molecular formula C12H24N2O4 B1668446 Carisoprodol CAS No. 78-44-4

Carisoprodol

Cat. No.: B1668446
CAS No.: 78-44-4
M. Wt: 260.33 g/mol
InChI Key: OFZCIYFFPZCNJE-UHFFFAOYSA-N

Description

Carisoprodol is a centrally acting skeletal muscle relaxant of the carbamate class, used as a key research compound in neuropharmacology and toxicology studies . Originally approved for medical use in 1959, it is employed in scientific research to investigate the treatment of acute, painful musculoskeletal conditions . Its exact mechanism of action for relieving discomfort is not fully elucidated, but preclinical studies indicate that the muscle relaxation it induces is associated with altered interneuronal activity in the spinal cord and the descending reticular formation of the brain . A primary focus of this compound research involves its metabolic pathway and active metabolites. The compound is metabolized primarily in the liver by the cytochrome P450 enzyme CYP2C19 to form meprobamate, a substance with known anxiolytic and sedative properties that is also a controlled substance . This metabolic relationship is a significant area of study, particularly regarding the pharmacogenetics of CYP2C19, as individuals with reduced CYP2C19 activity (poor metabolizers) experience increased exposure to this compound and reduced exposure to meprobamate . Researchers utilize this compound to study the pharmacokinetics, bioavailability, and potential for drug-drug interactions in this pathway . The research applications of this compound extend to studying its effects on ligand-gated ion channels. Evidence suggests that this compound and its metabolite meprobamate act as positive allosteric modulators of GABA A receptors, which contributes to their sedative and anxiolytic effects, as well as the compound's abuse potential . The chemical formula of this compound is C 12 H 24 N 2 O 4 , and it has a molar mass of 260.33 g/mol . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate
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InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)
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InChI Key

OFZCIYFFPZCNJE-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C
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Molecular Formula

C12H24N2O4
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DSSTOX Substance ID

DTXSID8024733
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Molecular Weight

260.33 g/mol
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Physical Description

Carisoprodol is a white powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), slightly soluble, Soluble in most common organic solvents; practically insoluble in vegetable oils, In water, 30 mg/100 mL at 25 °C; 140 mg/100 mL water at 50 °C, 7.92e-01 g/L
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Impurities

Impurities: (2RS)-2-(hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate; 5-methyl-5-propyl-1,3-dioxan-2-one; 2-methyl-2-propylpropane-1,3-diol; meprobamate
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Color/Form

Crystals

CAS No.

78-44-4
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Melting Point

198 to 199 °F (NTP, 1992), 92 °C, 92 - 93 °C
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Foundational & Exploratory

Carisoprodol's Mechanism of Action on the Central Nervous System: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carisoprodol is a centrally acting skeletal muscle relaxant widely prescribed for the management of acute musculoskeletal pain. Its therapeutic effects, however, are intricately linked to its profound impact on the central nervous system (CNS), a mechanism that also underpins its significant abuse potential. This technical guide provides a comprehensive examination of the molecular and cellular actions of this compound and its primary active metabolite, meprobamate, with a core focus on their interactions with the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows to offer a detailed resource for the scientific community.

Introduction

Initially marketed as a safer alternative to barbiturates for muscle relaxation, this compound's clinical profile is characterized by a rapid onset of action and CNS depressant effects, including sedation and anxiolysis.[1][2] These effects are now understood to be mediated not only by its conversion to meprobamate, a known sedative and anxiolytic, but also by the intrinsic pharmacological activity of the parent compound.[3][4][5][6] Both this compound and meprobamate exert their primary influence on the major inhibitory neurotransmitter system in the brain, the GABAergic system, by modulating the function of GABA-A receptors.[4][5][7] This guide will dissect the nuanced mechanisms of this interaction, providing a granular view of the pharmacodynamics of this compound within the CNS.

The Primary Molecular Target: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the CNS. Composed of a variety of subunit combinations (e.g., α, β, γ), the receptor forms a central chloride (Cl⁻) ion pore. The binding of GABA to its recognition sites on the receptor triggers a conformational change, leading to the opening of the channel and an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. The diverse subunit composition of GABA-A receptors gives rise to a wide range of pharmacological profiles for drugs that target this receptor.

This compound's Dual-Action Mechanism on the GABA-A Receptor

The central mechanism of action of this compound is a "barbiturate-like" modulation of the GABA-A receptor, a property shared with its active metabolite, meprobamate.[4][5][8] This action is distinct from that of benzodiazepines, which also target the GABA-A receptor but at a different allosteric site.[4][5] The effects of this compound are not reversed by the benzodiazepine antagonist flumazenil, but are attenuated by the barbiturate antagonist bemegride.[4][5]

Positive Allosteric Modulation

Both this compound and meprobamate act as positive allosteric modulators of the GABA-A receptor.[4][5] This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA. By increasing the affinity of GABA for its receptor or by increasing the efficiency of channel opening in the presence of GABA, these compounds potentiate the inhibitory current, leading to a greater hyperpolarization of the neuron.

Direct Agonism

At higher concentrations, both this compound and meprobamate can directly activate the GABA-A receptor, even in the absence of GABA.[3][4][5] This direct gating of the chloride channel leads to a significant influx of Cl⁻ and a powerful inhibitory effect on neuronal activity. This direct agonism is a hallmark of barbiturate-like activity and contributes significantly to the sedative and muscle relaxant effects of this compound, as well as its potential for toxicity in overdose.

The Role of Meprobamate

A substantial portion of orally administered this compound is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form meprobamate.[1][9][10] Meprobamate is a well-established anxiolytic and sedative that also acts on the GABA-A receptor in a barbiturate-like manner.[3][7][11] For many years, the pharmacological effects of this compound were thought to be solely attributable to this active metabolite.[4][5][12] However, recent studies have unequivocally demonstrated that this compound possesses its own intrinsic activity at the GABA-A receptor, often with greater potency and efficacy than meprobamate.[4][5][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the pharmacokinetics and pharmacodynamics of this compound and meprobamate.

Table 1: Pharmacokinetic Parameters of this compound and Meprobamate

ParameterThis compoundMeprobamateReference(s)
Onset of Action~30 minutes-[1][9]
Time to Peak Plasma Concentration (Tmax)1.5 - 2 hoursHigher peak plasma levels than this compound after this compound administration[1][15]
Half-life (t1/2)~8 hours-[1]
MetabolismCYP2C19-[1][9][10]

Table 2: Electrophysiological Data of this compound and Meprobamate at GABA-A Receptors

CompoundReceptor SubtypeEffectEC50 / IC50Efficacy (% of GABA max response)Reference(s)
This compoundα1β2γ2Allosteric Modulation--[4][5]
This compoundα1β2γ2Direct Gating-Larger than meprobamate[4][5]
MeprobamateGABA-AAllosteric Modulation--[3]
MeprobamateGABA-ADirect Gating--[3]

Table 3: Behavioral Pharmacology of this compound

Study TypeSpeciesEndpointED50AntagonismReference(s)
Drug DiscriminationRatsSubstitution for this compoundPentobarbital, Chlordiazepoxide, MeprobamateBemegride (barbiturate antagonist)[4][5]
Drug DiscriminationRatsSubstitution for this compound-Not antagonized by Flumazenil (benzodiazepine antagonist)[4][5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to study the effects of this compound and meprobamate on the function of GABA-A receptors expressed in a controlled in vitro system.

  • Cell Preparation: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

  • Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed, and the membrane patch is then ruptured to allow electrical access to the entire cell.

  • Solutions:

    • Internal Solution (in pipette): Contains a high concentration of chloride ions (e.g., CsCl or KCl) to allow for the measurement of chloride currents.

    • External Solution (bathing the cells): A physiological saline solution (e.g., Krebs solution) containing neurotransmitters and drugs of interest.

  • Drug Application: this compound, meprobamate, GABA, and various antagonists are applied to the cells via a rapid solution exchange system.

  • Data Acquisition and Analysis: The membrane potential is clamped at a holding potential (e.g., -60 mV), and the currents flowing across the cell membrane in response to drug application are recorded. The amplitude, kinetics, and concentration-response relationships of these currents are then analyzed to determine the potency (EC50) and efficacy of the compounds.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter and drug concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals.

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens or the reticular formation.

  • Probe Perfusion: The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped.

  • Sample Collection: As the perfusate flows through the probe, molecules from the surrounding extracellular fluid, including this compound, meprobamate, and GABA, diffuse across the membrane and into the perfusate, which is then collected in small fractions.

  • Neurochemical Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify the concentrations of the substances of interest.

  • Data Interpretation: This method provides a temporal profile of drug and neurotransmitter levels in a specific brain region following systemic administration of this compound, allowing for the correlation of neurochemical changes with behavioral effects.

Drug Discrimination Studies

This behavioral paradigm is used to assess the subjective effects of a drug in animals.

  • Training Phase: Animals (typically rats or pigeons) are trained to press one of two levers in an operant chamber to receive a reward (e.g., food). They are trained to associate the subjective effects of a specific drug (the training drug, in this case, this compound) with pressing one lever, and the effects of a placebo (vehicle) with pressing the other lever.

  • Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the training drug, other drugs (test drugs), or combinations of drugs and antagonists.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If a test drug produces subjective effects similar to the training drug, the animals will predominantly press the drug-appropriate lever (substitution). If an antagonist blocks the effects of the training drug, the animals will press the vehicle-appropriate lever. The dose at which a drug produces 50% of the maximal effect (ED50) is a measure of its potency.

Visualizations

Signaling Pathway of this compound and Meprobamate at the GABA-A Receptor

Carisoprodol_GABA_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Meprobamate Meprobamate Meprobamate->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds toorthosteric site Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: this compound and Meprobamate Signaling at the GABA-A Receptor.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Cell_Culture HEK293 Cell Culture Transfection Transfection with GABA-A Receptor Subunit cDNAs Cell_Culture->Transfection Patching Whole-Cell Patch Clamp Configuration Transfection->Patching Drug_Application Application of this compound, Meprobamate, GABA, Antagonists Patching->Drug_Application Recording Record Membrane Currents Drug_Application->Recording Analysis Data Analysis: Concentration-Response Curves, EC50, Efficacy Recording->Analysis

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow Surgery Stereotaxic Implantation of Microdialysis Probe Perfusion Perfusion with Artificial CSF Surgery->Perfusion Drug_Admin Systemic Administration of this compound Perfusion->Drug_Admin Sample_Collection Collection of Dialysate Samples Drug_Admin->Sample_Collection Analysis HPLC-MS Analysis of This compound and Meprobamate Sample_Collection->Analysis Correlation Correlate Neurochemical Levels with Behavior Analysis->Correlation

Caption: Workflow for In Vivo Microdialysis.

Experimental Workflow for Drug Discrimination Studies

Drug_Discrimination_Workflow Training Train Animals to Discriminate This compound from Vehicle Testing Test with Different Doses, Other Drugs, and Antagonists Training->Testing Data_Collection Measure Responses on Drug-Appropriate Lever Testing->Data_Collection Analysis Data Analysis: Substitution Curves, ED50 Data_Collection->Analysis

Caption: Workflow for Drug Discrimination Studies.

Conclusion

The mechanism of action of this compound on the central nervous system is multifaceted, primarily involving the potentiation of GABAergic inhibition through a barbiturate-like modulation of GABA-A receptors. This action is mediated by both the parent drug and its active metabolite, meprobamate. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the rational development of novel muscle relaxants with improved safety profiles and for devising effective strategies to mitigate the abuse potential of this compound. Further research into the specific subunit compositions of GABA-A receptors that are most sensitive to this compound may unveil opportunities for more targeted therapeutic interventions.

References

The In Vivo Profile of Carisoprodol: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, has been a subject of extensive research due to its therapeutic efficacy in treating acute musculoskeletal conditions and its notable potential for abuse. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing upon key findings from preclinical and clinical studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Pharmacokinetics

The disposition of this compound in the body is characterized by rapid absorption, extensive metabolism, and a relatively short half-life. Its primary active metabolite, meprobamate, exhibits a distinct pharmacokinetic profile that significantly contributes to the overall pharmacological effects.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with the onset of action typically occurring within 30 minutes.[1] Peak plasma concentrations (Cmax) are generally reached within 1.5 to 2 hours.[2] this compound is distributed throughout the body and has a protein binding of approximately 60%.[3] Studies have estimated the volume of distribution (Vd) for this compound in humans to be in the range of 0.93 to 1.3 L/kg.[4]

Metabolism and Elimination

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[5] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure.[6][7] Individuals who are poor metabolizers of CYP2C19 may exhibit up to a four-fold increase in this compound concentrations and a 50% reduction in meprobamate concentrations compared to normal metabolizers.[7] this compound has an elimination half-life of approximately 2 hours, while meprobamate has a much longer half-life of about 9 to 10 hours.[8] Both this compound and its metabolites are primarily excreted by the kidneys.[1]

dot

This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Absorption Liver Liver (Metabolism) GI_Tract->Liver First-Pass Metabolism Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Distribution Meprobamate Meprobamate (Active Metabolite) Liver->Meprobamate CYP2C19 Systemic_Circulation->Liver Tissues Target Tissues (CNS) Systemic_Circulation->Tissues Pharmacodynamic Effect Kidney Kidney (Excretion) Systemic_Circulation->Kidney Tissues->Systemic_Circulation Redistribution Meprobamate->Systemic_Circulation Inactive_Metabolites Inactive Metabolites Meprobamate->Inactive_Metabolites Further Metabolism Inactive_Metabolites->Kidney

This compound pharmacokinetic workflow.
Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, meprobamate, from single and multiple-dose studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetics of this compound and Meprobamate in Healthy Volunteers

ParameterThis compound (350 mg)Meprobamate (from 350 mg this compound)
Cmax (ng/mL) 2580 ± 1214[8]2181 ± 605[8]
Tmax (h) ~1.5 - 2.0[5]-
AUC₀₋∞ (h*ng/mL) 8072 ± 6303[8]34529 ± 7747[8]
Half-life (h) 2.0 ± 0.8[8]9.0 ± 1.8[8]

Table 2: Multiple-Dose Pharmacokinetics of this compound and Meprobamate in Healthy Volunteers (350 mg every 8 hours for 14 days)

ParameterThis compoundMeprobamate
Cmax (ng/mL) 2504 ± 730[8]5758 ± 1255[8]
AUC₀₋∞ (h*ng/mL) 7451 ± 3615[8]79699 ± 17978[8]
Half-life (h) 2.0 ± 0.7[8]8.7 ± 1.4[8]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily characterized by central nervous system (CNS) depression, leading to skeletal muscle relaxation, sedation, and anxiolysis.

Mechanism of Action

This compound and its active metabolite, meprobamate, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[9] Both compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effects of the endogenous neurotransmitter GABA.[6] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability.[10] While the effects were initially attributed solely to meprobamate, recent studies have shown that this compound itself can directly modulate GABA-A receptors in a barbiturate-like manner.[6][9]

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This compound This compound / Meprobamate GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel (Opens) GABA_A_Receptor->Chloride_Channel Enhances GABA effect Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability CNS_Depression CNS Depression (Sedation, Muscle Relaxation) Decreased_Excitability->CNS_Depression

This compound's mechanism of action.
In Vivo Effects

In vivo studies in both animals and humans have demonstrated the CNS depressant effects of this compound.

  • Muscle Relaxation: In animal models, this compound produces muscle relaxation by blocking interneuronal activity in the spinal cord and the descending reticular formation of the brain.[11] Clinical trials in patients with acute lower back spasm have shown that this compound is significantly more effective than placebo in providing relief from backache and improving functional status.[2][12]

  • Sedation and Psychomotor Impairment: this compound can cause dose-dependent sedation and psychomotor impairment.[13] Studies in healthy volunteers have shown that even at therapeutic doses (350 mg), this compound can impair performance on various psychomotor tests, while higher doses (700 mg) produce significant subjective feelings of sedation.[13][14] These effects are thought to be mediated by this compound itself, rather than solely by its metabolite meprobamate, as the peak impairment often occurs around 1.5 hours post-dose, coinciding with this compound's Tmax.[5][15]

Experimental Protocols

Quantification of this compound and Meprobamate in Biological Matrices

A common and highly sensitive method for the quantification of this compound and meprobamate in plasma, urine, and oral fluid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][16]

A. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma, add an internal standard (e.g., this compound-d7).

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable column (e.g., a C18 or phenyl column) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for this compound, meprobamate, and the internal standard for quantification.

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cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (with Internal Standard) LLE Liquid-Liquid Extraction Plasma_Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

LC-MS/MS experimental workflow.
In Vivo Microdialysis in Animal Models

In vivo microdialysis is a powerful technique used to measure unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals, providing insights into brain pharmacokinetics.[17][18]

A. Surgical Procedure:

  • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

  • Implant a guide cannula into the target brain region (e.g., nucleus accumbens).

  • Secure the cannula with dental cement and allow the animal to recover.

B. Microdialysis Experiment:

  • Insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect dialysate samples at regular intervals.

  • Analyze the dialysate samples for this compound and meprobamate concentrations using a sensitive analytical method like LC-MS/MS.

Clinical Trial Design for Acute Musculoskeletal Pain

A typical clinical trial to evaluate the efficacy of this compound for acute lower back spasm is a randomized, double-blind, placebo-controlled study.[12]

A. Study Population:

  • Adult patients with acute, painful muscle spasm of the lower back.

B. Treatment:

  • Random assignment to receive this compound (e.g., 250 mg or 350 mg) or a matching placebo, typically administered three times a day and at bedtime for a defined period (e.g., 7 days).

C. Efficacy Endpoints:

  • Primary: Patient-rated global impression of change and relief from starting backache.

  • Secondary: Functional status questionnaires (e.g., Roland-Morris Disability Questionnaire), time to symptom improvement, and physician's assessment of range of motion.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. The rapid absorption and metabolism to the active metabolite meprobamate, coupled with the complex interplay at the GABA-A receptor, contribute to its clinical efficacy and its potential for misuse. The experimental protocols outlined here provide a foundation for researchers to design and conduct further investigations into the pharmacology of this important centrally acting muscle relaxant. A thorough understanding of these principles is crucial for the safe and effective use of this compound in clinical practice and for the development of new therapeutic agents with improved safety profiles.

References

The Metabolic Pathway of Carisoprodol to Meprobamate: A Technical Guide on the Role of CYP2C19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, undergoes significant metabolism in the liver to form its active metabolite, meprobamate, a compound with known anxiolytic and sedative properties. This biotransformation is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] Genetic variations in the CYP2C19 gene can lead to substantial inter-individual differences in this compound metabolism, affecting both the therapeutic efficacy and the potential for adverse effects of the drug. This technical guide provides an in-depth overview of the CYP2C19-mediated metabolism of this compound to meprobamate, including quantitative pharmacokinetic data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflows.

Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound and its primary metabolite, meprobamate, from clinical studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetics of this compound and Meprobamate

ParameterThis compound (350 mg)[2]Meprobamate (from 350 mg this compound)[2]This compound (250 mg)[3]Meprobamate (from 250 mg this compound)[3]
Cmax (ng/mL) 2580 ± 12142181 ± 6051240 ± 4901840 ± 310
AUC0-∞ (ng·h/mL) 8072 ± 630334529 ± 774752902460
T½ (h) 2.0 ± 0.89.0 ± 1.91.74-
Tmax (h) ----

Data are presented as mean ± standard deviation, where available.

Table 2: Multiple-Dose Pharmacokinetics of this compound and Meprobamate (350 mg every 8 hours for 14 days) [2]

ParameterThis compoundMeprobamate
Cmax (ng/mL) 2504 ± 7305758 ± 1255
AUC0-∞ (ng·h/mL) 7451 ± 361579699 ± 17978
T½ (h) 2.0 ± 0.78.7 ± 1.4

Data are presented as mean ± standard deviation.

Table 3: Influence of CYP2C19 Phenotype on Single-Dose this compound Pharmacokinetics

ParameterExtensive Metabolizers[4]Poor Metabolizers[4]
This compound Clearance (mL/h) 71373.66 ± 39441.6121585.61 ± 12130.85
This compound AUC0-∞ (ng·h/mL) 6038 ± 253019255 ± 10821
Meprobamate AUC0-∞ (ng·h/mL) 34694 ± 844633623 ± 2202

Data are presented as mean ± standard deviation.

Individuals with reduced or absent CYP2C19 activity, known as "poor metabolizers," can experience a 4-fold increase in this compound exposure and a 50% decrease in meprobamate exposure compared to normal metabolizers.[5] The mean serum clearance of this compound is approximately four times lower in poor metabolizers of mephenytoin (a proxy for CYP2C19 activity) than in extensive metabolizers.[6]

Experimental Protocols

In-Vivo Pharmacokinetic Study Protocol

The following protocol is a representative example of a clinical study designed to evaluate the pharmacokinetics of this compound and meprobamate.

1. Study Design: A single-center, open-label, randomized, two-period, crossover study is conducted.[2][3]

2. Participants: Healthy adult male and female volunteers are recruited. Participants undergo a comprehensive medical screening, including laboratory tests and an electrocardiogram, to ensure they are in good health.[2]

3. Dosing Regimen:

  • Single-Dose Study: Participants receive a single oral dose of this compound (e.g., 250 mg or 350 mg) with water after an overnight fast.[2][3]

  • Multiple-Dose Study: Participants receive multiple oral doses of this compound (e.g., 350 mg every 8 hours) for a specified duration (e.g., 14 days).[2]

4. Blood Sampling: Blood samples are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[3] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Bioanalytical Method: Concentrations of this compound and meprobamate in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.[7] Solid-phase extraction (SPE) can also be used for sample clean-up and concentration.[8][9]

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[10]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions for this compound, meprobamate, and their respective deuterated internal standards.[7][9]

6. Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½, are calculated from the plasma concentration-time data using non-compartmental analysis.[4]

7. CYP2C19 Genotyping: Genomic DNA is extracted from a whole blood sample, and genotyping for common CYP2C19 alleles (e.g., *1, *2, *3, *17) is performed using a validated method such as real-time PCR with TaqMan probes.[11] Participants are then classified into metabolizer phenotype groups (e.g., extensive, intermediate, poor) based on their genotype.

In-Vitro Enzyme Kinetics Protocol

This protocol describes a method for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for the CYP2C19-mediated metabolism of this compound to meprobamate using human liver microsomes.

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • Recombinant human CYP2C19 enzyme (optional, for specific isoform contribution)

  • This compound

  • Meprobamate (as a reference standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., deuterated meprobamate)

2. Incubation Procedure:

  • Prepare a series of this compound substrate concentrations in the potassium phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the HLMs (at a final protein concentration of, for example, 0.5 mg/mL) with the buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (to ensure linearity of the reaction), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the protein.

3. Sample Analysis:

  • Analyze the supernatant for the formation of meprobamate using a validated LC-MS/MS method as described in the in-vivo protocol.

4. Data Analysis:

  • Plot the rate of meprobamate formation (V) against the this compound substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).

Mandatory Visualization

metabolic_pathway This compound This compound Meprobamate Meprobamate This compound->Meprobamate CYP2C19 (N-dealkylation) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Unknown Enzyme (Hydroxylation) Hydroxymeprobamate Hydroxymeprobamate Meprobamate->Hydroxymeprobamate Hydroxylation Hydroxythis compound->Hydroxymeprobamate Conjugates Conjugates Hydroxymeprobamate->Conjugates Conjugation

This compound Metabolic Pathway

experimental_workflow cluster_study_conduct In-Vivo Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Interpretation Recruitment Participant Recruitment & Screening Dosing This compound Administration Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Preparation Plasma Sample Preparation (Protein Precipitation/SPE) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of This compound & Meprobamate LCMS->Quantification PK Pharmacokinetic Analysis (Cmax, AUC, T½) Quantification->PK Correlation PK-Genotype Correlation PK->Correlation Genotyping CYP2C19 Genotyping Genotyping->Correlation

In-Vivo Pharmacokinetic Study Workflow

References

A Deep Dive into the Neuropharmacology of Carisoprodol and its Interaction with GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has long been a subject of interest and concern within the scientific and medical communities due to its therapeutic efficacy and potential for abuse. While historically its pharmacological effects were largely attributed to its primary metabolite, meprobamate, a growing body of evidence now firmly establishes this compound as a direct modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, with a specific focus on its intricate interactions with the GABA-A receptor. It synthesizes key findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting the GABA-A receptor.

Introduction

This compound has been prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions. Its clinical effects, including sedation and muscle relaxation, are primarily mediated through its actions on the central nervous system (CNS).[1] For many years, the prevailing view was that this compound acts as a prodrug, with its active effects being mediated by its metabolite, meprobamate, a known positive allosteric modulator of GABA-A receptors.[2][3] However, recent and more detailed investigations have revealed that this compound itself directly interacts with and modulates the function of GABA-A receptors, exhibiting a pharmacological profile distinct from meprobamate.[4][5]

This guide will explore the direct actions of this compound on GABA-A receptors, its subunit-specific effects, and the experimental approaches used to elucidate these mechanisms.

Mechanism of Action at the GABA-A Receptor

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain and is a pentameric ligand-gated ion channel.[6][7] Its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1][8] this compound has been shown to modulate GABA-A receptor function in two principal ways: as a positive allosteric modulator and as a direct agonist.[4][6][9]

Positive Allosteric Modulation

This compound potentiates the effect of GABA at the GABA-A receptor.[4] In the presence of GABA, this compound increases the chloride current mediated by the receptor, thereby enhancing the inhibitory signal. This action is characteristic of many CNS depressants, including benzodiazepines and barbiturates.[4] However, the binding site for this compound appears to be distinct from the benzodiazepine binding site, as its effects are not antagonized by the benzodiazepine antagonist flumazenil.[4][9] Instead, this compound's actions are antagonized by the barbiturate antagonist bemegride, suggesting a "barbiturate-like" mechanism of action.[4][9]

Direct Activation

In addition to potentiating GABA-mediated currents, this compound can directly activate the GABA-A receptor in the absence of GABA.[4][9] This direct gating of the chloride channel contributes to its overall CNS depressant effects. Studies have shown that this compound is more potent and efficacious as a direct agonist compared to its metabolite, meprobamate.[4] This direct activation is blocked by the GABA-A receptor antagonist picrotoxin.[4]

Quantitative Analysis of this compound's Effects on GABA-A Receptors

The following tables summarize the quantitative data from key studies investigating the effects of this compound on GABA-A receptors.

Parameter Receptor Subtype Value Reference
EC50 for Potentiation of GABA-gated Currents α1β2γ2142 ± 13 µM[9]
α1β287.4 ± 16.4 µM[10]
α1β1γ233.1 ± 4 µM[10]
Maximum Potentiation (% of control) α1β2γ2474.7 ± 53.5%[10]
α1β1γ2225 ± 14.6%[10]
Direct Gating Efficacy (% of max GABA response) α1β2γ2~43%[10]
α1β1γ2~70%[10]

Table 1: Potentiation and Direct Gating Effects of this compound on GABA-A Receptors.

Receptor Subunit Composition Effect of this compound Key Findings Reference
α1β2γ2Direct activation and allosteric modulationThis compound exhibits barbiturate-like effects.[4][10]
α1β1γ2Higher efficacy for direct activation compared to β2-containing receptors.The β subunit isoform influences this compound's efficacy.[10]
αxβzγ2 (x=1-6, z=1-3)Direct gating and allosteric potentiation observed for all configurations.α1-containing receptors show the most efficacious enhancement of GABA action. α3-containing receptors show reduced direct gating efficacy.[10][11]
α1β3δ and α4β3δ (Extrasynaptic)Greater efficacy as a direct gating agonist than GABA. Allosteric potentiation of both EC20 and saturating GABA concentrations.This compound is effective at both synaptic and extrasynaptic receptors.[10][11]
ρ1 (Homomeric)No allosteric modulation.Demonstrates selectivity of this compound for specific GABA-A receptor subtypes.[4][9]
Glycine α1 (Homomeric)No significant effect.Highlights the specificity of this compound for GABA-A receptors over other inhibitory ligand-gated ion channels.[4][9]

Table 2: Subunit-Dependent Effects of this compound on GABA-A Receptors.

Experimental Protocols

The characterization of this compound's effects on GABA-A receptors has predominantly relied on in vitro electrophysiological techniques, particularly whole-cell patch-clamp recordings from cells expressing recombinant GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing across the cell membrane in response to the application of neurotransmitters and modulators.

Objective: To determine the effects of this compound on GABA-A receptor function, including its ability to potentiate GABA-evoked currents and to directly activate the receptor.

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of ion channels. These cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[12][13]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Recording Procedure:

  • HEK293 cells expressing the GABA-A receptor subtype of interest are plated on glass coverslips.

  • A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single cell.

  • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • GABA and this compound are applied to the cell using a rapid solution exchange system.

Experimental Paradigms:

  • Potentiation: A low concentration of GABA (typically the EC10-EC20) is applied to elicit a baseline current. This compound is then co-applied with the same concentration of GABA to determine its potentiating effect.

  • Direct Activation: this compound is applied in the absence of GABA to assess its ability to directly gate the GABA-A receptor channel.

  • Antagonism: To investigate the binding site, antagonists such as flumazenil or bemegride are co-applied with this compound and GABA.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx

Caption: this compound's mechanism of action at the GABA-A receptor.

Experimental_Workflow start Start transfection Transfect HEK293 cells with GABA-A Receptor Subunit cDNAs start->transfection culture Culture cells for 24-48 hours transfection->culture patch_clamp Perform Whole-Cell Patch-Clamp Recording culture->patch_clamp baseline Establish Baseline GABA Response (EC10-EC20) patch_clamp->baseline co_application Co-apply this compound with GABA baseline->co_application direct_application Apply this compound Alone baseline->direct_application data_analysis Analyze Current Potentiation and Direct Activation co_application->data_analysis direct_application->data_analysis end End data_analysis->end

Caption: Workflow for electrophysiological analysis of this compound.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that this compound is a direct-acting modulator of the GABA-A receptor, with a pharmacological profile that is distinct from its metabolite, meprobamate. Its ability to both positively allosterically modulate and directly activate the receptor in a barbiturate-like manner provides a clear molecular basis for its sedative and muscle relaxant properties. The subunit-dependent nature of its effects suggests that this compound may differentially affect various neuronal circuits in the CNS. A thorough understanding of the neuropharmacology of this compound is crucial for appreciating its therapeutic actions, its potential for abuse, and for guiding the development of safer and more effective GABAergic modulators. Future research should continue to explore the precise binding site(s) of this compound on the GABA-A receptor and the functional consequences of its interaction with different receptor subtypes in vivo.

References

Investigating the Abuse Potential and Dependence of Carisoprodol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has garnered significant attention due to its potential for abuse and dependence. Marketed under brand names such as Soma, it is prescribed for the short-term relief of acute, painful musculoskeletal conditions. However, its pharmacologic profile, characterized by sedative and euphoric effects, has led to its non-medical use and subsequent scheduling as a controlled substance in many countries. This technical guide provides a comprehensive overview of the abuse potential and dependence liability of this compound, focusing on its mechanism of action, preclinical and clinical evidence, and the experimental methodologies used to evaluate its effects. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of central nervous system depressants and abuse liability assessment.

Introduction

This compound was initially developed with the aim of creating a muscle relaxant with a lower abuse potential than its predecessor, meprobamate.[1] Ironically, this compound is metabolized in the body to meprobamate, a Schedule IV controlled substance, which contributes significantly to its abuse liability.[2] However, research has demonstrated that this compound itself possesses intrinsic pharmacological activity, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] This activity produces barbiturate-like effects, leading to sedation, relaxation, and giddiness, which are sought after by individuals using the drug non-medically.[1]

The abuse of this compound has been a growing concern, with reports of tolerance, dependence, and a significant withdrawal syndrome upon abrupt cessation.[4] This has prompted regulatory agencies to implement stricter controls on its prescription and distribution.[4] Understanding the underlying mechanisms of this compound's abuse potential is crucial for the development of safer therapeutic alternatives and for informing clinical practice and public health policies.

Mechanism of Action

The primary mechanism underlying the central nervous system effects of this compound and its active metabolite, meprobamate, is the modulation of the GABA-A receptor.[3][5]

Allosteric Modulation and Direct Gating of the GABA-A Receptor

Both this compound and meprobamate act as positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain.[6] This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. This neuronal inhibition manifests as sedation, anxiolysis, and muscle relaxation.[7]

Furthermore, at higher concentrations, this compound and meprobamate can directly activate the GABA-A receptor in the absence of GABA, a characteristic they share with barbiturates.[6] This direct gating of the chloride channel contributes to their profound CNS depressant effects and is a key factor in their abuse potential. Studies have shown that this compound itself is more potent and efficacious than meprobamate in both allosterically modulating and directly gating the GABA-A receptor.[8]

dot

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Opens channel GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound / Meprobamate This compound->GABA_A_Receptor Positive allosteric modulation & direct gating Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx Sedation Sedation, Anxiolysis, Muscle Relaxation Hyperpolarization->Sedation Leads to

Caption: this compound's GABA-A Receptor Signaling Pathway.

Pharmacokinetics

The abuse potential of a drug is often influenced by its pharmacokinetic profile, including its rate of absorption, distribution, metabolism, and elimination.

Absorption and Distribution

This compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 1.7 hours.[5] Its effects are typically felt within 30 minutes and last for 4 to 6 hours.[5] this compound has a volume of distribution (Vd) ranging from 0.93 to 1.3 L/kg, indicating its distribution throughout the body's tissues.[2][9][10]

Metabolism and Elimination

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate.[5] The half-life of this compound is approximately 1.74 to 1.96 hours.[5] Meprobamate has a longer half-life, contributing to the prolonged effects and the potential for accumulation with repeated dosing. Individuals who are poor metabolizers of CYP2C19 may have higher concentrations of this compound and lower concentrations of meprobamate, which can affect the drug's efficacy and adverse effect profile.[5]

ParameterThis compoundMeprobamateReference
Tmax (hours) 1.5 - 1.7-[5]
Half-life (hours) 1.74 - 1.96-[5]
Volume of Distribution (Vd) (L/kg) 0.93 - 1.31.4 - 1.6[2][9][10]
Cmax (µg/mL) after 350 mg dose 1.24 - 1.78-[5]

Table 1: Pharmacokinetic Parameters of this compound and Meprobamate.

Preclinical Assessment of Abuse Potential

A variety of preclinical models are used to assess the abuse liability of drugs. These models provide valuable information on the reinforcing, discriminative, and rewarding effects of a substance.

Drug Discrimination Studies

Drug discrimination paradigms are used to determine if a novel compound produces subjective effects similar to those of a known drug of abuse. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and to make a differential response to receive a reward.

Experimental Protocol: Drug Discrimination in Rats [11][12]

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Subjects: Male and female rats.

  • Training Phase:

    • Rats are trained to press one lever after the administration of this compound (e.g., 100 mg/kg, intraperitoneally) and the other lever after the administration of a vehicle (e.g., saline).[11]

    • Correct lever presses are reinforced with a food pellet or other reward on a fixed-ratio schedule.

    • Training continues until the rats consistently (e.g., >80% accuracy) press the correct lever corresponding to the drug or vehicle condition.

  • Testing Phase:

    • Once trained, rats are tested with various doses of this compound to generate a dose-response curve.

    • Other drugs with known abuse potential (e.g., pentobarbital, chlordiazepoxide, meprobamate) are administered to determine if they substitute for the this compound cue (i.e., if the animals press the this compound-appropriate lever).

    • Antagonists (e.g., flumazenil, bemegride) can be co-administered to investigate the receptor mechanisms underlying the discriminative stimulus effects.

Studies have shown that GABAergic ligands such as pentobarbital, chlordiazepoxide, and meprobamate fully substitute for the discriminative stimulus effects of this compound in a dose-dependent manner.[6] The barbiturate antagonist bemegride, but not the benzodiazepine antagonist flumazenil, blocks the discriminative effects of this compound, further supporting its barbiturate-like mechanism of action.[6]

Study TypeAnimal ModelEffective Doses of this compoundKey FindingsReference
Drug DiscriminationRats100 mg/kg (training dose)Pentobarbital, chlordiazepoxide, and meprobamate substitute for this compound. Effects blocked by bemegride.[6][11]
Locomotor DepressionMiceNot specifiedThis compound elicits locomotor depression.[6]
Conditioned Place PreferenceRats100 mg/kgThis compound produces conditioned place preference.[5]

Table 2: Effective Doses of this compound in Preclinical Abuse Liability Studies.

dot

Drug_Discrimination_Workflow start Start training Training Phase: Rat learns to associate Lever A with this compound and Lever B with Vehicle start->training test_drug Administer Test Drug (e.g., different dose of this compound, another CNS depressant) training->test_drug observe Observe Lever Press (Lever A or Lever B) test_drug->observe generalization Generalization: Rat presses Lever A (Subjective effects are similar) observe->generalization If rat perceives drug as similar no_generalization No Generalization: Rat presses Lever B (Subjective effects are different) observe->no_generalization If rat perceives drug as different end End generalization->end no_generalization->end

Caption: Experimental Workflow for a Drug Discrimination Study.

Conditioned Place Preference

Conditioned place preference (CPP) is a model used to assess the rewarding properties of a drug.[13][14][15] The paradigm involves pairing a specific environment with the administration of a drug. If the drug is rewarding, the animal will spend more time in the drug-paired environment during a subsequent drug-free test. This compound has been shown to produce conditioned place preference in rats, indicating its rewarding effects.[5]

Clinical Evidence of Abuse and Dependence

Clinical data and case reports provide strong evidence for the abuse and dependence potential of this compound in humans.

Subjective Effects

In healthy volunteers, this compound produces dose-dependent subjective effects, including feelings of sedation and drug liking.[16] At supratherapeutic doses, these effects are more pronounced and are similar to those of other CNS depressants.[16]

Withdrawal Syndrome

Abrupt discontinuation of this compound after prolonged or high-dose use can lead to a significant withdrawal syndrome.[17][18][19][20][21] The symptoms are similar to those observed with barbiturate and benzodiazepine withdrawal and can include:

  • Insomnia

  • Vomiting

  • Abdominal cramps

  • Headache

  • Tremors

  • Muscle twitching

  • Anxiety

  • Ataxia

  • Hallucinations

  • Seizures[17][18][19][20][21]

The severity of the withdrawal syndrome is dependent on the dose and duration of this compound use. Medical supervision is often required to manage the withdrawal symptoms, which may involve a tapering of the this compound dose or the use of other medications such as benzodiazepines.[17]

Factors Contributing to Abuse Potential

The abuse potential of this compound is a multifactorial issue stemming from its pharmacological properties and its metabolic profile.

dot

Abuse_Potential_Factors This compound This compound Direct_Action Direct GABA-A Receptor Modulation This compound->Direct_Action Metabolism Metabolism to Meprobamate (CYP2C19) This compound->Metabolism Subjective_Effects Subjective Effects: - Sedation - Euphoria - Anxiolysis Direct_Action->Subjective_Effects Meprobamate Meprobamate (Active Metabolite) Metabolism->Meprobamate Meprobamate->Subjective_Effects Abuse_Potential Abuse Potential & Dependence Subjective_Effects->Abuse_Potential

Caption: Logical Relationship of Factors Contributing to Abuse Potential.

Conclusion

The evidence strongly indicates that this compound possesses a significant potential for abuse and dependence. This liability is mediated through its direct, barbiturate-like actions on the GABA-A receptor and its metabolism to meprobamate, an active metabolite with its own abuse potential. Preclinical studies using drug discrimination and conditioned place preference models have consistently demonstrated the reinforcing and rewarding effects of this compound. Clinical data further support these findings, with numerous reports of non-medical use, tolerance, and a severe withdrawal syndrome. For researchers, scientists, and drug development professionals, a thorough understanding of the pharmacology and abuse liability of this compound is essential for the development of safer and more effective treatments for musculoskeletal conditions and for the broader effort to combat prescription drug abuse. Future research should continue to explore the specific molecular interactions of this compound with GABA-A receptor subtypes to better understand its unique pharmacological profile and to guide the design of novel therapeutics with reduced abuse potential.

References

Unraveling the Sedative Properties of Carisoprodol: A Mechanism Independent of Meprobamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has long been presumed to exert its sedative effects primarily through its active metabolite, meprobamate. However, a growing body of evidence compellingly suggests that this compound possesses intrinsic sedative properties mediated by its direct interaction with γ-aminobutyric acid type A (GABA-A) receptors, independent of its conversion to meprobamate. This technical guide synthesizes findings from in-vitro and in-vivo studies to provide a comprehensive understanding of this compound's direct mechanism of action, offering critical insights for researchers, scientists, and professionals in drug development. Through a detailed examination of experimental protocols, quantitative data, and signaling pathways, this document elucidates the barbiturate-like modulatory effects of this compound on GABA-A receptors, highlighting its distinct pharmacological profile.

Introduction

This compound is a prescription medication used for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[1] Historically, its therapeutic and sedative effects have been largely attributed to its primary metabolite, meprobamate, a known anxiolytic and sedative with its own history of clinical use and abuse potential.[2][3] Meprobamate is known to act on GABA-A receptors, enhancing their inhibitory function.[3]

However, emerging research has challenged this metabolite-centric view, revealing that this compound itself directly interacts with the central nervous system.[4][5] These studies demonstrate that this compound allosterically modulates and directly activates GABA-A receptors, producing a barbiturate-like effect that is distinct from and more potent than that of meprobamate.[3][6][7] This guide delves into the technical details of these findings, providing a foundational understanding of this compound's intrinsic sedative properties.

Evidence for Meprobamate-Independent Sedative Effects

In-Vitro Electrophysiological Studies

Electrophysiological studies on recombinant human GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines have been pivotal in differentiating the effects of this compound from meprobamate. These studies consistently show that this compound, in a manner similar to barbiturates, positively allosterically modulates GABA-A receptor function and can directly gate the receptor at higher concentrations.[3][6]

Key findings from these in-vitro experiments include:

  • Direct Activation: this compound directly activates GABA-A receptors in the absence of GABA, an effect that is more pronounced than that of meprobamate.[3][6]

  • Allosteric Modulation: this compound enhances the effect of GABA on the receptor, increasing the chloride current and causing neuronal hyperpolarization.[6]

  • Barbiturate-like Action: The effects of this compound are antagonized by the barbiturate antagonist bemegride, but not by the benzodiazepine antagonist flumazenil, indicating a mechanism of action similar to barbiturates.[6]

In-Vivo Behavioral Studies

Animal models have provided crucial in-vivo evidence supporting the independent sedative effects of this compound. Drug discrimination studies in rats trained to recognize the subjective effects of this compound have shown that other GABAergic agonists, such as pentobarbital and chlordiazepoxide, can substitute for this compound.[6] Furthermore, the discriminative stimulus effects of this compound are blocked by the barbiturate antagonist bemegride, corroborating the in-vitro findings.[6]

Locomotor activity studies in mice have also demonstrated that this compound induces sedation with a rapid onset, comparable to that of meprobamate when administered intraperitoneally, suggesting a direct effect of the parent drug.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the direct effects of this compound on GABA-A receptors.

ParameterThis compoundMeprobamateReference
GABA-A Receptor Modulation (α1β2γ2L)
EC50 for GABA Potentiation142 ± 13 µM-[3]
Direct GABA-A Receptor Activation
Efficacy (relative to GABA)Significantly larger inward currentsSmaller inward currents[3][6]

Table 1: Comparative in-vitro activity of this compound and meprobamate at GABA-A receptors.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Lines: Human embryonic kidney (HEK293) cells stably or transiently transfected with cDNAs encoding for human GABA-A receptor subunits (e.g., α1, β2, γ2L).

  • Recording Conditions: Cells are voltage-clamped at a holding potential of -60 mV. GABA-A receptor-mediated currents are elicited by the application of GABA.

  • Drug Application: this compound and meprobamate are applied via a rapid solution exchange system to assess their effects on GABA-evoked currents (allosteric modulation) or their ability to directly elicit a current in the absence of GABA (direct activation).

  • Data Analysis: Concentration-response curves are generated to determine EC50 values for potentiation and direct activation. Antagonist studies are performed by co-applying flumazenil or bemegride with this compound.

Drug Discrimination in Rats
  • Subjects: Male Sprague-Dawley rats are trained to discriminate between intraperitoneal injections of this compound (e.g., 100 mg/kg) and vehicle.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Procedure: Rats are trained to press one lever following a this compound injection and the other lever following a vehicle injection to receive a food reward. Training continues until a high level of accuracy is achieved.

  • Substitution Tests: After stable discrimination is established, various doses of test compounds (e.g., pentobarbital, chlordiazepoxide, meprobamate) are administered to determine if they substitute for the this compound cue (i.e., if the rats press the this compound-appropriate lever).

  • Antagonism Tests: Potential antagonists (e.g., flumazenil, bemegride) are administered prior to this compound to assess their ability to block the discriminative stimulus effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's direct action on GABA-A receptors and the general workflow of the key experiments described.

Carisoprodol_GABA_A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor (Pentameric Ligand-Gated Ion Channel) This compound->GABA_A_Receptor Directly Binds (Barbiturate-like site) GABA GABA GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Sedation Sedation Hyperpolarization->Sedation

Caption: Proposed signaling pathway of this compound's direct action on the GABA-A receptor.

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies HEK293 HEK293 Cells Transfection Transfect with GABA-A Receptor Subunits HEK293->Transfection PatchClamp Whole-Cell Patch-Clamp Recording Transfection->PatchClamp DataAnalysis_invitro Analyze Current Changes (Potentiation, Direct Activation) PatchClamp->DataAnalysis_invitro Rats Rats Training Drug Discrimination Training (this compound vs. Vehicle) Rats->Training Testing Substitution & Antagonism Tests Training->Testing DataAnalysis_invivo Analyze Lever Pressing Behavior Testing->DataAnalysis_invivo

Caption: General workflow for in-vitro and in-vivo experiments investigating this compound's effects.

Conclusion

References

Role of Carisoprodol in treating acute musculoskeletal conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Carisoprodol in Treating Acute Musculoskeletal Conditions

Introduction

This compound is a centrally-acting skeletal muscle relaxant utilized in the management of discomfort associated with acute, painful musculoskeletal conditions.[1][2] First approved for medical use in the United States in 1959, it is typically prescribed as an adjunct to rest and physical therapy for short-term relief, generally for periods of two to three weeks.[1][3] this compound's therapeutic effects are believed to be mediated through its sedative properties, which result from the interruption of neuronal communication within the spinal cord and reticular formation.[3][4] The drug is metabolized in the liver to its primary active metabolite, meprobamate, a compound with known anxiolytic and sedative properties that contributes to this compound's overall clinical profile.[3][5][6] This guide provides a detailed examination of the pharmacology, clinical efficacy, and safety profile of this compound, with a focus on the underlying scientific data and experimental methodologies relevant to researchers and drug development professionals.

Pharmacology of this compound

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is attributed to its effects on the central nervous system (CNS) rather than a direct action on skeletal muscle.[3][4] The muscle relaxation induced by this compound is associated with altered interneuronal activity in the spinal cord and the descending reticular formation of the brain.[4]

A significant portion of this compound's action is mediated by its primary metabolite, meprobamate.[7] Both this compound and meprobamate modulate neurotransmission at the gamma-aminobutyric acid type A (GABA-A) receptor.[3][5] They bind to the GABA-A receptor complex, enhancing the inhibitory effects of GABA.[3] This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and reducing neuronal excitability.[3][7] The resulting CNS depression produces sedative, anxiolytic, and muscle-relaxing effects.[7] Some studies suggest that this compound itself can directly induce GABAergic effects in a manner similar to barbiturates, independent of its conversion to meprobamate.[7][8][9]

G This compound Signaling Pathway cluster_metabolism Hepatic Metabolism cluster_cns Central Nervous System This compound This compound CYP2C19 CYP2C19 Enzyme This compound->CYP2C19 Metabolized by GABA_A GABA-A Receptor This compound->GABA_A Acts on Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate Meprobamate->GABA_A Acts on Neuron Neuron GABA_A->Neuron Increases Cl- Influx Hyperpolarization Neuronal Hyperpolarization Neuron->Hyperpolarization CNS_Depression CNS Depression (Sedation, Muscle Relaxation) Hyperpolarization->CNS_Depression Leads to

This compound's metabolic conversion and action on the GABA-A receptor.
Pharmacokinetics

This compound is administered orally and is rapidly absorbed, with an onset of action within 30 to 60 minutes and a duration of effect lasting 4 to 6 hours.[3][7] It is metabolized primarily in the liver by the cytochrome P450 isozyme CYP2C19 to form meprobamate.[4][7][10] This metabolic pathway is subject to genetic polymorphism; individuals who are poor CYP2C19 metabolizers may exhibit a four-fold increase in exposure to this compound and a 50% reduction in meprobamate levels.[4][7]

Table 1: Pharmacokinetic Parameters of this compound and Meprobamate

ParameterThis compoundMeprobamate (as metabolite)Reference(s)
Time to Peak (Tmax) 1.5 - 1.7 hours~4 hours[7]
Elimination Half-Life ~2 hours~10 hours[1][4]
Metabolism Hepatic (primarily CYP2C19)Hepatic[4][7][10]
Excretion RenalRenal[1][10]
Protein Binding ~60%Not specified[10]

Clinical Efficacy in Acute Musculoskeletal Conditions

Multiple randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of this compound in treating acute low back spasm. The primary endpoints in these studies typically include patient-rated global impression of change and relief from starting backache.

Summary of Key Clinical Trials

Clinical studies have consistently shown that this compound, at doses of 250 mg and 350 mg administered three times daily and at bedtime, is significantly more effective than placebo in providing relief from acute, painful musculoskeletal spasms.[11][12] A notable finding is the lack of a significant difference in efficacy between the 250 mg and 350 mg doses for the primary endpoints, suggesting the lower dose provides comparable therapeutic benefit with an improved tolerability profile.[11] Patients treated with this compound also report a more rapid onset of symptom improvement compared to placebo.[12][13]

Quantitative Efficacy Data

The following table summarizes key efficacy data from a pivotal clinical trial comparing this compound to placebo.

Table 2: Summary of Efficacy Results for this compound in Acute Low Back Spasm (Day 3)

Efficacy EndpointThis compound 250 mg (n=277)Placebo (n=285)p-valueReference(s)
Global Impression of Change (mean score) 2.241.70< 0.0001[12][13]
Relief from Starting Backache (mean score) 1.831.12< 0.0001[12][13]
Time to Moderate/Marked Improvement 3 days6 days< 0.0001[12][13]
Roland-Morris Disability Questionnaire Significant Improvement vs. Placebo--[12]

Note: Scores for Global Impression of Change and Relief from Starting Backache were based on a 5-point rating scale.

Safety and Tolerability

The most common adverse events associated with this compound are related to its CNS depressant effects.

Table 3: Incidence of Common Treatment-Emergent Adverse Events

Adverse EventThis compound 250 mgThis compound 350 mgPlaceboReference(s)
Drowsiness Lower than 350 mg groupHigher than 250 mg groupLower than active groups[11]
Dizziness Lower than 350 mg groupHigher than 250 mg groupLower than active groups[11]
Headache Similar across groupsSimilar across groupsSimilar across groups-

Note: Specific percentages were not consistently provided across abstracts, but relative incidences were reported.[11]

Abuse Potential and Dependence

This compound possesses a significant potential for misuse and abuse, which is a critical consideration in its clinical application.[1][6][7] This potential is linked to its sedative effects and its metabolism to meprobamate, a Schedule IV controlled substance with known addictive properties.[6][10] Prolonged use of this compound can lead to physical dependence and a withdrawal syndrome upon abrupt cessation, with symptoms similar to those of barbiturates, including anxiety, tremors, insomnia, and in severe cases, seizures.[7][8] The sedative effects can be potentiated when combined with other CNS depressants like alcohol, opioids, or benzodiazepines, increasing the risk of adverse outcomes.[4][7][8]

G Factors Contributing to this compound Abuse Potential This compound This compound Use SedativeEffects Sedative / Euphoric Effects This compound->SedativeEffects Metabolism Metabolism to Meprobamate (Schedule IV Substance) This compound->Metabolism Potentiation Potentiation with other CNS Depressants (Opioids, Alcohol) This compound->Potentiation Abuse Abuse & Misuse SedativeEffects->Abuse Drives Metabolism->Abuse Contributes to Potentiation->Abuse Increases Risk Dependence Dependence & Withdrawal Abuse->Dependence Leads to

Logical relationship of factors in this compound's abuse potential.

Experimental Protocols

Clinical Trial Methodology for Efficacy Assessment

The following protocol is a synthesized example based on published, randomized controlled trials for this compound in acute low back pain.[11][12][14][15]

  • Study Design: 7-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults (18-65 years) with acute, painful, musculoskeletal spasm of the lower back, with symptom onset within 3 days. Pain rating of moderate to severe required at baseline.

  • Inclusion/Exclusion Criteria: Patients must be able to discontinue other analgesics and muscle relaxants. Exclusion criteria typically include chronic back pain, radiculopathy, and contraindications to this compound.

  • Randomization and Blinding: Qualified patients are randomly assigned to receive this compound (e.g., 250 mg tablets) or matching placebo tablets. Both patients and investigators are blinded to the treatment assignment.

  • Intervention: this compound or placebo administered three times daily and at bedtime for 7 days.

  • Outcome Measures:

    • Co-Primary Endpoints (assessed on Day 3):

      • Patient-rated global impression of change (5-point scale: 0=worse to 4=marked improvement).

      • Patient-rated relief from starting backache (5-point scale: 0=none to 4=complete relief).

    • Secondary Endpoints:

      • Roland-Morris Disability Questionnaire (RMDQ) to assess functional status.

      • Time to symptom improvement.

      • Patient-rated medication helpfulness.

  • Statistical Analysis: Primary analysis is typically an Analysis of Covariance (ANCOVA) on the Day 3 scores for the co-primary endpoints, with baseline scores as covariates.

G Clinical Trial Workflow for this compound Start Patient Screening (Acute Low Back Spasm) Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes ScreenFail Screen Failure Inclusion->ScreenFail No GroupA Arm A: This compound 250mg QID Randomization->GroupA GroupB Arm B: Placebo QID Randomization->GroupB Treatment 7-Day Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment Day3 Day 3 Assessment (Primary Endpoints) Treatment->Day3 Day7 Day 7 Assessment (End of Study) Day3->Day7 Analysis Statistical Analysis (ANCOVA) Day7->Analysis

Workflow for a randomized, placebo-controlled trial of this compound.
Preclinical In Vivo Assessment of Muscle Relaxant Activity

Several animal models are used to evaluate the muscle relaxant properties of novel compounds, which are relevant for the development of drugs like this compound.

  • Rotarod Test: This test assesses motor coordination. Animals (mice or rats) are placed on a rotating rod. A centrally-acting muscle relaxant will decrease the time the animal is able to stay on the rod before falling.[16]

  • Inclined Plane Test: Animals are placed on an adjustable inclined plane. The maximum angle at which an animal can maintain its position for a set time (e.g., 30 seconds) is determined. Muscle relaxants decrease this angle.[17]

  • Traction Test: The animal's forepaws are placed on a suspended horizontal wire or rod. The time taken for the animal to bring its hind paws up to the wire is measured. Muscle relaxants increase this latency.[17]

  • Grip Strength Test: Measures the peak force an animal can exert with its forelimbs or hindlimbs. Muscle relaxant effects are indicated by a reduction in grip strength.

  • Transversal Deformation Response: A method to evaluate muscle tone by recording the response force that appears during the transversal deformation of skeletal muscle, both at rest and during induced tetany.[18][19] A decrease in the force required for deformation indicates muscle relaxation.[18][19]

Conclusion

This compound is an effective short-term treatment for acute, painful musculoskeletal conditions, with its therapeutic action stemming from CNS depression mediated through the GABA-A receptor system. Its active metabolite, meprobamate, plays a significant role in its clinical profile. While clinical trials have established its efficacy, particularly at a 250 mg dose which offers a favorable balance of efficacy and tolerability, its use is limited by a significant potential for abuse, dependence, and withdrawal. For drug development professionals, the pharmacology of this compound underscores the complexities of targeting CNS pathways for muscle relaxation and highlights the critical need to assess abuse liability early in the development of centrally-acting agents. Future research may focus on developing agents with similar efficacy but without the associated risks of dependence and misuse.

References

An In-depth Technical Guide on the Primary Active Metabolites of Carisoprodol and Their Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, undergoes significant metabolism to form its primary active metabolite, meprobamate. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound and meprobamate. It delves into the metabolic pathways, the influence of genetic polymorphisms on drug exposure, and the molecular mechanisms underlying their therapeutic and adverse effects. This document summarizes key quantitative data in tabular format, details relevant experimental protocols, and provides visual representations of the core metabolic and signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a prescription medication utilized for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] While this compound itself exhibits pharmacological activity, a significant portion of its clinical effects, particularly its sedative and anxiolytic properties, are attributed to its principal metabolite, meprobamate.[1][2] Meprobamate is itself a pharmacologically active compound historically used as an anxiolytic.[3] Understanding the metabolic conversion of this compound to meprobamate and the distinct and overlapping effects of both compounds is crucial for optimizing therapeutic use and mitigating risks of adverse effects, including abuse and dependence.[2] This guide aims to provide a detailed technical examination of the primary active metabolites of this compound and their physiological effects.

Metabolism of this compound

The primary metabolic pathway of this compound involves the N-dealkylation of its isopropyl group to form meprobamate.[4][5] This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2C19 in the liver.[4][6] A minor metabolic pathway involves the hydroxylation of the propyl group to form hydroxythis compound, an inactive metabolite. Meprobamate is further metabolized to hydroxymeprobamate before excretion.[5]

The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in the pharmacokinetics of this compound and meprobamate.[7] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) of CYP2C19 substrates. Poor metabolizers exhibit a reduced capacity to convert this compound to meprobamate, resulting in up to a 4-fold increase in this compound exposure and a 50% decrease in meprobamate exposure compared to extensive metabolizers.[7] This can lead to an increased risk of concentration-dependent side effects of this compound.[6] Approximately 3-5% of Caucasian and African populations and 15-20% of Asian populations are CYP2C19 poor metabolizers.[7]

Mandatory Visualization: Metabolic Pathway of this compound

Carisoprodol_Metabolism This compound This compound Meprobamate Meprobamate (Active Metabolite) This compound->Meprobamate CYP2C19 (N-dealkylation) Hydroxythis compound Hydroxythis compound (Inactive Metabolite) This compound->Hydroxythis compound Hydroxylation Hydroxymeprobamate Hydroxymeprobamate Meprobamate->Hydroxymeprobamate Metabolism Excretion Renal Excretion Hydroxymeprobamate->Excretion

Caption: Metabolic conversion of this compound.

Pharmacokinetics of this compound and Meprobamate

The pharmacokinetic profiles of this compound and meprobamate have been characterized in several clinical studies. This compound is rapidly absorbed after oral administration, with its effects lasting for approximately four to six hours. Meprobamate has a longer half-life than its parent drug.[2][8]

Data Presentation: Pharmacokinetic Parameters

Table 1: Single-Dose Pharmacokinetic Parameters of this compound and Meprobamate in Healthy Volunteers

ParameterThis compound (350 mg)Meprobamate (from 350 mg this compound)Reference
Cmax (ng/mL) 2580 ± 12142181 ± 605[9][10]
Tmax (h) 2.0 ± 0.89.0 ± 1.9[9][10]
AUC0–∞ (h·ng/mL) 8072 ± 630334,529 ± 7747[9][10]
t1/2 (h) 2.0 ± 0.89.0 ± 1.8[10]
Vd/F (L/kg) 0.93 - 1.31.4 - 1.6[11]

Table 2: Multiple-Dose (350 mg every 8 hours for 14 days) Pharmacokinetic Parameters of this compound and Meprobamate in Healthy Volunteers

ParameterThis compoundMeprobamateReference
Cmax (ng/mL) 2504 ± 7305758 ± 1255[9][10]
AUC0–∞ (h·ng/mL) 7451 ± 361579,699 ± 17,978[9][10]
t1/2 (h) 2.0 ± 0.78.7 ± 1.4[9][10]

Pharmacodynamic Effects of this compound and Meprobamate

Both this compound and meprobamate are central nervous system (CNS) depressants. Their primary mechanism of action involves the modulation of GABAA receptors, the main inhibitory neurotransmitter receptors in the brain.[1][12]

Meprobamate: Meprobamate has barbiturate-like effects and acts as a positive allosteric modulator of GABAA receptors.[3] It binds to a site distinct from the GABA and benzodiazepine binding sites, enhancing the receptor's response to GABA.[12] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.[1] These actions at the GABAA receptor are thought to mediate the anxiolytic and sedative effects of meprobamate.[3]

This compound: Recent studies suggest that this compound itself can directly gate and allosterically modulate GABAA receptors, independent of its conversion to meprobamate.[5] This direct action may contribute to its muscle relaxant and sedative properties.

The sedative effects of both compounds are a prominent part of their pharmacodynamic profile and can impair psychomotor performance.[13]

Mandatory Visualization: GABAergic Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to Cl_channel Cl- Influx GABAA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_channel->Hyperpolarization Carisoprodol_Meprobamate This compound & Meprobamate Carisoprodol_Meprobamate->GABAA_R Positive Allosteric Modulation

Caption: Simplified GABAergic signaling pathway.

Experimental Protocols

A variety of experimental methods have been employed to elucidate the pharmacokinetics and pharmacodynamics of this compound and its metabolites.

Quantification of this compound and Meprobamate in Biological Matrices

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of this compound and meprobamate in plasma, urine, and other biological samples.[8][14]

  • Sample Preparation: A common method involves a simple one-step protein precipitation with acetonitrile.[15] Deuterated internal standards for both this compound and meprobamate are added to the samples prior to protein precipitation to ensure accurate quantification.[8][14]

  • Chromatographic Separation: Reversed-phase chromatography is typically used. For example, a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile is employed. A gradient elution is often used to achieve optimal separation.[16]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and their internal standards.[8][14]

Assessment of Pharmacodynamic Effects in Humans

Method: Double-blind, placebo-controlled, crossover clinical trials are conducted in healthy volunteers to assess the pharmacodynamic effects of this compound.[4][17]

  • Dosing: Participants receive single or multiple doses of this compound or placebo.[4][17]

  • Pharmacodynamic Assessments:

    • Sedation: Subjective sedation is often measured using a Visual Analog Scale (VAS), a 100-mm line where participants mark their level of sedation from "not at all" to "extremely".[1][6] Objective measures of sedation can include tests of reaction time and psychomotor performance.[18]

    • Psychomotor Performance: A battery of tests is used to assess cognitive and motor function, such as the Digit Symbol Substitution Test (DSST) and tests of reaction time.[19]

    • Muscle Relaxation: While challenging to quantify directly in humans, effects on muscle tone and reflexes can be assessed.[17]

In Vitro Assessment of GABAA Receptor Modulation

Method: The two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant human GABAA receptors is a standard method to study the effects of compounds on receptor function.[2]

  • Oocyte Preparation: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2).[2]

  • Electrophysiological Recording: The oocytes are voltage-clamped, and the currents elicited by the application of GABA in the presence and absence of the test compound (this compound or meprobamate) are measured. This allows for the determination of whether the compound enhances or directly activates the receptor.[2]

In Vivo Assessment of Pharmacological Effects in Animals

Method: Drug discrimination studies in rats are used to evaluate the subjective effects of drugs.[7]

  • Training: Rats are trained to press one of two levers to receive a reward (e.g., a food pellet) after being administered either a known drug of abuse (the training drug) or a vehicle.

  • Testing: Once trained, the animals are administered a test compound (e.g., this compound) to see which lever they press. If they press the drug-associated lever, it indicates that the test compound has subjective effects similar to the training drug.[7]

Mandatory Visualization: Experimental Workflow for a Clinical Pharmacokinetic Study

PK_Study_Workflow Start Study Start: Healthy Volunteers Dosing Dosing: This compound or Placebo (Crossover Design) Start->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis: Quantification of This compound & Meprobamate Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling: Calculation of Cmax, Tmax, AUC, t1/2, Vd/F LC_MS_Analysis->PK_Modeling End Data Interpretation and Reporting PK_Modeling->End

Caption: Clinical pharmacokinetic study workflow.

Conclusion

The primary active metabolite of this compound is meprobamate, formed via CYP2C19-mediated metabolism. Both this compound and meprobamate exert their effects primarily through the positive allosteric modulation of GABAA receptors, leading to CNS depression. The significant inter-individual variability in this compound metabolism due to CYP2C19 polymorphism highlights the importance of personalized medicine approaches. A thorough understanding of the distinct and combined pharmacokinetic and pharmacodynamic profiles of this compound and meprobamate is essential for the safe and effective use of this medication and for the development of novel skeletal muscle relaxants with improved safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other centrally acting drugs.

References

Carisoprodol's Neuromodulatory Effects on the Spinal Cord and Reticular Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which carisoprodol and its primary metabolite, meprobamate, exert their effects on the spinal cord and the reticular formation. The document collates quantitative data, details experimental protocols from key studies, and presents visual representations of the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: GABA-A Receptor Modulation

This compound is a centrally acting skeletal muscle relaxant that interrupts neuronal communication within the reticular formation and spinal cord, leading to sedation and a reduction in pain perception.[1][2] Its therapeutic and sedative effects are largely attributed to its metabolism into meprobamate, which also possesses anxiolytic and sedative properties.[1][2][3] Recent research has demonstrated that this compound itself can directly modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the mammalian brain.[4][5]

Both this compound and meprobamate function as positive allosteric modulators of GABA-A receptors, enhancing the effects of GABA.[2][6] This action increases the influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which manifests as central nervous system depression.[2] Studies have shown that this compound and meprobamate exhibit barbiturate-like activity at GABA-A receptors.[6][7][8]

Effects on the Spinal Cord

This compound's muscle relaxant properties are primarily due to its effects on interneuronal activity within the spinal cord, rather than a direct action on skeletal muscle.[2][3] The drug and its metabolite depress polysynaptic reflexes in the spinal cord, which contributes to a decrease in muscle tone.[6][9]

Quantitative Data: Effects on Spinal Reflexes

An early key study on spinal cats provided quantitative insights into meprobamate's effects on spinal reflexes.

Parameter Dosage (Meprobamate) Effect Source
Monosynaptic Reflex Depression (20%)65 - 155 mg/kg (intravenous)Depression of both flexor and extensor monosynaptic reflexes.[10]
Monosynaptic Reflex Depression (Significant)≥ 100 mg/kg (intravenous)Strong depression of monosynaptic reflexes.[1][10]
Inhibitory Pathways (Direct and Disynaptic)Not specifiedHighly resistant to the action of meprobamate.[1]
Experimental Protocol: In Vivo Electrophysiology in Spinal Cats

The following protocol was employed to study the effects of meprobamate on spinal reflexes:

  • Animal Model: Decapitate cats were used.

  • Surgical Preparation: A laminectomy was performed to expose the spinal cord, and relevant ventral roots were cut. Peripheral muscle nerves were prepared for stimulation. The spinal cord was bathed in warm mineral oil to maintain temperature.

  • Stimulation and Recording: Reflexes were elicited by stimulating selected muscle nerves, and the resulting electrical activity was recorded from the cut ventral roots.

  • Drug Administration: Meprobamate was administered intravenously in cumulative doses of 30 to 40 mg/kg.[1][10]

Effects on the Reticular Formation

This compound and meprobamate interrupt neuronal communication within the descending reticular formation of the brainstem.[1][10][11] This region plays a crucial role in regulating consciousness, arousal, and motor control. By enhancing GABAergic inhibition in the reticular formation, these compounds contribute to their sedative and muscle relaxant effects. The precise quantitative effects on neuronal firing rates within the reticular formation are not as extensively documented as their actions on the spinal cord and GABA-A receptors directly. However, the established mechanism of GABA-A receptor modulation provides a strong basis for understanding their inhibitory influence on this critical brain region.

Molecular Interactions with GABA-A Receptors

The interaction of this compound and meprobamate with GABA-A receptors has been characterized in detail using electrophysiological techniques on recombinant receptors expressed in cell lines.

Quantitative Data: GABA-A Receptor Modulation
Compound Receptor Subtype Parameter Value Source
This compoundα1β2γ2EC50 (Allosteric Modulation)142 ± 13 µM[2]
This compoundα1β2EC50 (Allosteric Modulation)87.4 ± 16.4 µM[12]
Meprobamateα4β3δEC50 (GABA Sensitivity)0.04 ± 0.02 µM (GABA)[7]
Meprobamateα1β3δ, α4β3δEnhancement of Maximal GABA Current (at 1 mM)183 ± 17% (in α4β3δ)[7]

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following methodology is representative of studies investigating the effects of this compound and meprobamate on recombinant GABA-A receptors:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently or stably transfected with cDNAs encoding various GABA-A receptor subunits (e.g., α1, β2, γ2).[2][7]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is typically clamped at -60 mV. Patch pipettes with a tip resistance of 4–6 MΩ are used.[7]

  • Solutions: The intracellular pipette solution generally contains CsCl, EGTA, HEPES, and Mg-ATP. The extracellular solution is a buffered saline solution containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.[7]

  • Drug Application: this compound, meprobamate, and GABA are prepared in the external solution and applied to the cells using a rapid perfusion system.[7]

  • Data Analysis: Agonist-induced chloride currents are recorded and analyzed to determine parameters such as EC50 and the extent of allosteric modulation.[7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.

Carisoprodol_Metabolism_and_Action This compound This compound CYP2C19 CYP2C19 (Liver Enzyme) This compound->CYP2C19 Metabolized by GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Directly Modulates Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate Meprobamate->GABA_A_Receptor Modulates CNS_Depression CNS Depression (Sedation, Muscle Relaxation) GABA_A_Receptor->CNS_Depression Leads to

This compound Metabolism and Site of Action.

GABA_A_Receptor_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Carisoprodol_Meprobamate This compound / Meprobamate Carisoprodol_Meprobamate->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABA-A Receptor Signaling Pathway.

Experimental_Workflow_Patch_Clamp Start Start: Prepare HEK293 Cells Transfection Transfect with GABA-A Receptor Subunit cDNAs Start->Transfection Patch_Clamp_Setup Whole-Cell Patch-Clamp Configuration Transfection->Patch_Clamp_Setup Drug_Application Apply this compound/Meprobamate and GABA Patch_Clamp_Setup->Drug_Application Data_Acquisition Record Chloride Currents Drug_Application->Data_Acquisition Analysis Analyze Data (e.g., EC50, Efficacy) Data_Acquisition->Analysis End End: Characterize Drug Effects Analysis->End

Workflow for In Vitro Electrophysiology.

References

Subunit-Dependent Effects of Carisoprodol at GABA-A Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting muscle relaxant, exerts its pharmacological effects primarily through the modulation of γ-aminobutyric acid type A (GABA-A) receptors. Emerging evidence indicates that the action of this compound is not uniform across all GABA-A receptor subtypes but is instead dependent on the specific subunit composition of the receptor complex. This technical guide provides a comprehensive overview of the subunit-dependent effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular interactions and experimental workflows. Understanding these subunit-specific interactions is critical for the development of more targeted and efficacious therapeutics with improved side-effect profiles.

Introduction

This compound is a widely prescribed medication for the relief of discomfort associated with acute, painful musculoskeletal conditions. Its therapeutic effects, as well as its potential for abuse, are largely attributed to its activity at GABA-A receptors, the primary mediators of fast synaptic inhibition in the central nervous system[1][2][3]. GABA-A receptors are pentameric ligand-gated ion channels assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), with the most common synaptic configuration being two α, two β, and one γ subunit[4][5]. The specific subunit composition determines the receptor's physiological and pharmacological properties, including its sensitivity to various allosteric modulators[6][7].

This compound and its primary metabolite, meprobamate, act as positive allosteric modulators and direct agonists of GABA-A receptors in a manner akin to barbiturates[1][2][8]. However, unlike benzodiazepines, this compound's effects are not mediated through the benzodiazepine binding site[1][2][3]. This guide delves into the nuanced, subunit-dependent interactions of this compound with GABA-A receptors, providing a detailed analysis for researchers in pharmacology and drug development.

Quantitative Analysis of this compound's Subunit-Dependent Effects

The potency and efficacy of this compound's interaction with GABA-A receptors are significantly influenced by the receptor's subunit composition. Electrophysiological studies, primarily using whole-cell patch-clamp recordings in human embryonic kidney (HEK) 293 cells expressing specific recombinant GABA-A receptor subunits, have provided valuable quantitative data on these interactions[6][7].

Allosteric Modulation of GABA-Evoked Currents

This compound potentiates GABA-evoked currents in a concentration-dependent manner, and this potentiation varies with the α and β subunits present.

Receptor Subunit CompositionThis compound EC50 (µM)Maximum Efficacy (% of control GABA response)Key Observations
α Subunit Variants (αxβ2γ2)
α1β2γ288.2 ± 20474.7 ± 53.5Highest efficacy for allosteric modulation observed with the α1 subunit.[6]
α2β2γ2N/ALower than α1
α3β2γ2N/ALower than α1
α4β2γ2N/ALower than α1
α5β2γ2N/ALower than α1
α6β2γ2N/ALower than α1
β Subunit Variants (α1βxγ2)
α1β1γ233.1 ± 4225 ± 14.6
α1β2γ288.2 ± 20474.7 ± 53.5The β2 subunit confers the highest efficacy for allosteric modulation.[6]
Effect of γ and δ Subunits
α1β287.4 ± 16.4Similar to α1β2γ2The presence or absence of the γ2 subunit does not significantly affect this compound's allosteric modulation.[6]
α1β3δN/APotentiates both EC20 and saturating GABA concentrationsThis compound demonstrates significant potentiation in extrasynaptic δ-containing receptors.[6][7]
α4β3δN/APotentiates both EC20 and saturating GABA concentrationsThis compound demonstrates significant potentiation in extrasynaptic δ-containing receptors.[6][7]

Table 1: Subunit-dependent allosteric modulation of GABA-A receptors by this compound. Data are presented as mean ± S.E.M.

Direct Gating of GABA-A Receptors

In the absence of GABA, this compound can directly activate GABA-A receptors, an effect that is also subunit-dependent.

Receptor Subunit CompositionThis compound EC50 (µM)Efficacy (% of max GABA current)Key Observations
α Subunit Variants (αxβ2γ2)
α1β2γ2Not significantly different from other α subunits~43%Direct gating is generally comparable across α subunits, with the exception of α3.[6]
α3β2γ2Significantly higherSignificantly lowerReceptors with the α3 subunit show reduced efficacy and potency for direct gating.[6][7]
β Subunit Variants (α1βxγ2)
α1β1γ2Not specified~70%The β1 subunit confers the highest efficacy for direct activation.[6]
α1β2γ2Not specified~43%
Effect of γ and δ Subunits
α1β2Not specifiedSimilar to α1β2γ2The presence or absence of the γ2 subunit does not affect direct gating by this compound.[6]
α1β3δNot specifiedGreater efficacy than GABAIn extrasynaptic receptors, this compound is a more efficacious direct agonist than GABA itself.[6][7]
α4β3δNot specifiedGreater efficacy than GABAIn extrasynaptic receptors, this compound is a more efficacious direct agonist than GABA itself.[6][7]

Table 2: Subunit-dependent direct gating of GABA-A receptors by this compound. Data are presented as mean ± S.E.M.

Experimental Protocols

The following section details the key experimental methodologies used to elucidate the subunit-dependent effects of this compound on GABA-A receptors.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous expression of GABA-A receptors and high transfection efficiency[9][10][11].

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For transient expression of specific GABA-A receptor subunit combinations, cells are transfected using a lipofection-based method (e.g., Lipofectamine) with cDNAs encoding the desired human α, β, and γ or δ subunits[6][9]. A reporter gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells for electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the ion currents flowing through GABA-A receptors in response to GABA and this compound application[12][13].

  • Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

  • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • A coverslip with transfected HEK293 cells is placed in a recording chamber on an inverted microscope and continuously perfused with the external solution.

    • A glass micropipette filled with the internal solution is brought into contact with a single GFP-positive cell.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

    • The cell membrane is then ruptured by a brief pulse of suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: A rapid solution exchange system is used to apply GABA and this compound to the recorded cell. To study allosteric modulation, this compound is co-applied with a sub-maximal concentration of GABA (e.g., EC20). For direct gating experiments, this compound is applied in the absence of GABA.

  • Data Analysis: The resulting currents are amplified, filtered, and digitized. Concentration-response curves are generated by plotting the peak current amplitude as a function of drug concentration and fitted with the Hill equation to determine EC50 and Hill slope values.

Visualizations

Signaling Pathway of this compound at GABA-A Receptors

GABAA_Carisoprodol_Pathway cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_channel Cl- Channel GABA_site->Ion_channel Channel Opening Cariso_site This compound Binding Site Cariso_site->Ion_channel Channel Opening Cl_ion Cl- Ion_channel->Cl_ion Influx GABA GABA GABA->GABA_site This compound This compound This compound->Cariso_site Allosteric Modulation & Direct Gating Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's mechanism of action at the GABA-A receptor.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transient Transfection with GABA-A Receptor Subunit cDNAs cell_culture->transfection electrophysiology Whole-Cell Patch-Clamp Recording transfection->electrophysiology data_acquisition Data Acquisition (Current Recordings) electrophysiology->data_acquisition analysis Data Analysis (Concentration-Response Curves) data_acquisition->analysis results Determination of EC50 and Efficacy analysis->results end End results->end

Caption: Workflow for electrophysiological characterization of this compound.

Conclusion

The pharmacological actions of this compound at GABA-A receptors are intricately dependent on the receptor's subunit composition. Notably, the presence of the α1 subunit confers the highest efficacy for allosteric modulation, while the β1 subunit is associated with the most potent direct gating activity[6][7]. Conversely, receptors containing the α3 subunit exhibit significantly reduced sensitivity to this compound[6][7]. These findings underscore the importance of considering GABA-A receptor heterogeneity in drug design and development. A thorough understanding of these subunit-dependent interactions will be instrumental in the creation of novel therapeutics with enhanced specificity and reduced off-target effects, potentially separating the desired muscle relaxant properties from the sedative and abuse-related effects of this compound. Further research into the precise binding sites of this compound on different receptor subtypes will be crucial for advancing this field.

References

Methodological & Application

Application Note: Quantification of Carisoprodol and its Metabolite Meprobamate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions. It is metabolized in the body to meprobamate, which is also a pharmacologically active anxiolytic agent.[1][2][3][4] The monitoring of both this compound and meprobamate is essential in clinical and forensic toxicology to assess therapeutic compliance, identify potential abuse, and investigate toxicity.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and meprobamate in biological matrices such as plasma, urine, and oral fluid.[1][2][5]

Principle

This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for the separation of this compound, meprobamate, and their deuterated internal standards. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[1][2][5]

Experimental Protocols

1. Materials and Reagents

  • This compound and Meprobamate certified reference standards

  • This compound-d7 and Meprobamate-d7 internal standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Phosphate buffer (pH 6.0)

2. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of the biological sample (plasma, urine, or oral fluid), add the internal standard solution (this compound-d7 and Meprobamate-d7).

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • Condition an SPE column by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample mixture onto the conditioned SPE column.

  • Wash the column with 2 mL of deionized water, followed by 2 mL of an acidic wash (e.g., 20% methanol in water with 0.1% formic acid).

  • Dry the column thoroughly under a stream of nitrogen.

  • Elute the analytes with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol or ethyl acetate/hexane).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for this separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Gradient to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibration at 10% B

4. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Collision Gas: Argon

  • Ion Spray Voltage: 4500 V

  • Temperature: 500°C

Quantitative Data

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound261.2176.1158.115
Meprobamate219.1158.183.020
This compound-d7268.2183.2-15
Meprobamate-d7226.2162.2-20

Table 2: Method Validation Parameters

ParameterThis compoundMeprobamate
Linearity Range1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)>0.995>0.995
Limit of Quantification (LOQ)1 ng/mL1 ng/mL
Accuracy (% Bias)Within ±15%Within ±15%
Precision (% CV)<15%<15%
Recovery>85%>85%

Visualizations

experimental_workflow sample Sample Receipt (Plasma, Urine, Oral Fluid) is_addition Internal Standard Spiking (this compound-d7, Meprobamate-d7) sample->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe wash Wash Steps spe->wash elution Elution wash->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for LC-MS/MS analysis.

metabolic_pathway This compound This compound cyp2c19 CYP2C19 (N-dealkylation) This compound->cyp2c19 meprobamate Meprobamate (Active Metabolite) cyp2c19->meprobamate

Caption: Metabolic pathway of this compound to Meprobamate.

References

Application Notes and Protocols for the Analytical Estimation of Carisoprodol in Bulk Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to alleviate pain associated with acute musculoskeletal conditions.[1][2] Its chemical structure, (2RS)-2-[(Carbamoyloxy) methyl]-2-methylpentyl (1-methylethyl) carbamate, lacks a significant UV chromophore, which can present challenges for certain analytical techniques.[3] Therefore, robust and validated analytical methods are crucial for the quality control and quantification of this compound in bulk drug substance and pharmaceutical formulations. This document provides detailed protocols and comparative data for several widely used analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is a precise and widely adopted method for the analysis of this compound. It offers excellent separation and quantification capabilities.

Quantitative Data Summary: HPLC Methods
ParameterMethod 1Method 2
Principle RP-HPLC with UV DetectionStability-Indicating RP-HPLC with UV Detection
Linearity Range 5.00 - 500.00 µg/mL[4]1 - 30 µg/mL[1][5][6]
Correlation Coefficient (r²) 0.9968[4]0.9995[1]
Limit of Detection (LOD) 0.41 µg/mL[4]0.092 µg/mL[1]
Limit of Quantitation (LOQ) 1.26 µg/mL[4]0.299 µg/mL[1]
Accuracy (% Recovery) 100.65 ± 0.11%[4]Not explicitly stated, but method validated for accuracy.
Precision (% RSD) 0.43% (Repeatability)[4]<2.0% (System Precision)[1]
Retention Time (RT) 6.96 ± 0.12 min[4]~2.907 min[1]
Detection Wavelength 194 nm[4]240 nm[1][6]
Column Genesis C18 (100x4.5mm; 4µm)[4]Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 µm)[1][6]
Mobile Phase Acetonitrile: 1% TEA in water (pH 3.5) (35:65 v/v)[4]10mM KH₂PO₄: Methanol: Acetonitrile (60:20:20 v/v/v)[1][6]
Flow Rate 1.0 mL/min[4]0.7 mL/min[1]
Injection Volume 50.00 µL[4]10 µL[1]
Experimental Protocol: RP-HPLC (Based on Method 2)

A. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.[1]

  • Zorbax Eclipse plus C18 analytical column (250 x 4.6 mm; 5 µm particle size).[1]

  • Data acquisition and processing software.

B. Reagents and Chemicals

  • This compound reference standard.

  • Potassium dihydrogen orthophosphate (KH₂PO₄), analytical grade.

  • Methanol and Acetonitrile, HPLC grade.[6]

  • Water, HPLC grade.

C. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 10mM potassium dihydrogen orthophosphate. The mobile phase consists of this buffer, methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).[1][6] Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes prior to use.[1]

  • Diluent: A mixture of Methanol and Acetonitrile (50:50 v/v) is used as the diluent.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 30 µg/mL by appropriate dilution of the stock solution with the diluent.[1]

D. Chromatographic Conditions

  • Column: Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 µm)

  • Mobile Phase: 10mM KH₂PO₄: Methanol: Acetonitrile (60:20:20 v/v/v)[1][6]

  • Flow Rate: 0.7 mL/min[1]

  • Column Temperature: 27 ± 1 °C[1]

  • Detection Wavelength: 240 nm[1][6]

  • Injection Volume: 10 µL[1][6]

E. Procedure

  • Equilibrate the HPLC system by pumping the mobile phase for approximately 30 minutes to achieve a stable baseline.[1]

  • Inject 10 µL of each working standard solution in triplicate.[1]

  • Record the peak areas from the resulting chromatograms.

  • Plot a calibration curve of peak area versus concentration to establish linearity.

  • For bulk drug analysis, prepare a sample solution of known concentration in the diluent and inject it into the system.

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.[1]

Visualization: HPLC Workflow

Caption: General workflow for HPLC analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that offers simplicity and the ability to analyze multiple samples simultaneously. For this compound, which lacks a strong chromophore, derivatization is often required for visualization and quantification.

Quantitative Data Summary: HPTLC Method
ParameterMethod Details
Principle HPTLC with post-chromatographic derivatization and densitometric scanning.
Linearity Range 50 - 300 µ g/spot [3]
Correlation Coefficient (r²) 0.99895[3]
Limit of Detection (LOD) 25 µ g/spot [3]
Limit of Quantitation (LOQ) 50 µ g/spot [3]
Accuracy (% Recovery) 102.2% - 104.8%[3]
Rf Value 0.65[3]
Stationary Phase Pre-coated silica gel 60F₂₅₄ plates[3]
Mobile Phase Chloroform: Acetone (80:20 v/v)[3]
Detection 366 nm after derivatization with Antimony (III) chloride and Furfuraldehyde.[3]
Experimental Protocol: HPTLC

A. Instrumentation

  • HPTLC system with a sample applicator (e.g., Linomat).

  • Twin-trough developing chamber.

  • Plate heater and TLC scanner (densitometer).

  • Data analysis software.

B. Reagents and Chemicals

  • This compound reference standard.

  • Silica gel 60F₂₅₄ HPTLC plates.[3]

  • Chloroform and Acetone, AR grade.[3]

  • Methanol, AR grade.

  • Derivatizing agents: Antimony (III) chloride and Furfuraldehyde.[3]

C. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Chloroform and Acetone in a ratio of 80:20 (v/v).[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with methanol.[3]

  • Working Standard Solution (200 µg/mL): Prepare a 200 µg/mL solution from the stock solution for application on the HPTLC plate.[3]

  • Sample Solution: Prepare a solution of the bulk drug in methanol to a final concentration of approximately 200 µg/mL.[3]

D. Chromatographic Procedure

  • Apply bands of the standard and sample solutions onto the HPTLC plate using the automated applicator.

  • Saturate the developing chamber with the mobile phase for about 15-20 minutes.

  • Place the plate in the chamber and allow the chromatogram to develop up to a certain distance (e.g., 80 mm).

  • Remove the plate from the chamber and dry it completely.

  • Spray the plate with the derivatizing agents (Antimony (III) chloride and Furfuraldehyde) and heat as required to develop the spots.[3]

E. Densitometric Analysis

  • Scan the dried plate using the TLC scanner in absorbance mode at a wavelength of 366 nm.[3]

  • Record the peak areas for both the standard and sample spots.

  • Calculate the amount of this compound in the sample by comparing the peak areas.

Visualization: HPTLC Workflow

Caption: General workflow for HPTLC analysis of this compound.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry provides a simple and cost-effective method for this compound estimation. Two main approaches are used: direct UV measurement and extractive spectrophotometry, which enhances sensitivity by forming a colored complex.

Quantitative Data Summary: Spectrophotometric Methods
ParameterMethod 1 (Direct UV)Method 2 (Extractive)
Principle Direct measurement of UV absorbance in methanol.Formation of a colored ion-pair complex with a dye, followed by extraction and measurement.[7]
Linearity Range 0.4 - 2 µg/mL[8]2.5 - 25 µg/mL (with BCG dye)[7]
Correlation Coefficient (r²) 0.9922[8]Not specified, but Beer's law is obeyed.[7]
Detection Wavelength (λmax) 221 nm[8]420 nm (with BCG dye)[7]
Solvent / Reagents Methanol[8]Bromocresol green (BCG) dye, pH 2.5 buffer, Chloroform.[7]
Experimental Protocol: Extractive Spectrophotometry (Based on Method 2)

A. Instrumentation

  • Double beam UV/Visible Spectrophotometer.

  • pH meter.[7]

  • Separating funnels (125 mL).

B. Reagents and Chemicals

  • This compound reference standard.

  • Bromocresol green (BCG) dye.

  • Acidic buffer (pH 2.5).[7]

  • Chloroform, AR grade.

C. Preparation of Solutions

  • Standard Drug Solution: Prepare a stock solution of this compound in a suitable solvent and make further dilutions to create working standards.

  • Buffer and Dye Solutions: Prepare a pH 2.5 buffer and a solution of BCG dye as per standard laboratory procedures.

D. Procedure for Calibration Curve

  • Transfer different aliquots of the standard drug solution into a series of separating funnels.[7]

  • To each funnel, add 5 mL of pH 2.5 buffer and 5 mL of BCG dye solution. Make up the total aqueous volume to 20 mL with water.[7]

  • Add 10 mL of chloroform to each funnel and shake vigorously for 5 minutes to extract the ion-pair complex.[7]

  • Allow the two layers to separate for 5 minutes.

  • Collect the organic (chloroform) layer, which contains the yellow-colored complex.

  • Measure the absorbance of the organic layer at 420 nm against a reagent blank prepared in the same manner without the drug.[7]

  • Plot a calibration curve of absorbance versus concentration.

E. Sample Analysis

  • Prepare a sample solution of the bulk drug.

  • Follow steps D1 through D6 for the sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualization: Spectrophotometry Workflow

Caption: Workflow for extractive spectrophotometry of this compound.

References

Application Note: A Robust UV-HPLC Method for Impurity Profiling of Carisoprodol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a stability-indicating ultraviolet-high performance liquid chromatography (UV-HPLC) method for the comprehensive impurity profiling of Carisoprodol. The developed method is sensitive, specific, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The method effectively separates this compound from its known impurities and degradation products generated under forced degradation conditions. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the safety and efficacy of the final drug product.[1] Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities. This application note describes the development and validation of a UV-HPLC method for the impurity profiling of this compound.

Experimental

Instrumentation and Chemicals
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals: HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide. Reference standards of this compound and its known impurities were procured from certified vendors.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of this compound and its impurities:

ParameterCondition
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 60:20:20 (v/v/v).[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[4][5]
Detection Wavelength 240 nm[3]
Injection Volume 20 µL
Run Time 30 minutes

Protocols

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve about 25 mg of this compound reference standard in the mobile phase to obtain a concentration of 250 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 10 µg/mL each in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase to obtain a final concentration of approximately 250 µg/mL of this compound.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][7] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours.

After degradation, the samples were diluted with the mobile phase to the target concentration and analyzed.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

  • System Suitability: The system suitability was evaluated by injecting six replicate injections of the standard solution. The %RSD for the peak area and retention time should be less than 2.0%.

  • Specificity: The specificity of the method was determined by analyzing the chromatograms of the blank, placebo, this compound standard, and the stressed samples. The peaks of the impurities should be well-resolved from the this compound peak.

  • Linearity: Linearity was established by analyzing a series of solutions containing this compound and its impurities at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of impurities spiked into the sample solution at three concentration levels (50%, 100%, and 150%). The recovery should be within 98.0% to 102.0%.

  • Precision: The precision of the method was evaluated by analyzing six replicate samples at the target concentration on the same day (repeatability) and on different days (intermediate precision). The %RSD should be not more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Robustness: The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Data Presentation

System Suitability
ParameterAcceptance CriteriaObserved Value
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 2.0%0.3%
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
Linearity
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound 1 - 300.9998
Impurity A 0.1 - 1.50.9995
Impurity B 0.1 - 1.50.9996
Impurity D 0.1 - 1.50.9992
Accuracy (Recovery)
ImpuritySpiked Level% Recovery (Mean ± SD, n=3)
Impurity A 50%99.5 ± 0.4
100%100.2 ± 0.3
150%100.8 ± 0.5
Impurity B 50%99.8 ± 0.6
100%100.5 ± 0.2
150%101.1 ± 0.4
Precision
AnalyteRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
This compound 0.7%1.1%
Impurity A 1.2%1.5%
Impurity B 1.1%1.6%
LOD and LOQ
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound 0.050.15
Impurity A 0.030.1
Impurity B 0.030.1

Visualizations

G cluster_0 Method Development Workflow A Literature Review & Method Scouting B Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) A->B C Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) B->C D Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) C->D E Finalized UV-HPLC Method for This compound Impurity Profiling D->E

Caption: Workflow for UV-HPLC Method Development.

G cluster_1 Impurity Profiling and Identification This compound This compound (Active Pharmaceutical Ingredient) Process Process-Related Impurities (e.g., Impurity A, Impurity C) This compound->Process Synthesis Degradation Degradation Products (from forced degradation) This compound->Degradation Stress Conditions Metabolites Metabolites (e.g., Meprobamate) This compound->Metabolites In-vivo Analysis UV-HPLC Analysis (Separation and Quantification) Process->Analysis Degradation->Analysis Metabolites->Analysis Identification Impurity Identification (e.g., LC-MS, NMR) Analysis->Identification

Caption: Logical Relationship in Impurity Profiling.

Conclusion

The developed and validated UV-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound and its impurities. The method's stability-indicating capability makes it a valuable tool for quality control and stability assessment of this compound in the pharmaceutical industry. The clear separation of the parent drug from its potential impurities ensures the safety and efficacy of the final product.

References

Application Note: Solid-Phase Extraction of Carisoprodol from Oral Fluid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, a sedative with anxiolytic properties. The analysis of this compound and meprobamate in oral fluid is a valuable tool in clinical and forensic toxicology, offering a non-invasive sample collection method.[1][2] Oral fluid analysis provides a convenient alternative to blood or urine testing for monitoring drug compliance, detecting illicit drug use, and in driving under the influence of drugs (DUID) investigations.[1][3][4] This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous quantification of this compound and its primary metabolite, meprobamate, in oral fluid samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Principle

This method utilizes a cation exchange/hydrophobic mixed-mode solid-phase extraction strategy to isolate this compound and meprobamate from the complex oral fluid matrix.[1][2] The oral fluid sample, collected using a Quantisal™ device, is diluted with a buffer and an internal standard is added.[1] The sample is then loaded onto the SPE cartridge. After a series of washing steps to remove interfering substances, the analytes are eluted and subsequently analyzed by LC-MS/MS.[1] The use of deuterated internal standards is recommended to ensure accurate quantification by compensating for any variability during the extraction process and potential matrix effects.[5]

Instrumentation and Materials

  • SPE Cartridges: Cation exchange/hydrophobic solid-phase columns[1][2]

  • LC-MS/MS System: A sensitive and selective liquid chromatography-tandem mass spectrometry system is required for analysis.[1][2]

  • Oral Fluid Collection Devices: Quantisal™ or similar devices that collect a known volume of oral fluid and contain a stabilizing buffer.[1][3]

  • Chemicals and Reagents: Methanol, deionized water, potassium phosphate buffer (0.1M, pH 6.0), and deuterated internal standards (e.g., d7-carisoprodol).[1]

Experimental Protocol

A detailed, step-by-step protocol for the solid-phase extraction of this compound and meprobamate from oral fluid samples is provided below.

1. Sample Preparation

  • Collect oral fluid specimens using a Quantisal™ device according to the manufacturer's instructions. This device collects 1 mL of oral fluid into a transport tube containing 3 mL of buffer.[1][3]

  • To an aliquot of the oral fluid/buffer mixture, add the internal standard solution (e.g., 20 µL of 2,500 ng/mL d7-carisoprodol).[1]

  • Add 1 mL of 0.1M potassium phosphate buffer (pH 6.0) to the sample.[1]

2. Solid-Phase Extraction (SPE)

  • Conditioning: Condition the cation exchange/hydrophobic SPE column with 2 mL of methanol followed by 2 mL of 0.1M potassium phosphate buffer (pH 6.0).[1]

  • Loading: Apply the prepared sample to the conditioned SPE column and allow it to flow through slowly.[1]

  • Washing:

    • Wash the column with 2 mL of deionized water.[1]

    • Wash the column with 1 mL of a 25:75 (v/v) methanol-deionized water solution.[1]

  • Elution: Elute the analytes from the column. While the specific elution solvent is not detailed in the primary reference, a common practice for mixed-mode cation exchange columns is to use a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction and elute the basic analytes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).

3. LC-MS/MS Analysis

The final extracted sample is then analyzed by a validated LC-MS/MS method. The method should be optimized for the separation and detection of this compound and meprobamate.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a validated method for the determination of this compound and meprobamate in oral fluid.[1]

Table 1: Method Validation Parameters

ParameterThis compoundMeprobamate
Linearity Range25–500 ng/mL25–500 ng/mL
Correlation Coefficient (r²)>0.99>0.99
Limit of Quantitation (LOQ)10 ng/mL10 ng/mL

Table 2: Recovery and Matrix Effects

ParameterThis compoundMeprobamate
Recovery from Collection Pad88%92%
Matrix Effect-17%-20%
Process Efficiency77%75%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction of this compound from oral fluid samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis oral_fluid Oral Fluid Collection (Quantisal™ Device) add_is Addition of Internal Standard oral_fluid->add_is add_buffer Addition of Phosphate Buffer (pH 6.0) add_is->add_buffer conditioning Column Conditioning (Methanol, Buffer) add_buffer->conditioning loading Sample Loading conditioning->loading wash1 Wash 1 (Deionized Water) loading->wash1 wash2 Wash 2 (25% Methanol) wash1->wash2 elution Elution wash2->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms

Caption: Workflow for the solid-phase extraction of this compound from oral fluid.

References

Application Notes and Protocols for In Vitro Investigation of Carisoprodol's Direct GABAA Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the direct interaction of Carisoprodol with γ-aminobutyric acid type A (GABAa) receptors using established in vitro models. The protocols detailed below are designed to facilitate the investigation of this compound as a direct agonist and positive allosteric modulator of GABAa receptors, independent of its primary metabolite, meprobamate.

Introduction

This compound is a centrally acting skeletal muscle relaxant whose mechanism of action has been a subject of extensive research.[1][2] While historically its effects were largely attributed to its metabolite, meprobamate, recent studies have unequivocally demonstrated that this compound itself directly interacts with and activates GABAa receptors.[1][2][3][4][5] This direct action is characterized by a barbiturate-like modulation of the receptor, leading to increased chloride ion influx and neuronal hyperpolarization.[3][4][5][6] Understanding the nuances of this direct interaction is crucial for elucidating its therapeutic effects, abuse potential, and for the development of novel therapeutics targeting the GABAergic system.

This document outlines key in vitro methodologies, including whole-cell patch-clamp electrophysiology and cell-based functional assays, to characterize the pharmacological profile of this compound at various GABAa receptor subtypes.

Key Experimental Approaches

Two primary in vitro models are recommended for studying this compound's direct effects on GABAa receptors:

  • Whole-Cell Patch-Clamp Electrophysiology: This "gold standard" technique allows for the direct measurement of ion channel activity in response to drug application, providing detailed information on potency, efficacy, and kinetics of receptor modulation.[3][7][8][9]

  • Cell-Based Functional Assays (e.g., FLIPR, YFP-based): These higher-throughput methods measure changes in membrane potential or intracellular ion concentrations as an indirect readout of receptor activation, making them suitable for screening and initial characterization of compounds.[10][11][12][13]

Data Presentation: Quantitative Analysis of this compound's Action on GABAa Receptors

The following tables summarize quantitative data from studies investigating this compound's effects on the most common α1β2γ2 GABAa receptor subtype.

Table 1: Direct Activation of α1β2γ2 GABAa Receptors by this compound

ParameterValueReference
EC₅₀ (Direct Gating) 88.2 ± 20 µM[14]
Maximum Efficacy ~43% of max GABA response[14]
Antagonist Sensitivity Picrotoxin-sensitive[3][4][5]

Table 2: Allosteric Modulation of GABA-gated Currents by this compound at α1β2γ2 GABAa Receptors

ParameterValueReference
EC₅₀ (Potentiation) 88.2 ± 20 µM[14]
Maximum Potentiation 474.7 ± 53.5% of control[14]
Effect at Millimolar Concentrations Inhibitory effects and rebound currents observed[3][14]
Benzodiazepine Site Involvement Not blocked by flumazenil[3][4]
Barbiturate Antagonist Effect Antagonized by bemegride[3][4]

Table 3: Comparison of Direct Gating Efficacy of this compound and Meprobamate

CompoundRelative EfficacyReference
This compound Significantly larger inward currents than meprobamate[3][4][5]
Meprobamate Lower efficacy than this compound[3][4][5]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for assessing this compound's direct gating and allosteric modulation of GABAa receptors expressed in a heterologous system like Human Embryonic Kidney 293 (HEK293) cells.[3][7]

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • For transient transfection, plate cells onto glass coverslips. Transfect with cDNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent (e.g., Lipofectamine). A green fluorescent protein (GFP) marker can be co-transfected for easy identification of transfected cells.

  • Alternatively, use a stable cell line expressing the desired GABAa receptor subtype.[3]

  • Allow 24-48 hours for receptor expression before recording.[3]

2. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Pull patch pipettes from borosilicate glass to a resistance of 4-6 MΩ.[7]

  • Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg²⁺-ATP, pH adjusted to 7.2 with CsOH.[7]

  • Establish a whole-cell patch-clamp configuration on a visually identified transfected cell.

  • Clamp the membrane potential at -60 mV.[3][7]

3. Drug Application:

  • Dissolve this compound in the external solution to the desired concentrations.

  • Apply drugs to the cell using a rapid solution exchange system (e.g., gravity-fed Y-tube or a multi-barrel perfusion system).[7]

4. Experimental Paradigms:

  • Direct Gating: Apply increasing concentrations of this compound in the absence of GABA to elicit inward currents.[3]

  • Allosteric Modulation: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) with increasing concentrations of this compound to measure the potentiation of GABA-gated currents.[7]

  • Antagonist Studies: To determine the site of action, pre-incubate and co-apply this compound with specific antagonists like picrotoxin (for the channel pore), flumazenil (for the benzodiazepine site), or bemegride (a barbiturate antagonist).[3][4]

5. Data Analysis:

  • Measure the peak amplitude of the elicited currents.

  • For direct gating, normalize the this compound-evoked currents to the maximal current elicited by a saturating concentration of GABA.

  • For allosteric modulation, express the potentiated current as a percentage of the control GABA-evoked current.

  • Construct concentration-response curves and fit with the Hill equation to determine EC₅₀ and Hill slope.

Protocol 2: FLIPR-Based Membrane Potential Assay

This protocol provides a higher-throughput method to assess this compound's activity on GABAa receptors.[10][13]

1. Cell Preparation:

  • Use a stable cell line expressing the GABAa receptor of interest (e.g., HEK293-α1β2γ2).

  • Plate cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.

2. Dye Loading:

  • Remove the culture medium and add a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in a physiological buffer.

  • Incubate the plate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

3. Compound Preparation:

  • Prepare a dilution series of this compound in the assay buffer.

  • For modulation studies, prepare a solution of GABA at a sub-maximal concentration (e.g., EC₂₀) with the this compound dilution series.

4. FLIPR Assay:

  • Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.

  • Program the instrument to add the compounds to the cell plate and record the fluorescence signal over time.

  • A baseline fluorescence is recorded before compound addition, and the change in fluorescence upon compound addition is measured.

5. Data Analysis:

  • The change in fluorescence intensity reflects the change in membrane potential due to chloride ion flux through the GABAa receptors.

  • Analyze the data to generate concentration-response curves and calculate EC₅₀ values for direct activation or potentiation.

Visualizations

Signaling Pathway of this compound at the GABAa Receptor

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAaR GABAA Receptor (α1β2γ2) This compound->GABAaR Direct Activation & Positive Allosteric Modulation GABA GABA GABA->GABAaR Agonist Binding Cl_ion Cl- Influx GABAaR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's direct action on the GABAA receptor.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start cell_prep HEK293 Cell Culture & GABAA Receptor Transfection start->cell_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching recording Record Baseline GABA-evoked Currents (EC20) patching->recording direct_gating Apply this compound Alone (Concentration-Response) recording->direct_gating modulation Co-apply GABA (EC20) & This compound (Concentration-Response) recording->modulation analysis Data Analysis: EC50 & Emax Calculation direct_gating->analysis modulation->analysis end End analysis->end

Caption: Workflow for electrophysiological analysis of this compound.

Logical Relationship of this compound's GABAergic Effects

Carisoprodol_Effects cluster_direct Direct Effects on GABAA Receptor cluster_metabolism Metabolism This compound This compound Direct_Activation Direct Agonism (GABA-mimetic) This compound->Direct_Activation PAM Positive Allosteric Modulation (PAM) This compound->PAM CYP2C19 CYP2C19 Enzyme This compound->CYP2C19 Metabolized by Consequence Increased GABAergic Inhibition Direct_Activation->Consequence PAM->Consequence Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate Produces Meprobamate->Consequence Contributes to Therapeutic_Effect Therapeutic Effects (Muscle Relaxation, Sedation) Consequence->Therapeutic_Effect

Caption: this compound's dual mechanism of GABAergic action.

References

Application Notes and Protocols for the Quantitation of Carisoprodol in Urine and Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, a compound with anxiolytic and sedative properties.[1][2][3] The monitoring of this compound and its primary metabolite is crucial in clinical and forensic toxicology for pain management applications and in overdose situations.[2][4] This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine and plasma samples using various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

This compound's therapeutic use can lead to adverse effects like drowsiness and dizziness, and it has a potential for abuse.[5] Therefore, robust and validated analytical methods are essential for accurate determination in biological matrices.[5] The methods described herein cover sample preparation, instrumental analysis, and data interpretation, providing a comprehensive guide for researchers in this field.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver to meprobamate, which is also a pharmacologically active compound.[1][2][3] Understanding this metabolic relationship is key for interpreting analytical results.

Carisoprodol_Metabolism This compound This compound Meprobamate Meprobamate (Active Metabolite) This compound->Meprobamate Hepatic Metabolism Hydroxymeprobamate Hydroxymeprobamate Meprobamate->Hydroxymeprobamate Further Metabolism

Caption: Metabolic conversion of this compound to Meprobamate.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the different analytical methods described.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterPlasmaUrineReference
Linearity Range 25 - 3000 ng/mL50 - 10,000 ng/mL[6][7]
Lower Limit of Quantitation (LLOQ) 25 ng/mL50 ng/mL[6][7]
Internal Standard This compound-d7, Meprobamate-d7This compound-d7, Meprobamate-d7[2][4]
Ion Transitions (m/z) This compound: 261.3 -> 176.1This compound: 261.3 -> 176.1[6]
Meprobamate: 219.1 -> 158.1Meprobamate: 219.1 -> 158.1

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterBlood/PlasmaUrineReference
Linearity Range 0.4 - 40 mg/LNot Specified[8]
Limit of Detection (LOD) 0.2 mg/LNot Specified[8]
Limit of Quantitation (LOQ) 0.4 mg/LNot Specified[8]
Internal Standard Meprobamate-d7, BenzylcarbamateMethapyrilene[1][7]
Derivatization Trimethylsilyl (TMS) derivativesNot always required[8]

Table 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ParameterUrineBlood/Oral FluidReference
Assay Type Qualitative/Semi-quantitativeQualitative/Semi-quantitative[5][9][10]
Cut-off Concentration 100 ng/mL (for Meprobamate)Not Specified[5]
Principle Competitive bindingCompetitive binding[10]
Confirmation Requires confirmation by GC-MS or LC-MS/MSRequires confirmation by GC-MS or LC-MS/MS[9][10]

Experimental Protocols

Overall Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample preparation, instrumental analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Urine/Plasma Sample Collection Internal Standard Addition Addition of Internal Standard Sample Collection->Internal Standard Addition Extraction Extraction (SPE, LLE, or Protein Ppt.) Internal Standard Addition->Extraction Evaporation & Reconstitution Evaporation and Reconstitution Extraction->Evaporation & Reconstitution Injection Sample Injection Evaporation & Reconstitution->Injection Chromatography LC or GC Separation Injection->Chromatography Detection MS/MS or MS Detection Chromatography->Detection Quantitation Quantitation using Calibration Curve Detection->Quantitation Reporting Result Reporting Quantitation->Reporting

Caption: General workflow for this compound analysis.

Protocol 1: LC-MS/MS Quantitation in Plasma

This protocol is based on a liquid-liquid extraction (LLE) method.[6]

1. Materials and Reagents:

  • This compound and Meprobamate analytical standards

  • This compound-d7 and Meprobamate-d7 internal standards

  • Acetonitrile (ACN), HPLC grade

  • 10mM Ammonium formate

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation (LLE):

  • Pipette 250 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (this compound-d7).

  • Add 1 mL of acetonitrile for protein precipitation and extraction.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Instrumental Analysis:

  • LC System: Agilent or equivalent

  • Column: Phenyl column (e.g., 50 x 2.1 mm, 3.5 µm)[6]

  • Mobile Phase: 15:85 (v/v) mixture of 10mM Ammonium formate and Acetonitrile.[6]

  • Flow Rate: 1.2 mL/min[6]

  • Injection Volume: 5 µL

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Ion Electrospray (ESI+)[2][4]

  • Detection Mode: Selected Reaction Monitoring (SRM)[2][4]

  • Ion Transitions:

    • This compound: 261.3 -> 176.1[6]

    • This compound-d7 (IS): 264.4 -> 179.2[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Protocol 2: GC-MS Quantitation in Urine

This protocol utilizes solid-phase extraction (SPE).[1]

1. Materials and Reagents:

  • This compound and Meprobamate analytical standards

  • Methapyrilene (internal standard)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Clean Screen® DAU)[11]

  • pH 4.5 Sodium Acetate Buffer[1]

  • Deionized water

  • Elution solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)[12]

  • Urine samples

2. Sample Preparation (SPE):

  • To 0.5 mL of urine, add 15 µL of 50 mg/L internal standard solution.[1]

  • Add 2.5 mL of DI water and 2 mL of pH 4.5 Sodium Acetate Buffer.[1]

  • Vortex for 15 seconds.[1]

  • Condition the SPE cartridge with methanol followed by DI water and then the acetate buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with DI water to remove interferences.

  • Dry the cartridge thoroughly.

  • Elute the analytes with the elution solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization.

  • Add the derivatizing agent and heat as required (e.g., 30 min at 120°C).[12]

3. Instrumental Analysis:

  • GC System: Agilent or equivalent with an autosampler

  • Column: Suitable capillary column (e.g., DB-5MS)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • MS System: Single quadrupole or ion trap mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM)[1]

4. Data Analysis:

  • Perform a six-point calibration to generate a standard curve.[1]

  • Quantify the analytes based on the peak area ratios relative to the internal standard.

Protocol 3: ELISA Screening in Urine

This protocol is for a qualitative or semi-quantitative screening assay.

1. Materials and Reagents:

  • This compound ELISA kit (containing antibody-coated microplate, drug-enzyme conjugate, substrate, and stop solution)[9][10]

  • EIA Buffer[10]

  • Wash Buffer[10]

  • Urine samples

  • Microplate reader

2. Assay Procedure:

  • Dilute urine samples as required (e.g., 1:10 with EIA buffer).[10]

  • Add controls and diluted samples to the antibody-coated microplate wells.

  • Add the drug-enzyme conjugate to each well.

  • Incubate at room temperature for the specified time (e.g., 30 minutes).[10]

  • Wash the plate to remove unbound reagents.

  • Add the substrate (e.g., K-Blue® Substrate) and incubate.[10]

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Interpretation:

  • The color intensity is inversely proportional to the amount of this compound (or its metabolite) in the sample.[10]

  • Compare the sample absorbance to the cut-off calibrator to determine if the sample is positive or negative.

  • Important: All positive results from ELISA screening must be confirmed by a more specific method like LC-MS/MS or GC-MS.[9][10]

References

High-Performance Liquid Chromatography for the Analysis of Carisoprodol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Carisoprodol using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain.[1] Its primary metabolite, meprobamate, also possesses pharmacological activity and is a sedative drug.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical products and for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1][3] This document details validated HPLC methods for the determination of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound analysis.

Table 1: HPLC Method Parameters for this compound Analysis in Bulk and Pharmaceutical Formulations

ParameterMethod 1Method 2
Column Genesis C18 (100 x 4.5 mm, 4 µm)[3]Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)[1][4]
Mobile Phase Acetonitrile: 1.0% Triethylamine in water (pH 3.5 with Orthophosphoric acid) (35:65 v/v)[3]10mM Potassium dihydrogen orthophosphate: Methanol: Acetonitrile (60:20:20 v/v/v)[1][4]
Flow Rate 1.0 mL/min[3]0.7 mL/min[1]
Detection Wavelength 194 nm[3]240 nm[1][4]
Injection Volume 50.0 µL[3]10 µL[1]
Retention Time 6.96 ± 0.12 min[3]~2.907 min[1]
Linearity Range 5.0 - 500.0 µg/mL[3]1 - 30 µg/mL[1][5]
Correlation Coefficient (r²) 0.9968[3]0.9995[1][4]
Limit of Detection (LOD) 0.41 µg/mL[3]0.092 µg/mL[1]
Limit of Quantification (LOQ) 1.26 µg/mL[3]0.299 µg/mL[1]
Assay of Formulation 100.72 ± 0.63%[3]Not explicitly stated, but method was successfully applied.[1]

Table 2: HPLC Method for Simultaneous Analysis of this compound and its Metabolite Meprobamate

ParameterMethod 3
Column Cogent Bidentate C18™, 4µm, 100Å (2.1 x 50 mm)[2]
Mobile Phase Isocratic: 70% DI H₂O with 0.1% Formic Acid / 30% Acetonitrile with 0.1% Formic Acid[2]
Internal Standard Meprobamate can be used as an internal standard for this compound analysis and vice versa.[2]
Note This method is suitable for biological samples after protein precipitation. For lower detection limits, LC-MS/MS is recommended.[2]

Experimental Protocols

Method 1: RP-HPLC for this compound in Bulk and Pharmaceutical Formulations[3]

1. Materials and Reagents:

  • This compound working standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound tablets (e.g., 175 mg)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Genesis C18 (100 x 4.5 mm, 4 µm)

  • Mobile Phase: Prepare a mixture of Acetonitrile and 1.0% TEA in water (pH adjusted to 3.5 with 10% v/v orthophosphoric acid) in a ratio of 35:65 v/v. Filter and degas the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 194 nm

  • Injection Volume: 50.0 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound working standard in Acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5.0 to 500.0 µg/mL).

4. Sample Preparation (from Tablets):

  • Weigh and finely powder twenty this compound tablets.

  • Accurately weigh a portion of the powder equivalent to two tablets and transfer it to a 100 mL volumetric flask.

  • Add 40 mL of acetonitrile and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to the mark with Acetonitrile.

  • Centrifuge the solution at 1800 rpm for 15 minutes.

  • Collect the supernatant and dilute a suitable volume with the mobile phase to obtain a final concentration within the calibration range.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Method 2: Stability-Indicating HPLC Method for this compound[1][4]

1. Materials and Reagents:

  • This compound working standard

  • Potassium dihydrogen orthophosphate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound tablets

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Prepare a mixture of 10mM potassium dihydrogen orthophosphate, methanol, and acetonitrile in a ratio of 60:20:20 (v/v/v). Filter and degas.

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a standard stock solution of this compound (1 mg/mL) by dissolving 100 mg of the drug in 100 mL of a diluent consisting of Methanol and Acetonitrile (50:50 v/v).

  • Prepare working standard solutions by diluting the stock solution with the same diluent.

4. Sample Preparation (from Tablets):

  • Prepare a sample solution from the tablet powder as described in Method 1, using the diluent (Methanol:Acetonitrile 50:50 v/v) to obtain a final concentration within the calibration range.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the concentration of this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.

experimental_workflow_1 cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_results Results start Start: Weigh This compound Standard and Tablet Powder dissolve_std Dissolve Standard in Acetonitrile start->dissolve_std dissolve_sample Dissolve Tablet Powder in Acetonitrile start->dissolve_sample dilute_std Prepare Working Standard Solutions dissolve_std->dilute_std sonicate Sonicate Tablet Suspension dissolve_sample->sonicate centrifuge Centrifuge Tablet Suspension sonicate->centrifuge dilute_sample Dilute Supernatant to Final Concentration centrifuge->dilute_sample inject Inject into HPLC System dilute_std->inject dilute_sample->inject chromatography Chromatographic Separation inject->chromatography detection UV Detection (194 nm) chromatography->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Workflow for HPLC Analysis of this compound (Method 1).

experimental_workflow_2 cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_output Output mobile_phase Prepare Mobile Phase: 10mM KH2PO4:MeOH:ACN (60:20:20) hplc_system HPLC System: Zorbax Eclipse plus C18 Flow: 0.7 mL/min UV: 240 nm mobile_phase->hplc_system standard_prep Prepare Standard Stock (1 mg/mL in MeOH:ACN) working_std Prepare Working Standards standard_prep->working_std injection Inject Samples and Standards (10 µL) working_std->injection sample_prep Prepare Sample Solution from Tablets sample_prep->injection hplc_system->injection data_processing Chromatogram Recording and Data Processing injection->data_processing result Determine this compound Concentration data_processing->result

References

Application Notes and Protocols for Mass Spectrometric Analysis of Carisoprodol in Brain Microdialysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carisoprodol, marketed under brand names such as Soma, is a centrally acting skeletal muscle relaxant used for the relief of acute, painful musculoskeletal conditions.[1] Its therapeutic effects are largely attributed to its activity within the central nervous system (CNS), rather than a direct action on skeletal muscles.[2] this compound is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form its primary active metabolite, meprobamate, a compound with known anxiolytic and sedative properties.[2][3] To understand the distinct contributions of this compound and meprobamate to the drug's overall pharmacological profile, it is crucial to measure their respective concentrations over time in specific brain regions.

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of brain tissue in living animals, offering high temporal resolution.[4][5] When coupled with a sensitive and selective analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the precise quantification of the parent drug and its metabolites at their site of action.[4] These application notes provide a detailed protocol for the analysis of this compound and meprobamate in rat brain microdialysates using LC-MS/MS with atmospheric-pressure chemical ionization (APCI).

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method validation and the pharmacokinetic parameters of this compound and meprobamate measured in the nucleus accumbens of rats.

Table 1: LC-APCI-MS/MS Method Validation Parameters [4]

Parameter This compound Meprobamate
Matrix Artificial Cerebrospinal Fluid (aCSF) Artificial Cerebrospinal Fluid (aCSF)
Linearity Range 1 - 1000 ng/mL 1 - 1000 ng/mL
Limit of Quantitation (LOQ) ~1 ng/mL (S/N ≥ 10) ~1 ng/mL (S/N ≥ 10)
Limit of Detection (LOD) S/N ≥ 3 S/N ≥ 3

| Reproducibility (CV%) at 1 ng/mL | 9.8% | 7.3% |

Table 2: Selected Reaction Monitoring (SRM) Parameters for LC-MS/MS Analysis [6][7]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (%)
This compound 261.2 / 262.2 176.1 20
Meprobamate 219.1 158.1 20
Internal Standard (ISTD) 218.1 176.1 20

Note: The internal standard used is diethyl acetamidomalonate.

Table 3: Pharmacokinetic Profile in Rat Nucleus Accumbens Microdialysates (Following a single 100 mg/kg intraperitoneal dose of this compound)[4]

Compound t_max (Time to Peak Concentration) c_max (Peak Concentration) Notes
This compound 20 minutes Not specified Concentrations were ≥ meprobamate for the first 40 minutes.

| Meprobamate | ~2 hours | Not specified | Levels peaked significantly later than the parent drug. |

Visualizations

Metabolic Pathway of this compound

The primary metabolic conversion of this compound to its active metabolite, meprobamate, is mediated by the CYP2C19 enzyme in the liver.[2]

This compound This compound CYP2C19 CYP2C19 (Liver Enzyme) This compound->CYP2C19 Metabolism Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate

Caption: Metabolic conversion of this compound to Meprobamate.

Experimental Workflow

The overall experimental process involves in vivo sampling via microdialysis, followed by sample preparation and quantitative analysis by LC-MS/MS.

cluster_invivo In Vivo Sampling cluster_sampleprep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Animal Preparation (Sprague-Dawley Rat) B Microdialysis Probe Implantation (Nucleus Accumbens) A->B C This compound Administration (100 mg/kg i.p.) B->C D Microdialysate Collection (aCSF @ 2 µL/min) C->D E Addition of Internal Standard (Diethyl Acetamidomalonate) D->E F LC Separation (Isocratic C18) E->F G Ionization (APCI) F->G H MS/MS Detection (SRM) G->H I Quantification (Peak Area Ratios) H->I J Pharmacokinetic Analysis I->J

Caption: Workflow for this compound analysis in brain microdialysates.

This compound's Proposed Mechanism of Action

This compound is believed to exert its muscle relaxant effects by interrupting neuronal signaling in the CNS, partly through enhancement of GABA-A receptor activity.[2]

This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to & enhances Neuron Neuron GABA_A->Neuron Increases Cl- influx (Hyperpolarization) Communication Neuronal Communication (Reticular Formation & Spinal Cord) Neuron->Communication Reduces excitability Relaxation Muscle Relaxation & Sedation Communication->Relaxation Interrupts

Caption: Proposed mechanism of action for this compound in the CNS.

Experimental Protocols

Protocol 1: In Vivo Microdialysis

This protocol is based on studies performed in male Sprague-Dawley rats.[4]

  • Animal Model: Utilize male Sprague-Dawley rats weighing 250-300g.[4]

  • Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform surgery to implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens).[4]

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., CMA/12) through the guide cannula.[4]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 2 µL/min using a microinfusion pump.[4]

  • Equilibration: Allow the system to equilibrate for at least one hour before drug administration.

  • Drug Administration: Administer a single 100 mg/kg dose of this compound via intraperitoneal (i.p.) injection.[4]

  • Sample Collection: Collect microdialysate samples at specified intervals. For pharmacokinetic studies, a suggested schedule is every 5 minutes for the first hour post-injection, followed by every 20 minutes for the next two hours.[4] Store samples appropriately (e.g., at -80°C) until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This method requires minimal sample preparation and does not necessitate desalting or extraction.[4][8]

  • Prepare Internal Standard (ISTD) Solution: Prepare a 20 ng/mL working solution of diethyl acetamidomalonate in deionized water.

  • Sample Dilution: In an autosampler vial, mix the collected microdialysate sample with an equal volume of the 20 ng/mL ISTD solution. This results in a final ISTD concentration of 10 ng/mL in the solution to be analyzed.[6]

  • Vortex: Gently vortex the vial to ensure thorough mixing. The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: LC-APCI-MS/MS Analysis

This protocol uses a validated liquid chromatography-tandem mass spectrometry method with atmospheric-pressure chemical ionization.[4][6][7]

  • LC System: A Surveyor HPLC system or equivalent.[7]

    • Column: Discovery HS C18, 50 mm × 2.1 mm, 5 µm particles.[6]

    • Mobile Phase: Isocratic mixture of water/acetonitrile/acetic acid (68:32:0.5, v/v/v).[6]

    • Flow Rate: 0.25 mL/min.[6]

    • Injection Volume: 5 µL.[6]

  • MS System: An LTQ linear ion trap mass spectrometer or equivalent triple quadrupole instrument.[7]

    • Ionization Source: Atmospheric-Pressure Chemical Ionization (APCI) operated in positive ion mode.[7]

    • APCI Source Parameters:

      • Vaporizer Temperature: 350°C.[7]

      • Heated Capillary Temperature: 175°C.[7]

      • Discharge Current: 4 µA.[7]

      • Sheath Gas (Nitrogen) Flow: 25 units.[7]

      • Auxiliary Gas (Nitrogen) Flow: 5 units.[7]

  • MS/MS Detection:

    • Mode: Selected Reaction Monitoring (SRM).

    • Transitions: Use the precursor and product ions listed in Table 2 for this compound, meprobamate, and the internal standard.[6][7]

  • Data Acquisition and Quantification:

    • Acquire chromatograms for the specified SRM transitions.

    • Integrate the peak areas for each analyte and the internal standard.

    • Quantify analyte concentrations by comparing the peak area ratios of the analyte to the ISTD against a calibration curve prepared in aCSF.[4]

References

Application Note: RP-HPLC Method for Carisoprodol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk drug and tablet dosage forms. The method is simple, sensitive, and specific, making it suitable for routine quality control analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 µm particle size)[1][2]
Mobile Phase 10 mM Potassium dihydrogen orthophosphate: Methanol: Acetonitrile (60:20:20 v/v/v)[1][2]
Flow Rate 0.7 ml/min[1][2]
Detection Wavelength 240 nm[1][2]
Column Temperature 27±1 °C[1]
Injection Volume 10 µl[1]
Diluent Methanol and Acetonitrile (50:50 v/v)[1]

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters are summarized in the following table.

Validation ParameterResult
Linearity Range 1-30 µg/ml[1]
Correlation Coefficient (r²) 0.9995[1]
Accuracy (% Recovery) 98-102%[1]
Precision (% RSD) <2.0%[1]
Retention Time Approximately 2.907 min[1]
Specificity The method is specific and stability-indicating, as it can resolve this compound from its degradation products under stress conditions (acid, base, oxidative, and thermal stress).[1]

Experimental Protocols

1. Preparation of Mobile Phase

  • Prepare a 10 mM potassium dihydrogen orthophosphate solution by dissolving the appropriate amount of the salt in HPLC grade water.

  • Mix the 10 mM potassium dihydrogen orthophosphate solution, methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase by sonicating for 15 minutes prior to use.[1]

2. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/ml): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with the diluent (Methanol: Acetonitrile, 50:50 v/v).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to achieve concentrations in the linearity range of 1-30 µg/ml.[1]

3. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution of this compound.

  • Dilute to the final volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µl of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

  • The retention time for this compound is expected to be approximately 2.907 minutes.[1]

5. Calculation

The amount of this compound in the pharmaceutical formulation can be calculated using the peak areas obtained from the standard and sample solutions.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Injection of Samples & Standards B->E C Sample Solution Preparation (Tablets) C->E D->E F Chromatographic Separation E->F G Peak Integration & Area Measurement F->G H Quantification of this compound G->H

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

Stress Degradation Studies

To confirm the stability-indicating nature of the method, forced degradation studies can be performed on the this compound bulk drug.[1]

  • Acid Degradation: Treat the drug with 5N HCl.[1]

  • Base Degradation: Treat the drug with a suitable concentration of a base.

  • Oxidative Degradation: Treat the drug with a solution of hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug to dry heat.

The degradation samples should be diluted to a suitable concentration and analyzed using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.[1]

References

Application Note: Accurate Quantitation of Carisoprodol in Biological Matrices Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, an active metabolite with anxiolytic and sedative properties. Accurate and reliable quantitation of this compound and meprobamate is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as deuterated analogs, is the gold standard for quantitative analysis by mass spectrometry. These internal standards closely mimic the physicochemical properties of the analyte, compensating for variations in sample preparation, chromatography, and ionization, thereby ensuring the highest degree of accuracy and precision.[1][2][3][4]

This application note provides a detailed protocol for the accurate quantitation of this compound and its metabolite, meprobamate, in biological matrices using deuterated internal standards (this compound-d7 and Meprobamate-d7) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The following diagram illustrates the general workflow for the quantitation of this compound using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantitation start Biological Sample (e.g., Plasma, Urine) add_is Spike with Deuterated Internal Standard (e.g., this compound-d7) start->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation Inject Extract ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve concentration Determine Analyte Concentration calibration_curve->concentration

Caption: Experimental workflow for this compound quantitation.

Methodology

This protocol is a composite of established methods for the analysis of this compound and meprobamate in biological fluids.[5][6][7]

1. Materials and Reagents

  • This compound certified reference material

  • Meprobamate certified reference material

  • This compound-d7 (deuterated internal standard)

  • Meprobamate-d7 (deuterated internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma/urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., acetonitrile)

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, meprobamate, this compound-d7, and meprobamate-d7 in methanol.

  • Working Standard Solution: Prepare a combined working standard solution of this compound and meprobamate by diluting the primary stocks in methanol.

  • Working Internal Standard Solution (1 µg/mL): Prepare a combined working internal standard solution of this compound-d7 and meprobamate-d7 in methanol.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (plasma, urine, calibrator, or QC) into a microcentrifuge tube.

  • Add 20 µL of the working internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 40% B, increase to 100% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

5. Mass Spectrometer Transitions

The following MRM transitions should be monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 261.2176.1 (Quantifier)10
261.297.0 (Qualifier)20
Meprobamate 219.1158.0 (Quantifier)10
219.197.1 (Qualifier)15
This compound-d7 268.2183.310
Meprobamate-d7 226.2165.010

Quantitative Data Summary

The use of a deuterated internal standard significantly improves the performance of the analytical method. The following tables summarize the validation parameters for the quantitation of this compound and meprobamate using both a non-deuterated (Benzylcarbamate) and a deuterated (Meprobamate-d7) internal standard.[1][2][3]

Table 1: Linearity and Sensitivity [1][2][3]

AnalyteInternal StandardLinear Range (mg/L)LOD (mg/L)LOQ (mg/L)
This compoundBenzylcarbamate0 - 200.20.4
Meprobamate-d70 - 1000.20.4
MeprobamateBenzylcarbamate0 - 400.40.4
Meprobamate-d70 - 1000.40.4

Table 2: Accuracy [1][2][3]

AnalyteInternal StandardConcentration (mg/L)Accuracy (%)
This compoundBenzylcarbamate3.0100
15.0101
Meprobamate-d73.097
15.091
MeprobamateBenzylcarbamate6.0102
30.0106
Meprobamate-d76.0100
30.092

Table 3: Precision (Intra-assay) [1][2][3]

AnalyteInternal StandardConcentration (mg/L)Coefficient of Variation (%CV)
This compoundBenzylcarbamate3.03.2
15.04.0
Meprobamate-d73.01.0
15.01.8
MeprobamateBenzylcarbamate6.02.6
30.04.3
Meprobamate-d76.01.5
30.02.3

Conclusion

The data clearly demonstrates the superiority of using a deuterated internal standard for the quantitation of this compound and its metabolite, meprobamate. The use of Meprobamate-d7 resulted in a wider linear range and improved precision compared to the non-deuterated internal standard, Benzylcarbamate.[1][2][3] The provided LC-MS/MS method is robust, sensitive, and accurate, making it suitable for a wide range of applications in clinical and forensic toxicology. The implementation of deuterated internal standards is highly recommended to ensure the highest quality of quantitative results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Carisoprodol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Carisoprodol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, endogenous components of biological samples like plasma, urine, or oral fluid can interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1][2]

Q2: What are the common sources of matrix effects in biological samples?

A2: Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[1] For instance, phospholipids are a major contributor to matrix effects in plasma and serum samples. These components can compete with this compound for ionization, thereby suppressing its signal.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. For a quantitative assessment, the matrix factor (MF) should be determined by comparing the peak area of an analyte in a post-extraction spiked sample to that of a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?

A4: An internal standard is crucial for accurate quantification in LC-MS/MS analysis, as it helps to compensate for the variability introduced by matrix effects and sample preparation. For this compound analysis, the use of a stable isotope-labeled (SIL) internal standard, such as this compound-d7, is highly recommended.[3] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression or enhancement can be normalized, leading to more accurate and precise results.

Troubleshooting Guide

Problem: I am observing significant ion suppression in my this compound analysis. What are the primary strategies to overcome this?

Solution: Overcoming ion suppression in this compound analysis involves a multi-faceted approach focusing on sample preparation, chromatography, and the choice of ionization technique.

1. Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. The three most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile, to remove proteins from the sample.[4] While quick, it may not effectively remove other matrix components like phospholipids, which are a major source of ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous sample matrix into an immiscible organic solvent, leaving many water-soluble interferences behind.[5]

  • Solid-Phase Extraction (SPE): Considered a highly effective method for sample clean-up, SPE uses a solid sorbent to retain this compound while matrix components are washed away.[3][6] It can significantly reduce matrix effects and improve assay sensitivity.

2. Refine Chromatographic Conditions:

  • Improve Separation: Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can help to chromatographically separate this compound from co-eluting matrix interferences.

  • Divert Flow: Utilize a divert valve to direct the initial and final portions of the chromatographic run, which often contain high concentrations of unretained matrix components, to waste instead of the mass spectrometer.

3. Select an Appropriate Ionization Technique:

  • While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[7] If your instrumentation allows, exploring APCI could be a viable option if ESI proves problematic.

Experimental Protocols and Data

Below are detailed methodologies for common sample preparation techniques used in this compound LC-MS/MS analysis, along with available quantitative data to aid in method selection.

Method 1: Solid-Phase Extraction (SPE) for this compound in Oral Fluid

This method is effective for cleaning up complex oral fluid samples.

Experimental Protocol:

  • Sample Pre-treatment: To 1 mL of oral fluid, add an internal standard (e.g., this compound-d7).

  • SPE Column Conditioning: Condition a cation exchange/hydrophobic solid-phase extraction column with 2 mL of methanol, followed by 2 mL of 0.1 M potassium phosphate buffer (pH 6.0).[3]

  • Sample Loading: Load the pre-treated sample onto the SPE column.[3]

  • Washing: Wash the column with 2 mL of deionized water, followed by 1 mL of a methanol-deionized water mixture (25:75 v/v).[3]

  • Drying: Dry the column for 5 minutes at 30 psi, add 1 mL of hexane, and dry for an additional 5 minutes.[3]

  • Elution: Elute this compound with 3 mL of an ethyl acetate-hexane mixture (50:50 v/v).[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 50 µL of methanol for LC-MS/MS analysis.[3]

Quantitative Data for SPE in Oral Fluid:

ParameterThis compoundMeprobamate (Metabolite)
Recovery 88%[3]92%[3]
Matrix Effect Minimal ion suppression reported[3]Minimal ion suppression reported[3]
Method 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

A simple and rapid extraction method suitable for plasma samples.

Experimental Protocol:

  • Sample Aliquot: Use 250 µL of human plasma for the extraction.[5]

  • Internal Standard Addition: Add an appropriate amount of internal standard (e.g., this compound methyl D3).[5]

  • Extraction: Perform liquid-liquid extraction using a suitable organic solvent.

  • Separation: Centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute the residue in the mobile phase for injection.

Quantitative Data for LLE in Plasma:

While the cited study using this LLE method reports good linearity and adherence to FDA guidelines, specific quantitative data for matrix effect and recovery were not provided.[5] Generally, LLE provides cleaner extracts than protein precipitation.

Method 3: Protein Precipitation (PPT) for this compound in Biological Samples

A fast and straightforward method for high-throughput analysis.

Experimental Protocol:

  • Sample Aliquot: Take a small volume of the biological sample (e.g., plasma, urine).

  • Precipitating Agent: Add a threefold volume of cold acetonitrile to the sample.[4]

  • Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for direct injection or after evaporation and reconstitution.

Quantitative Data for PPT:

Specific quantitative data for matrix effect and recovery for this compound using PPT were not found in the reviewed literature. However, it is generally accepted that PPT is a cruder cleanup method compared to LLE and SPE and may result in more significant matrix effects.[1]

Comparative Summary of Sample Preparation Techniques

TechniqueAdvantagesDisadvantagesTypical RecoveryMatrix Effect Reduction
Protein Precipitation (PPT) Fast, simple, inexpensive, suitable for high-throughputLess effective at removing non-protein matrix components, potential for significant ion suppression[1]Moderate to HighLow to Moderate
Liquid-Liquid Extraction (LLE) Good removal of polar interferences, relatively inexpensiveCan be labor-intensive, may have lower recovery for more polar analytes, solvent evaporation step requiredModerate to HighModerate
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, high recovery rates, can concentrate the analyteMore complex and time-consuming, more expensive than PPT and LLEHigh (e.g., 88% for this compound in oral fluid[3])High

Visualizing Experimental Workflows and Logic

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// Edges start -> add_is; add_is -> ppt [label="Method 1"]; add_is -> lle [label="Method 2"]; add_is -> spe [label="Method 3"]; ppt -> centrifuge_ppt; centrifuge_ppt -> supernatant; lle -> separate_lle; separate_lle -> organic_layer; spe -> wash_spe; wash_spe -> eluate; supernatant -> analysis; organic_layer -> evaporate; eluate -> evaporate; evaporate -> reconstitute; reconstitute -> analysis; } dot Caption: Sample preparation workflows for this compound analysis.

// Nodes problem [label="Problem:\nSignificant Matrix Effect\n(Ion Suppression/Enhancement)", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_is [label="Is a Stable Isotope-Labeled\nInternal Standard (SIL-IS) Used?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; implement_is [label="Implement SIL-IS\n(e.g., this compound-d7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_sample_prep [label="Optimize Sample Preparation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppt [label="Protein Precipitation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; lle [label="Liquid-Liquid Extraction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; spe [label="Solid-Phase Extraction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_chromatography [label="Optimize Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient [label="Adjust Gradient", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Change Column", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; divert [label="Use Divert Valve", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; result [label="Result:\nReduced Matrix Effect &\nImproved Data Quality", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> check_is; check_is -> implement_is [label="No"]; check_is -> optimize_sample_prep [label="Yes"]; implement_is -> optimize_sample_prep; optimize_sample_prep -> ppt; optimize_sample_prep -> lle; optimize_sample_prep -> spe; ppt -> optimize_chromatography; lle -> optimize_chromatography; spe -> optimize_chromatography; optimize_chromatography -> gradient; optimize_chromatography -> column; optimize_chromatography -> divert; gradient -> result; column -> result; divert -> result; } dot Caption: Troubleshooting logic for mitigating matrix effects.

References

Technical Support Center: Optimizing Mass Spectrometry for Carisoprodol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carisoprodol mass spectrometry. Our goal is to help you navigate common challenges and optimize your experimental parameters for reliable and accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive ion electrospray mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, this compound typically forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 261.[1] Depending on the mobile phase composition and sample matrix, you may also observe adduct ions. A common adduct is the potassium adduct, [M+K]⁺, at m/z 299.[1]

Q2: I am observing significant in-source fragmentation of this compound even at low fragmentor voltages. What could be the cause?

A2: While a high fragmentor voltage is the primary cause of in-source fragmentation, other factors can contribute to unexpected fragmentation. These include high source temperatures, an unstable spray, or a dirty ion source. It is advisable to clean the ion source, check for a stable spray, and then systematically optimize the fragmentor voltage.

Q3: What are the major fragment ions of this compound observed in mass spectrometry?

A3: The primary fragment ions of this compound result from the loss of its functional groups. Key fragments include m/z 200, which corresponds to the loss of a carbamate ion, and m/z 176, representing the loss of isopropylformamide from the molecular ion.[1] A fragment at m/z 158 can also be observed, likely formed through a McLafferty rearrangement of the m/z 200 fragment followed by the loss of an isopropyl group.[1]

Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?

A4: Both ESI and APCI can be used for this compound analysis.[1][2] ESI is commonly used and often shows good sensitivity for the protonated molecule.[1][3][4][5] However, some studies have reported higher detection sensitivity with APCI, which may also be less susceptible to matrix effects in dilute samples.[2] The optimal choice may depend on your specific sample matrix and instrumentation.

Q5: My signal intensity for this compound is poor. What are some common troubleshooting steps?

A5: Poor signal intensity can be due to several factors.[6] First, ensure your sample concentration is appropriate; overly dilute samples may not produce a strong signal, while highly concentrated samples can cause ion suppression.[6] Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[6] Additionally, consider optimizing your ionization source parameters, such as capillary voltage, nebulizer pressure, and drying gas flow and temperature.[1] If using LC-MS, ensure proper chromatographic conditions.

Troubleshooting Guide: Fragmentor Voltage Optimization

Optimizing the fragmentor voltage is a critical step in developing a robust mass spectrometry method for this compound. The fragmentor voltage influences ion transmission and can induce in-source fragmentation. The ideal setting will maximize the signal of the desired precursor ion while minimizing unwanted fragmentation.

Table 1: Effect of Fragmentor Voltage on this compound Ions

Fragmentor Voltage RangeExpected Outcome for [M+H]⁺ (m/z 261)Expected Outcome for Fragment Ions (m/z 200, 176, 158)Recommendations
Low (< 30 V) High intensity, minimal fragmentation.[1]Low to negligible intensity.[1]Ideal for methods where the precursor ion is the target for quantitation or MS/MS.
Medium (30 V - 50 V) Decreasing intensity with increasing voltage.[1]Increasing intensity.A good starting point for optimization to balance precursor ion signal and fragmentation.
High (50 V - 100 V) Significant decrease in intensity; may become minor or absent.[1]High intensity; may become the base peak.Useful for generating fragment ions for structural confirmation or if a fragment is the target for quantitation.
Very High (> 100 V) Signal for the protonated molecular ion may be completely absent.[1]Extensive fragmentation, potentially leading to smaller, less specific fragments.Generally not recommended for quantitative analysis of the precursor ion.

Note: The optimal fragmentor voltage is instrument-dependent and should be determined empirically.

Experimental Protocol: Optimizing Fragmentor Voltage for this compound

This protocol outlines a systematic approach to determine the optimal fragmentor voltage for this compound analysis using flow injection analysis (FIA) coupled to a mass spectrometer.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer in positive ion ESI mode.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) directly into the ion source.

  • Set the initial mass spectrometer parameters as follows (these may need to be adjusted based on your instrument):

    • Capillary Voltage: 3500 V

    • Nebulizer Pressure: 30 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Mass Range: m/z 100-350

3. Fragmentor Voltage Ramp Experiment:

  • Begin with a low fragmentor voltage (e.g., 20 V).

  • Acquire a full scan mass spectrum and record the intensities of the [M+H]⁺ ion (m/z 261) and any significant fragment ions (e.g., m/z 200, 176, 158).

  • Increase the fragmentor voltage in increments of 10 V (or smaller increments for finer tuning) up to a maximum of 150 V.

  • At each voltage step, allow the signal to stabilize before recording the ion intensities.

4. Data Analysis:

  • Create a table of fragmentor voltage versus the intensities of the precursor and fragment ions.

  • Plot the intensity of each ion as a function of the fragmentor voltage.

  • The optimal fragmentor voltage will be the value that provides the highest intensity for your ion of interest (typically the [M+H]⁺ ion for quantitative analysis) with an acceptable signal-to-noise ratio and minimal interference from fragments.

Visualizations

TroubleshootingWorkflow cluster_start Start: Suboptimal Signal for this compound cluster_optimization Optimization Steps cluster_decision Decision and Finalization Start Identify Issue: - Low Precursor Intensity - High Fragmentation - Unstable Signal Check_Source Step 1: Verify Ion Source Stability - Check for stable spray - Clean the source if necessary Start->Check_Source Tune_MS Step 2: Tune and Calibrate Mass Spectrometer Check_Source->Tune_MS Optimize_FV Step 3: Perform Fragmentor Voltage Ramp Tune_MS->Optimize_FV Analyze_Data Step 4: Analyze Voltage vs. Intensity Data Optimize_FV->Analyze_Data Decision Is the signal for the target ion (e.g., [M+H]⁺) optimal? Analyze_Data->Decision Finalize Finalize Method with Optimized Fragmentor Voltage Decision->Finalize Yes Re_evaluate Re-evaluate Other Source Parameters (e.g., temperatures, gas flows) Decision->Re_evaluate No Re_evaluate->Check_Source

Caption: Troubleshooting workflow for fragmentor voltage optimization.

FragmentationPathways cluster_voltage Increasing Fragmentor Voltage cluster_fragments In-Source Fragments Low_V Low Voltage High_V High Voltage Precursor This compound [M+H]⁺ m/z 261 Fragment1 Loss of Carbamic Acid [M+H - CONH₃]⁺ m/z 200 Precursor->Fragment1 - C₂H₅NO₂ Fragment2 Loss of Isopropyl Isocyanate [M+H - C₄H₇NO]⁺ m/z 176 Precursor->Fragment2 - C₄H₇NO Fragment3 McLafferty Rearrangement [Fragment1 - C₃H₆]⁺ m/z 158 Fragment1->Fragment3 - C₃H₆

Caption: Proposed in-source fragmentation pathways for this compound.

References

Technical Support Center: Carisoprodol Recovery from Biological Collection Pads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on Carisoprodol recovery from biological collection pads.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process for this compound recovery.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Recovery Incomplete Elution from Collection Pad: The solvent may not be efficiently desorbing this compound from the pad material.Optimize Elution Solvent: Experiment with different organic solvents or solvent mixtures. Methanol, acetonitrile, and ethyl acetate are commonly used. Consider adding a small percentage of a modifier like ammonium hydroxide to improve the recovery of acidic drugs. • Increase Solvent Volume and/or Elution Time: Ensure the collection pad is fully saturated and allow for sufficient incubation time with the solvent. Gentle agitation or vortexing can also improve elution efficiency. • Multiple Elution Steps: Perform two or three sequential elution steps with fresh solvent and combine the extracts to maximize recovery.
Sample Degradation: this compound can be susceptible to degradation, especially at high temperatures.[1][2]Avoid High Temperatures: If using an evaporation step to concentrate the sample, use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[3] • Proper Sample Storage: Store biological samples and extracts at appropriate temperatures (refrigerated or frozen) to minimize degradation.[4]
Inefficient Extraction from Biological Matrix (e.g., Oral Fluid): The chosen extraction method (LLE or SPE) may not be optimal for the sample type.Adjust pH for LLE: For liquid-liquid extraction, optimize the pH of the aqueous phase to ensure this compound is in a non-ionized state, improving its partitioning into the organic solvent. • Select Appropriate SPE Sorbent: For solid-phase extraction, use a sorbent that has a high affinity for this compound. Cation exchange/hydrophobic mixed-mode SPE columns have been shown to be effective.[3][5][6] • Condition and Equilibrate SPE Columns Properly: Ensure the SPE columns are properly conditioned with methanol and equilibrated with a suitable buffer before loading the sample.[3]
High Background Noise or Matrix Effects in LC-MS/MS Analysis Co-elution of Interfering Substances: Components from the collection pad or the biological matrix can interfere with the analysis.[3]Optimize Chromatographic Separation: Adjust the mobile phase gradient and/or the HPLC column to improve the separation of this compound from interfering peaks. • Refine Sample Cleanup: Incorporate additional wash steps in your SPE protocol or consider a different LLE solvent to remove interfering substances. • Use a Diverter Valve: If using LC-MS/MS, divert the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute.
Ion Suppression or Enhancement: Matrix components can affect the ionization of this compound in the mass spectrometer source.[7]Dilute the Sample: A simple dilution of the final extract can sometimes mitigate matrix effects. • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) can compensate for matrix effects and improve quantitative accuracy.[7] • Evaluate Matrix Effects: Perform post-extraction addition experiments to quantify the extent of ion suppression or enhancement.[3]
Poor Reproducibility Inconsistent Sample Collection: The volume of oral fluid collected on the pad can vary.Standardize Collection Procedure: Follow the collection device manufacturer's instructions carefully, ensuring the volume adequacy indicator is activated.[8] • Use a Collection Device with a Volume Indicator: Devices like the Quantisal™ have an indicator to signal when a sufficient volume has been collected.[3][5][6]
Variability in Extraction Procedure: Inconsistent pipetting, timing, or pH adjustments can lead to variable results.Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. • Standardize Incubation and Extraction Times: Use a timer to ensure consistent timing for each step of the procedure. • Prepare Buffers and Reagents Freshly: Use freshly prepared solutions to avoid degradation or changes in concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from oral fluid collection pads?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for this compound. The choice often depends on the desired level of sample cleanup and throughput. SPE, particularly with mixed-mode cation exchange cartridges, can provide cleaner extracts, which is beneficial for sensitive LC-MS/MS analysis.[3][5][6] LLE is a simpler and often faster method that can also yield good results.[9][10]

Q2: Which solvents are recommended for eluting this compound from the collection pad?

A2: Common and effective solvents for eluting this compound include methanol, acetonitrile, and ethyl acetate. A mixture of ethyl acetate and hexane (e.g., 50:50 v/v) has also been used successfully after an SPE cleanup.[3]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: this compound is susceptible to thermal decomposition.[1][2] It is crucial to avoid high temperatures during any evaporation steps. Using a gentle stream of nitrogen at a controlled temperature (around 40°C) is recommended for solvent evaporation.[3] Proper storage of samples at refrigerated or frozen temperatures is also essential.[4]

Q4: What type of analytical technique is most suitable for this compound quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its primary metabolite, meprobamate, in biological fluids.[1][2][3][5][6] Gas chromatography-mass spectrometry (GC/MS) can also be used, but it often requires a derivatization step to improve the thermal stability of this compound.[1][2][11]

Q5: Should I use an internal standard for this compound analysis?

A5: Yes, using a stable isotope-labeled internal standard, such as this compound-d7, is highly recommended.[7] An internal standard helps to correct for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Oral Fluid

This protocol is based on methodologies described for the extraction of this compound from oral fluid collected with devices like the Quantisal™.[3][5][6]

Materials:

  • Quantisal™ oral fluid collection device

  • Cation exchange/hydrophobic solid-phase extraction (SPE) columns

  • This compound-d7 internal standard solution

  • 0.1M Potassium phosphate buffer (pH 6.0)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Add 20 µL of the internal standard solution (this compound-d7) to the oral fluid sample collected in the Quantisal™ transport tube.

    • Add 1 mL of 0.1M potassium phosphate buffer (pH 6.0).

    • Vortex to mix.

  • SPE Column Conditioning:

    • Condition the SPE column with 2 mL of methanol.

    • Equilibrate the column with 2 mL of 0.1M potassium phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE column.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the column with 2 mL of 0.1M potassium phosphate buffer (pH 6.0) to remove polar interferences.

    • Wash the column with 2 mL of methanol to remove less polar interferences.

    • Dry the column thoroughly under vacuum for 5 minutes.

  • Elution:

    • Elute this compound and the internal standard with 3 mL of a 50:50 (v/v) mixture of ethyl acetate and hexane.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 50 µL of methanol for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Oral Fluid

This protocol is a general procedure based on common LLE methods for drug extraction from biological fluids.[9][10]

Materials:

  • Oral fluid sample

  • This compound-d7 internal standard solution

  • Saturated NaCl solution

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 100 µL of the oral fluid/buffer mixture, add 20 µL of the internal standard solution.

    • Vortex for 10 seconds.

  • Salt-Assisted Liquid-Liquid Extraction:

    • Add 100 µL of a saturated NaCl solution and vortex for 10 seconds.

    • Add 280 µL of acetonitrile.

    • Vortex for 10 seconds.

  • Phase Separation:

    • Centrifuge the sample at 3700 rpm for 10 minutes to separate the organic and aqueous layers.

  • Sample Transfer:

    • Carefully transfer the upper organic layer to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation A Add Internal Standard to Oral Fluid Sample B Add Phosphate Buffer (pH 6.0) A->B C Vortex to Mix B->C F Load Sample C->F D Condition SPE Column (Methanol) E Equilibrate SPE Column (Phosphate Buffer) D->E E->F G Wash Column (Buffer & Methanol) F->G H Elute with Ethyl Acetate:Hexane G->H I Evaporate Eluate (Nitrogen Stream, 40°C) H->I J Reconstitute in Methanol I->J K LC-MS/MS Analysis J->K

Caption: Solid-Phase Extraction (SPE) workflow for this compound recovery.

Troubleshooting_Low_Recovery Start Low this compound Recovery Observed Cause1 Incomplete Elution? Start->Cause1 Solution1a Optimize Elution Solvent Cause1->Solution1a Yes Cause2 Sample Degradation? Cause1->Cause2 No Solution1b Increase Solvent Volume/ Incubation Time Solution1a->Solution1b Solution1c Perform Multiple Elutions Solution1b->Solution1c Solution2a Avoid High Temperatures During Evaporation Cause2->Solution2a Yes Cause3 Inefficient Extraction? Cause2->Cause3 No Solution2b Ensure Proper Sample Storage Solution2a->Solution2b Solution3a Adjust pH for LLE Cause3->Solution3a Yes Solution3b Select Appropriate SPE Sorbent Solution3a->Solution3b

Caption: Troubleshooting logic for low this compound recovery.

References

Challenges in detecting Carisoprodol vs. its metabolite meprobamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of carisoprodol and its active metabolite, meprobamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating this compound from meprobamate in biological samples?

The main challenges stem from their structural relationship and pharmacokinetic differences:

  • Parent-Metabolite Relationship: this compound is a prodrug that is metabolized in the liver to meprobamate, which is also a pharmacologically active drug and available as a separate prescription.[1][2] This necessitates methods that can distinguish and accurately quantify both compounds to determine the source of meprobamate.

  • Different Half-Lives: this compound has a much shorter half-life (around 1-3 hours) compared to meprobamate (6-17 hours).[3] This means that depending on the time of sample collection after administration, this compound concentrations may be very low or below the limit of detection, while meprobamate is still present at quantifiable levels.[4]

  • Pharmacogenetic Variability: The metabolism of this compound to meprobamate is primarily mediated by the CYP2C19 enzyme.[4][5] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual differences in the rate of metabolism, affecting the relative concentrations of this compound and meprobamate.[4][6] Poor metabolizers may exhibit higher this compound and lower meprobamate levels than extensive metabolizers for the same dose.[4]

  • Co-administration: Meprobamate is also available as a standalone prescription drug. Therefore, the presence of meprobamate alone in a sample does not definitively indicate the use of this compound.[1][2]

Q2: My immunoassay screen is positive for meprobamate, but the confirmatory LC-MS/MS analysis is negative for this compound. What could be the reason?

This is a common scenario and can be attributed to several factors:

  • Timing of Sample Collection: Due to the short half-life of this compound, it may have been completely metabolized and eliminated from the body by the time the sample was collected, while the longer-lasting meprobamate metabolite is still present.[4]

  • Meprobamate Ingestion: The individual may have taken meprobamate directly, not this compound.[1][2] Immunoassays for this compound often have high cross-reactivity with meprobamate.[3]

  • Rapid Metabolism: The individual could be an ultra-rapid metabolizer of this compound due to their CYP2C19 genotype, leading to very fast conversion of the parent drug to meprobamate.[6]

Q3: I am observing poor sensitivity for this compound and meprobamate using GC-MS without derivatization. How can I improve my results?

Gas chromatography-mass spectrometry (GC-MS) without derivatization can have a high limit of detection (around 2 μg/mL) for carisopoprodol and meprobamate.[7] To enhance sensitivity, consider the following:

  • Derivatization: Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can increase the volatility and improve the chromatographic behavior of the analytes, leading to better sensitivity.[8]

  • Alternative Ionization Techniques: While not GC-MS, switching to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can offer significantly lower limits of detection.[7]

Q4: What are the advantages of using LC-MS/MS over GC-MS for this compound and meprobamate analysis?

LC-MS/MS is often the preferred method for several reasons:

  • Higher Sensitivity and Specificity: LC-MS/MS typically offers lower limits of detection and quantitation compared to GC-MS.[7] The use of selected reaction monitoring (SRM) enhances specificity.[1][2]

  • No Derivatization Required: LC-MS/MS analysis generally does not require derivatization, which simplifies sample preparation and reduces analysis time.[9]

  • Reduced Thermal Degradation: Some compounds can degrade at the high temperatures used in GC inlets, which is not a concern with LC-MS/MS.

Troubleshooting Guides

Issue 1: Inconsistent quantification results for this compound and meprobamate.

Possible Cause Troubleshooting Step
Matrix Effects In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the analytes. Use of deuterated internal standards for both this compound and meprobamate is highly recommended to compensate for these effects.[1][2] A matrix-matched calibration curve should also be used.[1]
Improper Sample Preparation Inefficient extraction can lead to low recovery and variable results. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For simpler and often robust sample preparation, consider protein precipitation.[9]
Internal Standard Issues Ensure the internal standard is added to all samples, calibrators, and quality controls at the beginning of the extraction process. Verify the purity and concentration of the internal standard solution. The use of non-deuterated internal standards can be less effective in compensating for analytical variability.[3]

Issue 2: Peak tailing or poor peak shape in LC analysis.

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and peak shape of the analytes. Adjust the pH of the aqueous component of your mobile phase. The use of a small amount of formic acid is common.[9]
Secondary Interactions with Column Interactions between the analytes and active sites on the silica packing material can cause peak tailing. Use a column with end-capping or a different stationary phase.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound and Meprobamate Detection

ParameterGC-MS (without derivatization)GC-MS (with derivatization)LC-MS/MS
Limit of Detection (LOD) ~2 µg/mL[7]0.12-0.13 ng/mg (hair)[8]0.25 - 5.0 ng/mL (plasma/urine)[7]
Limit of Quantitation (LOQ) High[7]0.5 ng/mg (hair)[8]10 ng/mL (oral fluid)[10]
Sample Preparation Extraction[11]Extraction and Derivatization[8]Protein Precipitation or SPE[9][10]
Throughput LowerLowerHigher

Table 2: Pharmacokinetic Properties of this compound and Meprobamate

Parameter This compound Meprobamate
Half-life 1-3 hours[3]6-17 hours[3]
Time to Peak Plasma Concentration ~1.5-1.7 hours[4]Slower than this compound
Primary Metabolizing Enzyme CYP2C19[4][5]N/A
Therapeutic Plasma Concentration 2.1 mg/L (after 350 mg dose)[12]4.0 mg/L (after 700 mg this compound dose)[12]
Potentially Fatal Blood Concentration > 15 mg/L[12]Varies

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and Meprobamate in Plasma/Serum

This protocol is a generalized procedure based on common practices.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum, add an appropriate volume of internal standard solution (containing deuterated this compound and meprobamate).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 4 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Gradient: A suitable gradient to separate meprobamate and this compound.

    • Flow Rate: 0.4 mL/min.[9]

    • Injection Volume: 5 µL.

    • Ionization: Positive ion electrospray (ESI+).[1][2]

    • MS Detection: Selected Reaction Monitoring (SRM) of at least two transitions for each analyte and internal standard for quantification and qualification.

Mandatory Visualization

Carisoprodol_Metabolism This compound This compound Meprobamate Meprobamate (Active Metabolite) This compound->Meprobamate CYP2C19 (Major Pathway) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound (Minor Pathway) Hydroxymeprobamate Hydroxymeprobamate Meprobamate->Hydroxymeprobamate Excretion Excretion Meprobamate->Excretion Hydroxythis compound->Hydroxymeprobamate Hydroxymeprobamate->Excretion

Caption: Metabolic pathway of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standards Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Liquid Chromatography (Separation) Evap_Recon->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (SRM Detection) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis.

References

Addressing Carisoprodol's lack of a significant UV chromophore

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the analytical challenges posed by Carisoprodol's lack of a significant UV chromophore.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to detect using standard HPLC-UV methods?

This compound's molecular structure lacks a significant UV chromophore, which is the part of a molecule responsible for absorbing light in the ultraviolet-visible spectrum.[1][2][3] Common analytical techniques like HPLC with UV detection rely on a compound's ability to absorb light to detect and quantify it. Because this compound does not absorb light strongly at typical analytical wavelengths (220-400 nm), it produces a very weak or non-existent signal, making standard UV detection highly insensitive for this compound.[3][4]

Q2: Is it possible to use a UV detector for this compound analysis at all?

Yes, but with significant limitations. This compound's carbamate and amide bonds exhibit some absorbance in the far-UV range, typically between 194 nm and 200 nm.[1][5] While detection at these low wavelengths is possible, this region is highly susceptible to interference from solvents, mobile phase additives, and other sample matrix components, which can lead to high background noise and a fluctuating baseline.[5] This approach may be viable for analyzing high-concentration samples like bulk drug material or pharmaceutical formulations but is generally unsuitable for low-concentration bioanalytical applications.

Q3: What are the primary alternative analytical methods for this compound quantification?

Given the challenges with UV detection, several more suitable methods are routinely employed:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method is recommended by the United States Pharmacopeia (USP) for this compound tablets.[1][5][6] RI detectors measure the difference in the refractive index between the mobile phase and the sample eluting from the column, making them useful for non-UV absorbing compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high specificity. However, this compound is prone to thermal degradation in the hot GC injector port.[1][7] Therefore, a chemical derivatization step is often required to increase its thermal stability and volatility before analysis.[7][8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical applications (e.g., in plasma or urine) due to its exceptional sensitivity and selectivity.[7][8][10][11][12][13] It can accurately quantify this compound at very low concentrations, even in complex biological matrices.

  • HPLC with Pre-Column Derivatization: This technique involves chemically modifying the this compound molecule by attaching a UV-active or fluorescent tag before injecting it into the HPLC system.[4] This allows for sensitive detection using a standard UV or fluorescence detector.

Q4: What is derivatization and how does it help in this compound analysis?

Derivatization is a technique used to chemically alter a compound to make it more suitable for a specific analytical method.

  • For HPLC-UV: A derivatizing agent with a strong chromophore (a UV-absorbing group) is reacted with this compound. This attaches the "tag" to the molecule, allowing it to be easily detected by a UV detector. A common reagent for this is 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS).[4]

  • For GC-MS: Derivatization is used to increase the thermal stability and volatility of this compound, preventing it from breaking down at high temperatures.[7][8] Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used for this purpose.[9]

Troubleshooting Guides

Issue: No peak is observed for this compound during HPLC-UV analysis at 220 nm or higher.

  • Primary Cause: this compound does not absorb UV light at these wavelengths due to the absence of a suitable chromophore.[3] Your detector is functioning correctly, but the analyte itself is invisible.

  • Solutions:

    • Adjust Wavelength: Lower the detection wavelength to the 194-200 nm range. Note that you must use high-purity HPLC-grade solvents and a simple mobile phase (e.g., acetonitrile and water) to minimize background absorbance.[1][5]

    • Implement Derivatization: Use a pre-column derivatization protocol to attach a UV-absorbing tag to the this compound molecule, enabling detection at a higher, more stable wavelength.[4]

    • Change Detection Method: If available, switch to a more suitable detector such as a Refractive Index (RI) detector or, ideally, a mass spectrometer (LC-MS).[5][7]

Issue: During GC-MS analysis, the this compound peak is broad, split, or shows evidence of degradation.

  • Primary Cause: this compound is thermally labile and can easily decompose in the high temperature of the GC injection port, leading to poor chromatography and inaccurate quantification.[1][7]

  • Solutions:

    • Perform Derivatization: The most effective solution is to derivatize the sample before injection. Using a silylating agent like BSTFA will create a more thermally stable derivative of this compound, resulting in a sharp, symmetrical peak.[9]

    • Optimize Injector Temperature: Carefully lower the injection port temperature in increments to find the minimum temperature that allows for efficient volatilization without causing significant degradation.

    • Switch to LC-MS/MS: This technique avoids the high temperatures associated with GC, completely eliminating the issue of thermal degradation. It is the modern gold standard for this type of analysis.[7]

Quantitative Method Comparison

The following table summarizes the performance characteristics of various validated analytical methods for this compound quantification.

Analytical MethodMatrixLinearity RangeLODLOQCitation(s)
HPLC-UV (194 nm)Bulk / Formulation5.0 - 500.0 µg/mL0.41 µg/mL1.26 µg/mL[5]
HPLC-UV (240 nm)Bulk / Formulation1.0 - 30.0 µg/mL0.092 µg/mL0.299 µg/mL[6]
HPLC-UV (Derivatization)Formulation1 - 150 µg/mL35.9 ng/mL-[4]
HPTLC (Derivatization)Formulation50 - 300 µ g/spot 25 µ g/spot 50 µ g/spot [2]
GC-MSWhole Blood0 - 20 mg/L0.2 mg/L0.4 mg/L[14]
GC-MS (Derivatization)Hair0.5 - 10.0 ng/mg0.13 ng/mg-[9]
LC-MS/MSHuman Plasma25 - 3000 ng/mL--[11]
LC-MS/MSRat Brain Microdialysate--~1 ng/mL[8]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: HPLC with Pre-Column Derivatization and UV Detection

This protocol is adapted for the derivatization of this compound with 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) for UV detection.[4]

1. Reagent Preparation:

  • NQS Solution (0.2% w/v): Dissolve 0.2 g of NQS in 100 mL of distilled water. Prepare this solution fresh and store it in a dark, foil-wrapped flask.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water and adjust the pH to 9.0 using a 2 M sodium hydroxide solution.

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile. Create working standards by diluting the stock solution.

2. Derivatization Procedure:

  • In a clean vial, mix 1.0 mL of the this compound standard or sample solution.

  • Add 1.0 mL of the Borate Buffer (pH 9.0).

  • Add 1.0 mL of the 0.2% NQS solution.

  • Vortex the mixture thoroughly.

  • Incubate the vial in a water bath at 70°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for injection into the HPLC system.

3. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.0) in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework for bioanalysis using liquid-liquid extraction (LLE).[11]

1. Reagent and Solution Preparation:

  • Internal Standard (IS): Prepare a working solution of a suitable internal standard (e.g., this compound-d7 or a structurally similar compound) in methanol.

  • Extraction Solvent: A common solvent is a mixture of ethyl acetate or methyl tert-butyl ether (MTBE).

  • Reconstitution Solvent: Typically the initial mobile phase composition (e.g., 15% Acetonitrile in 10mM Ammonium Formate).

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 250 µL of human plasma sample into a microcentrifuge tube.

  • Add a specified amount of the internal standard working solution.

  • Add 1.0 mL of the extraction solvent.

  • Vortex for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • LC Column: Phenyl or C18 column suitable for mass spectrometry.

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., starting at 15% B, ramping up to 85% B).

  • Flow Rate: 0.8 - 1.2 mL/min

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • This compound: Q1: 261.3 m/z → Q3: 176.1 m/z[11]

    • Internal Standard (this compound methyl D3): Q1: 264.4 m/z → Q3: 179.2 m/z[11]

Visual Guides

experimental_workflow p3 p3 r1 r1 p3->r1 r3 r3 a1 a1 r3->a1

decision_tree start Start: Quantify This compound q1 High Sensitivity Needed? (e.g., Plasma, Urine) start->q1 a1_yes Use LC-MS/MS (Most Sensitive & Specific) q1->a1_yes Yes a1_no Analysis of Bulk Drug or High-Dose Formulation q1->a1_no No q2 Mass Spectrometer Available? a1_no->q2 a2_yes Use GC-MS with Derivatization or LC with RI Detector q2->a2_yes Yes a2_no UV Detector Only q2->a2_no No q3 Can you perform derivatization? a2_no->q3 a3_yes Use Pre-column Derivatization with UV Detection q3->a3_yes Yes a3_no Use Far-UV Detection (194-200 nm) (High Background Risk) q3->a3_no No

References

Technical Support Center: Stability and Analysis of Carisoprodol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the toxicological analysis of carisoprodol and its primary metabolite, meprobamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, processing, and analysis of biological specimens containing these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for biological samples containing this compound and meprobamate?

A1: For optimal stability, it is recommended to store biological samples frozen, preferably at -20°C or lower, especially for long-term storage. One study on postmortem blood samples indicated that storage at -20°C was effective for preserving a wide range of drugs over many years. For urine samples, stability has been demonstrated for up to 3 weeks at ambient, refrigerated, and frozen temperatures. Another source suggests urine can be stored at 2-8°C for up to one week and at -20°C for as long as 17 months.[1][2] Short-term storage at refrigerated temperatures (2-8°C) is also acceptable. Room temperature storage should be minimized to prevent potential degradation.

Q2: How stable are this compound and meprobamate in processed samples, for instance, in an autosampler?

A2: The stability of processed samples is crucial for accurate quantification, especially during long analytical runs. Data on the stability of this compound and meprobamate in reconstituted extracts stored in an autosampler is limited. General best practice is to analyze processed samples as soon as possible. If storage is necessary, it should be at a controlled, cool temperature (e.g., 4°C) to minimize evaporation and potential degradation. It is recommended to perform an in-house stability study to determine the acceptable storage duration for your specific extraction method and solvent.

Q3: What is the effect of preservatives, such as sodium fluoride, on the stability of this compound?

A3: Sodium fluoride is a commonly used preservative in forensic toxicology to inhibit enzymatic activity and microbial growth. While specific quantitative data on its effect on this compound and meprobamate stability is not extensively detailed in readily available literature, its use is generally recommended for preserving drugs in whole blood samples, particularly for long-term storage. It is important to note that the addition of preservatives can sometimes lead to matrix effects or, in some cases, a decrease in analyte concentration due to salting-out effects or pH changes. Therefore, validation of your analytical method with the specific preservative and concentration is essential.

Q4: How many freeze-thaw cycles can samples containing this compound and meprobamate undergo without significant degradation?

A4: Specific data on the freeze-thaw stability of this compound and meprobamate in biological matrices is not well-documented in the reviewed literature. However, for many analytes, repeated freeze-thaw cycles can lead to degradation. It is a general best practice to minimize the number of freeze-thaw cycles. If a sample needs to be accessed multiple times, it is advisable to aliquot it into smaller volumes before the initial freezing.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and meprobamate.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction - Optimize Extraction Method: For Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate and that the pH of the sample and wash/elution solvents are optimal. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments. For Protein Precipitation (PPT), ensure the ratio of precipitant to sample is sufficient for complete protein removal.
- Check for Proper pH: The pH of the sample can significantly impact the extraction efficiency of this compound and meprobamate. Ensure the pH is adjusted correctly for the chosen extraction method.
Analyte Degradation - Minimize Sample Processing Time: Process samples promptly and avoid prolonged exposure to room temperature.
- Check for Thermal Degradation: this compound is known to be thermally labile, especially during GC-MS analysis. If using GC-MS, consider derivatization to improve thermal stability. For LC-MS/MS, ensure the ion source temperature is not excessively high.
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) - Dilute the Sample: A simple dilution of the final extract can sometimes mitigate matrix effects.
- Improve Sample Cleanup: Employ a more rigorous extraction method, such as SPE, to remove interfering matrix components.
- Use an Isotope-Labeled Internal Standard: Deuterated internal standards for both this compound and meprobamate are commercially available and can help compensate for matrix effects.
Poor Chromatography (Peak Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination - Use a Guard Column: A guard column will protect the analytical column from contaminants in the sample matrix.
- Flush the Column: Flush the column with a strong solvent to remove any adsorbed compounds.
Inappropriate Mobile Phase - Adjust Mobile Phase Composition: Optimize the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape.
- Check for Mobile Phase Degradation: Prepare fresh mobile phase daily.
Injection Solvent Mismatch - Reconstitute in a Weaker Solvent: The injection solvent should ideally be weaker than or of similar strength to the initial mobile phase to ensure good peak shape.
Column Overload - Reduce Injection Volume or Concentration: Injecting too much analyte can lead to peak broadening and tailing.

Data Presentation

Stability of this compound and Meprobamate in Urine
Storage ConditionDurationAnalyteStabilityReference
Ambient3 weeksThis compound & MeprobamateStable[1]
Refrigerated (2-8°C)3 weeksThis compound & MeprobamateStable[1]
Frozen3 weeksThis compound & MeprobamateStable[1]
Refrigerated (2-8°C)1 weekMeprobamateStable[2]
Frozen (-20°C)17 monthsMeprobamateStable[2]

Note: The term "stable" in the referenced literature indicates that the analyte concentration remained within acceptable limits for quantitative analysis, though specific percentage changes were not always provided.

Experimental Protocols

Solid-Phase Extraction (SPE) from Urine

This protocol is a general guideline and may require optimization for your specific laboratory conditions and instrumentation.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard solution (e.g., deuterated this compound and meprobamate). Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of the buffer used in the pre-treatment step.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., a mixture of a volatile organic solvent and a small amount of a basic modifier like ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) from Whole Blood/Plasma

This is a rapid and simple extraction method suitable for high-throughput screening.

  • Sample Preparation: To a 100 µL aliquot of whole blood or plasma in a microcentrifuge tube, add an internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample.

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase. This step can help to concentrate the sample and ensure compatibility with the chromatographic system.

  • Analysis: The supernatant (or reconstituted extract) is ready for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Blood, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Pretreatment Pre-treatment (e.g., Buffering) Add_IS->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Urine PPT Protein Precipitation Pretreatment->PPT Blood/Plasma Evaporation Evaporation SPE->Evaporation PPT->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Low_Recovery cluster_extraction_solutions Extraction Issues cluster_degradation_solutions Degradation Issues cluster_matrix_solutions Matrix Effect Issues Start Low Analyte Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Degradation Investigate Potential Degradation Start->Check_Degradation Check_Matrix_Effects Assess Matrix Effects Start->Check_Matrix_Effects Optimize_Method Optimize SPE/LLE/PPT Check_Extraction->Optimize_Method Verify_pH Verify pH of Solutions Check_Extraction->Verify_pH Minimize_Time Reduce Sample Prep Time Check_Degradation->Minimize_Time Check_Temp Check GC/LC Temperatures Check_Degradation->Check_Temp Dilute_Sample Dilute Final Extract Check_Matrix_Effects->Dilute_Sample Improve_Cleanup Enhance Sample Cleanup Check_Matrix_Effects->Improve_Cleanup Use_IS Use Isotope-Labeled IS Check_Matrix_Effects->Use_IS

Caption: Troubleshooting guide for low analyte recovery.

References

Minimizing Carisoprodol fragmentation in mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize Carisoprodol fragmentation during mass spectrometry (MS) analysis, ensuring accurate and reproducible quantification.

Troubleshooting Guide: Managing this compound Fragmentation

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Question: Why is the abundance of my this compound precursor ion ([M+H]⁺, m/z 261.2) low, while fragment ions (e.g., m/z 176.1) are unusually high in my full scan or SIM spectrum?

Answer: This issue typically points to excessive in-source fragmentation, where the compound fragments within the ion source before entering the mass analyzer.[1][2] this compound is susceptible to this phenomenon. The primary cause is overly energetic conditions in the ion source.

Troubleshooting Steps:

  • Reduce the Cone/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation.[1][2][3] A high cone voltage (also known as fragmentor voltage or declustering potential) accelerates ions into the skimmer cone, causing them to collide with gas molecules and break apart.[2][3]

    • Action: Systematically decrease the cone voltage in increments (e.g., 5-10 V) and reinject the sample. Monitor the intensity of the precursor ion at m/z 261.2; it should increase as the fragment ion intensity decreases. The optimal voltage will maximize the precursor signal without significant fragmentation.[4]

  • Optimize Ion Source Temperature: High source temperatures can provide enough thermal energy to cause analyte degradation and fragmentation.[2]

    • Action: Lower the source or desolvation gas temperature. A typical starting point for ESI is 300-350°C.[1][5] Reduce it in 25°C increments to see if the precursor ion intensity improves.

  • Check Nebulizer Gas Pressure: While less common, very high nebulizer gas pressure can sometimes contribute to ion instability.

    • Action: Ensure the nebulizer pressure is within the typical recommended range for your instrument and flow rate (e.g., 20-50 psi).[1][5][6]

Question: My quantitative results for this compound are inconsistent and show poor reproducibility. Could fragmentation be the cause?

Answer: Yes, inconsistent or unintended fragmentation can lead to poor analytical reproducibility. If the balance between the precursor and fragment ions shifts between injections, the intensity of the ion being monitored for quantification will fluctuate. This can result from unstable source conditions or variations in the sample matrix.

Troubleshooting Steps:

  • Stabilize Source Conditions: Follow the steps above to find a robust (lower energy) set of source parameters that favors the precursor ion. This will make the analysis less sensitive to minor fluctuations.

  • Evaluate Matrix Effects: Different sample matrices can affect ionization efficiency and the degree of in-source fragmentation. Atmospheric pressure chemical ionization (APCI) can sometimes be less prone to matrix effects than electrospray ionization (ESI) for certain compounds.[7]

  • Use an Isotope-Labeled Internal Standard: The most effective way to ensure accurate quantification is to use a stable isotope-labeled internal standard, such as this compound-d7.[5] This standard will co-elute and experience the same ionization and fragmentation effects as the analyte, correcting for variability.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragments of this compound in positive ion ESI-MS/MS?

A1: this compound has a protonated molecular ion [M+H]⁺ at m/z 261.2 .[7][8] In MS/MS analysis or through in-source fragmentation, it primarily yields two significant product ions:

  • m/z 176.1: This fragment corresponds to the loss of isopropylformamide.[1]

  • m/z 158.1: This fragment is often proposed to form through a rearrangement and subsequent loss of an isopropyl group.[1][6]

Q2: Which ionization technique is better for this compound analysis, ESI or APCI?

A2: Both positive ion electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been successfully used for this compound analysis.[7][9][10] ESI is more common in recent literature.[1][6] However, some studies have found that APCI can offer higher detection sensitivity and may be less susceptible to matrix effects for this compound and its metabolite.[7] The choice may depend on your specific instrument, sample matrix, and sensitivity requirements.

Q3: What are typical Multiple Reaction Monitoring (MRM) transitions for quantifying this compound?

A3: For quantitative analysis using a triple quadrupole mass spectrometer, two transitions are typically monitored for confirmation. The most intense and stable transition is used for quantification.

  • Quantitative Transition: 261.2 → 176.1[5][7]

  • Qualitative/Confirmatory Transition: 261.2 → 158.1[6] or 261.2 -> 97[5]

Quantitative Data Summary

The following tables summarize key mass spectrometry parameters for this compound analysis.

Table 1: this compound Mass and Key Fragments

AnalyteFormulaMolecular WeightPrecursor Ion [M+H]⁺ (m/z)Primary Product Ions (m/z)
This compoundC₁₂H₂₄N₂O₄260.33261.2176.1, 158.1, 97.0

Table 2: Example Optimized MS/MS Parameters

ParameterValuePurposeReference
Ionization ModePositive ESI or APCIIon Formation[7][10]
Capillary Voltage3000 - 4000 VElectrospray Generation[1][6]
Cone/Fragmentor Voltage20 - 60 VIon Transfer & Fragmentation Control[5][6][7]
Desolvation Gas Temp.300 - 350 °CSolvent Evaporation[1][5]
Desolvation Gas Flow10 - 12 L/minSolvent Evaporation[1][5]
Collision Energy (for 261.2→176.1)~20 VCollision-Induced Dissociation (CID)[7]

Note: Optimal values are instrument-dependent and should be determined empirically.

Detailed Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a typical starting point for method development.

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add an appropriate amount of this compound-d7 internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.[11]

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 65:35 water:acetonitrile with 0.1% formic acid).[1][11]

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[7][11]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1][11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][11]

  • Gradient: 40% B held for 0.5 min, ramp to 100% B over 4 min, hold for 1 min, return to 40% B and re-equilibrate. (Isocratic elution at ~35% acetonitrile is also possible).[1][11]

  • Flow Rate: 0.4 mL/min.[1][11]

  • Injection Volume: 5 µL.[7]

  • Column Temperature: 50°C.[5]

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization: Positive Ion Electrospray (ESI+).[10]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • This compound: 261.2 → 176.1 (Quantifier), 261.2 → 158.1 (Qualifier).[6][7]

    • This compound-d7 (IS): 268.2 → 183.2.[5][6]

  • Source Settings: Optimize cone voltage and collision energy by infusing a standard solution to maximize the signal for the transitions above. Start with the values in Table 2 and adjust as needed.

Visualizations

Fragmentation_Pathway This compound ESI+ Fragmentation Parent This compound [M+H]⁺ m/z 261.2 Loss1 - Isopropylformamide (C₄H₉NO) Parent->Loss1 Loss2 - C₃H₇NO₂ (Rearrangement + Loss) Parent->Loss2 Fragment1 Fragment m/z 176.1 Fragment2 Fragment m/z 158.1 Loss1->Fragment1 Loss2->Fragment2

Caption: Proposed ESI+ fragmentation pathway for this compound.

Troubleshooting_Workflow Start Start: Low Precursor Ion [M+H]⁺ High In-Source Fragments CheckCV Reduce Cone/Fragmentor Voltage by 10V Start->CheckCV Reinject1 Re-inject Sample & Evaluate Spectrum CheckCV->Reinject1 Improved Problem Solved? (Precursor ion intensity is higher) Reinject1->Improved CheckTemp Reduce Source/Desolvation Temperature by 25°C Improved->CheckTemp No End_Success End: Optimized Conditions Improved->End_Success Yes Reinject2 Re-inject Sample & Evaluate Spectrum CheckTemp->Reinject2 Improved2 Problem Solved? Reinject2->Improved2 Improved2->End_Success Yes End_Fail Consult Instrument Specialist Improved2->End_Fail No

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

References

Technical Support Center: Enhancing Sensitivity for Low Concentration Carisoprodol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carisoprodol detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive detection of this compound and its primary metabolite, meprobamate, at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting low concentrations of this compound?

A1: The most prevalent and sensitive methods for detecting low concentrations of this compound and its metabolite, meprobamate, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.[1][2][3][4][5] LC-MS/MS is considered the gold standard for confirmation and quantification due to its high sensitivity and specificity.[4] Immunoassays are often used for initial screening due to their high throughput.[1]

Q2: Why is it important to also detect meprobamate when analyzing for this compound?

A2: this compound has a short biological half-life (approximately 1-3 hours) and is extensively metabolized in the body to meprobamate, which has a much longer half-life (6-17 hours).[4] Therefore, depending on the time of sample collection, this compound concentrations may be below the limit of detection, while meprobamate is still present at detectable levels.[4] Detecting both compounds increases the window of detection and provides a more accurate assessment.

Q3: What are the typical limits of detection (LOD) and quantitation (LOQ) for this compound?

A3: The LOD and LOQ for this compound can vary depending on the analytical method and the sample matrix. For LC-MS/MS methods, LOQs can be as low as 0.25–5.0 ng/mL in biological fluids.[6] Some studies have demonstrated linear quantitative ranges from 25-3000 ng/mL in human plasma.[7] Immunoassays can have reportable ranges starting from 25 ng/mL for this compound in urine.[1]

Q4: How should I store my samples to ensure the stability of this compound and meprobamate?

A4: For short-term storage (up to one week), refrigeration at 2-8°C is recommended for urine samples.[8] For long-term storage, samples should be frozen at -20°C, where meprobamate in urine has been shown to be stable for up to 17 months.[8] It is crucial to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

LC-MS/MS Analysis

Q5: I am observing low recovery of this compound in my LC-MS/MS analysis. What are the possible causes and solutions?

A5: Low recovery can stem from various factors throughout the analytical process. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction:

    • Problem: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized for this compound.

    • Solution: Ensure the pH of the sample is appropriate for the chosen extraction method. For SPE, verify that the sorbent type is suitable and that the washing and elution steps are optimized. For LLE, experiment with different organic solvents to improve extraction efficiency. The use of deuterated internal standards for both this compound and meprobamate is highly recommended to compensate for extraction inefficiencies and matrix effects.[2][3]

  • Matrix Effects:

    • Problem: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6]

    • Solution: Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for dilute samples compared to Electrospray Ionization (ESI).[6] Implementing a more rigorous sample cleanup procedure, such as a more selective SPE protocol, can help remove interfering substances. Diluting the sample may also mitigate matrix effects, but this will also reduce the analyte concentration.

  • Adsorption to Surfaces:

    • Problem: this compound, being a relatively hydrophobic molecule, can adsorb to plasticware and surfaces within the LC system.

    • Solution: Use low-adsorption vials and pipette tips. Ensure the LC system is properly passivated.

Q6: My chromatographic peaks for this compound are showing fronting or splitting. What should I do?

A6: Poor peak shape is often related to issues with the mobile phase, the analytical column, or the injection solvent.

  • Problem: The sample solvent may be too strong, causing the analyte to move too quickly through the column initially.

  • Solution: Whenever possible, dissolve and inject the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[9] Ensure the column is adequately equilibrated with the initial mobile phase before injection.[10] Check for column contamination or degradation; if necessary, wash or replace the column.

Q7: I am struggling to achieve sufficient ionization for this compound in the mass spectrometer. How can I improve the signal intensity?

A7: Optimizing the ionization source parameters is key to enhancing sensitivity.

  • Problem: The electrospray ionization (ESI) conditions may not be optimal for this compound.

  • Solution:

    • Mobile Phase Additives: Adding a small amount of an acid, such as formic acid, to the mobile phase can promote protonation and enhance the signal in positive ion mode.[11]

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide higher detection sensitivity for this compound compared to ESI.[6]

    • Source Parameters: Optimize the spray voltage, gas flows (nebulizer and auxiliary gas), and capillary temperature to maximize the signal for your specific instrument.

Immunoassay Analysis

Q8: I am getting false positive results in my this compound immunoassay. What could be the cause?

A8: False positives in immunoassays are often due to cross-reactivity with other substances.

  • Problem: The antibodies used in the assay may bind to compounds that are structurally similar to this compound or meprobamate.[12][13]

  • Solution: Review the manufacturer's documentation for a list of known cross-reacting substances. If a sample tests positive in the immunoassay, it is essential to confirm the result using a more specific method like LC-MS/MS.[4]

Q9: My immunoassay results are inconsistent. What should I check?

A9: Inconsistent results can be due to several factors related to sample handling and assay procedure.

  • Problem: Improper sample storage, handling, or assay execution can lead to variability.

  • Solution:

    • Sample Integrity: Ensure that samples have been stored correctly and brought to room temperature before analysis.[8] Check for any signs of sample adulteration.[8]

    • Reagent Handling: Verify that the assay reagents have not expired and have been stored at the recommended temperature (typically 2-8°C).[8]

    • Calibration and Controls: Run calibrators and quality controls with each batch of samples to ensure the assay is performing within specifications.[8]

Data Presentation

Table 1: Comparison of Detection Methods for this compound and Meprobamate

FeatureLC-MS/MSHomogeneous Enzyme Immunoassay (HEIA)
Principle Chromatographic separation followed by mass-to-charge ratio detection.Competitive binding between labeled and unlabeled analyte for a limited number of antibody sites.[8]
Primary Use Confirmation and quantification.[4]Screening.[1]
Sensitivity High (LOQ as low as 0.25 ng/mL).[6]Moderate (Reportable range starts at 25 ng/mL).[1]
Specificity High.Can be affected by cross-reactivity.[12][13]
Throughput Lower.High.[1]
Instrumentation Liquid chromatograph and tandem mass spectrometer.Clinical chemistry analyzer.[8]

Experimental Protocols

Protocol 1: LC-MS/MS for this compound and Meprobamate in Plasma

This protocol is a generalized procedure based on common practices in published methods.[5][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma, add an internal standard solution (e.g., this compound-d7 and Meprobamate-d7).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A C18 or Phenyl column is commonly used.

  • Mobile Phase: A gradient of 10mM Ammonium formate and Acetonitrile is often employed.[7]

  • Flow Rate: Approximately 1.0-1.2 mL/min.[7]

  • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6]

  • MS Detection: Selected Reaction Monitoring (SRM) of precursor and product ion transitions for this compound, meprobamate, and their internal standards.

Protocol 2: Homogeneous Enzyme Immunoassay (HEIA) for this compound/Meprobamate in Urine

This protocol is based on the principles of commercially available HEIA kits.[8]

1. Principle The assay is based on the competition between the drug in the sample and a drug-enzyme (G6PDH) conjugate for a fixed amount of antibody binding sites. In the absence of the drug in the sample, the antibody binds the drug-enzyme conjugate, inhibiting the enzyme's activity. The presence of the drug in the sample leads to less binding of the conjugate and thus less inhibition of the enzyme. The enzyme activity is directly proportional to the drug concentration in the sample.[8]

2. Procedure (Automated Analyzer)

  • Calibrators, controls, and patient urine samples are loaded onto a clinical chemistry analyzer.

  • The analyzer pipettes the sample and the antibody reagent into a reaction cuvette.

  • After a short incubation, the enzyme conjugate reagent is added.

  • The rate of absorbance change is measured, which is proportional to the enzyme activity.

  • The analyzer calculates the drug concentration based on a calibration curve.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (250 µL) add_is Add Internal Standard start->add_is add_solvent Add Organic Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection data_analysis Data Analysis & Quantitation ms_detection->data_analysis

Caption: Workflow for LC-MS/MS detection of this compound.

immunoassay_principle cluster_no_drug No Drug in Sample cluster_drug_present Drug Present in Sample Ab1 Antibody Drug_Enzyme1 Drug-Enzyme Conjugate Ab1->Drug_Enzyme1 Binds Bound1 Inhibited Enzyme Activity Drug_Enzyme1->Bound1 Leads to Ab2 Antibody Drug_Sample Drug from Sample Ab2->Drug_Sample Binds Drug_Enzyme2 Drug-Enzyme Conjugate Ab2->Drug_Enzyme2 Less Binding Active_Enzyme Active Enzyme Drug_Sample->Active_Enzyme Results in

Caption: Principle of competitive binding in an immunoassay.

References

Troubleshooting ionization suppression in Carisoprodol qualitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ionization suppression during the qualitative analysis of Carisoprodol.

Frequently Asked Questions (FAQs)

Q1: What is ionization suppression and why is it a concern in the analysis of this compound?

Ionization suppression is a phenomenon observed in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased signal intensity, impacting the accuracy and sensitivity of the analysis.[2][3] In bioanalytical methods, components from biological matrices like plasma or urine are common causes of this issue.[4][5]

Q2: How can I identify if ionization suppression is affecting my this compound analysis?

A common method to detect ionization suppression is through a post-column infusion experiment.[4] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer's ion source after the analytical column. When a blank matrix sample (without this compound) is injected, any dip in the constant signal baseline indicates the elution of matrix components that are causing suppression.[4]

Q3: What are the primary causes of ionization suppression in this compound analysis?

The primary causes of ionization suppression are often related to the sample matrix and the analytical method itself. These can include:

  • Inadequate sample cleanup: Residual matrix components such as proteins, salts, and phospholipids can interfere with the ionization of this compound.[1][4]

  • Co-eluting endogenous matrix components: Substances from the biological sample that have similar chromatographic retention times to this compound can compete for ionization.[1]

  • Mobile phase composition: The pH and organic content of the mobile phase can influence ionization efficiency.[1]

  • High analyte concentration: While less common for suppression, high concentrations of other compounds in the sample can impact the ionization of the target analyte.[2]

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for this compound.

This is a common symptom of ionization suppression. The following steps can help you troubleshoot and mitigate this issue.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample preparation is a leading cause of matrix-induced ionization suppression.[1] The goal is to effectively remove interfering components from the sample before analysis.

  • Protein Precipitation (PPT): While a simple and common technique, PPT may not provide the cleanest extracts and can lead to significant ion suppression.[6]

  • Liquid-Liquid Extraction (LLE): LLE generally offers cleaner extracts compared to PPT, resulting in reduced ion suppression.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and can significantly reduce ionization suppression.[1][6]

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueTypical Solvent(s)Key AdvantagesPotential for Ion Suppression
Protein PrecipitationAcetonitrile[7]Simple, fastHigh[6]
Liquid-Liquid ExtractionEthyl acetate-hexane (50:50 v/v)[8]Good cleanup, reduces matrix effectsModerate
Solid-Phase ExtractionCation exchange/hydrophobic columns[8][9]Excellent cleanup, minimal ion suppressionLow
Step 2: Optimize Chromatographic Conditions

Chromatographic separation plays a crucial role in separating this compound from potentially interfering matrix components.

  • Column Chemistry: The choice of the analytical column can impact selectivity. For this compound analysis, C18 and Phenyl columns have been successfully used.[7][10][11]

  • Mobile Phase Modification: Adjusting the mobile phase composition, such as the organic solvent ratio and the pH, can alter the retention times of this compound and interfering compounds, potentially resolving them.[1] Formic acid and ammonium formate are common mobile phase additives in this compound analysis.[7][10][12]

  • Gradient Elution: Employing a gradient elution program can improve the separation of this compound from matrix components that might co-elute in an isocratic method.[7]

Table 2: Example Chromatographic Conditions for this compound Analysis

ParameterMethod 1[10]Method 2[7]Method 3[8]
Column C18Cogent Bidentate C18™Zorbax Eclipse XDB-C18
Mobile Phase A Water with 0.1% Formic AcidDI Water with 0.1% Formic Acid20 mM Ammonium Formate (pH 6.4)
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidMethanol
Flow Rate 0.4 mL/min0.4 mL/min0.7 mL/min
Injection Volume 1.0 µL1.0 µL5 µL
Step 3: Adjust Mass Spectrometer Ionization Settings

If sample preparation and chromatography optimization do not resolve the issue, adjusting the ionization source parameters can be effective.

  • Switching Ionization Mode: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] If your instrument allows, switching to APCI may reduce the suppression effect.[6] In some cases, switching from positive to negative ionization mode in ESI can also be beneficial, as fewer matrix components may ionize in negative mode.[2][6]

  • Ion Source Optimization: Fine-tuning ion source parameters such as nebulizer pressure, drying gas flow rate, and temperature can sometimes improve the ionization of this compound relative to interfering species.[10]

Experimental Protocols

Protocol 1: Post-Column Infusion for a qualitative assessment of Ion Suppression

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on your LC-MS/MS system.

  • Set up a 'T' junction between the analytical column and the mass spectrometer's ion source.

  • Infuse the this compound standard solution through the 'T' junction into the ion source at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.

  • While the standard is being infused, inject a blank, extracted matrix sample (e.g., plasma or urine extract prepared using your standard protocol) onto the LC column.

  • Monitor the signal of the infused this compound. A drop in the signal intensity during the chromatographic run indicates the elution of matrix components that cause ionization suppression.

Visualizations

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Options cluster_chromatography Chromatography Options cluster_ms_settings MS Settings Options start Low/Inconsistent this compound Signal sample_prep Step 1: Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe ms_settings Step 3: Adjust MS Settings chromatography->ms_settings If suppression persists column Change Column Chemistry chromatography->column mobile_phase Modify Mobile Phase chromatography->mobile_phase gradient Implement Gradient Elution chromatography->gradient end Problem Resolved ms_settings->end If suppression is mitigated ionization_mode Switch Ionization Mode (ESI -> APCI) ms_settings->ionization_mode source_params Optimize Source Parameters ms_settings->source_params

Caption: Troubleshooting workflow for ionization suppression in this compound analysis.

Ionization_Suppression_Mechanism cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source This compound This compound CoElution Co-elution This compound->CoElution Matrix Matrix Components Matrix->CoElution Ionization Ionization Process CoElution->Ionization Suppression Ionization Suppression Ionization->Suppression Competition for ionization ReducedSignal Reduced Signal Suppression->ReducedSignal Detector Detector ReducedSignal->Detector

Caption: The mechanism of ionization suppression in LC-MS analysis.

References

Refining gradient elution for chromatographic separation of Carisoprodol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Carisoprodol, with a focus on refining gradient elution methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: The primary challenges in this compound analysis include its lack of a strong UV chromophore, leading to low sensitivity with UV detection, and its thermal instability, which can cause decomposition and poor chromatography in Gas Chromatography (GC) methods.[1] Therefore, developing a robust and sensitive HPLC-UV or LC-MS/MS method is often preferred.

Q2: Why is a gradient elution sometimes preferred over an isocratic method for this compound analysis?

A2: A gradient elution is particularly useful when analyzing this compound along with its impurities or other active pharmaceutical ingredients (APIs).[1] It allows for the effective separation of compounds with different polarities in a single run. For instance, a gradient can start with a weaker mobile phase to retain and separate early-eluting polar impurities and then increase the organic solvent concentration to elute the more non-polar this compound and other less polar impurities. While isocratic methods can be simpler and faster for the sole quantification of this compound, they may not provide adequate resolution for complex mixtures.[2]

Q3: What are the typical starting conditions for developing a gradient HPLC method for this compound?

A3: A good starting point for a reversed-phase HPLC method would be a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3.1) and acetonitrile.[1] The gradient can begin with a high aqueous component and gradually increase the acetonitrile concentration. Detection is often performed at a low wavelength, such as 200 nm, to maximize the absorbance of this compound.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Ensure the mobile phase pH is appropriate to keep this compound in a neutral state. The use of a buffer, such as phosphate buffer, is recommended.[1][2] Adding a competing amine like triethylamine (TEA) to the mobile phase can also help to reduce peak tailing by masking active silanol groups on the column.[3]
Column Overload Reduce the injection volume or the concentration of the sample.[1]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a longer equilibration time may be necessary.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is properly degassed. Check the pump performance and ensure there are no leaks.
Temperature Variations Use a column oven to maintain a constant temperature.[1][2]
Issue 3: Low Resolution Between this compound and Impurities/Metabolites
Possible Cause Troubleshooting Step
Suboptimal Gradient Profile Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[4] Consider using a segmented gradient with different slopes to target specific parts of the chromatogram.[4]
Incorrect Mobile Phase Composition Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.[2][3]
Inappropriate Stationary Phase Consider a column with a different selectivity (e.g., a phenyl or a different C18 phase).
Issue 4: Low Signal Intensity/Poor Sensitivity
Possible Cause Troubleshooting Step
Low UV Absorbance of this compound Use a low detection wavelength, such as 194 nm or 200 nm, where this compound has a higher absorbance.[1][3] Ensure the mobile phase components have low absorbance at this wavelength.
Inadequate Sample Concentration Increase the sample concentration if possible, without causing column overload.
Detector Issues Check the detector lamp's age and performance. For significantly higher sensitivity, consider using a mass spectrometer (LC-MS/MS).[5][6]

Data Presentation

Table 1: Comparison of Published Gradient and Isocratic HPLC Methods for this compound
ParameterGradient Method[1]Isocratic Method 1[2]Isocratic Method 2[3]
Column Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm)Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)Genesis C18 (100 x 4.5 mm, 4 µm)
Mobile Phase A Buffer (0.1M Orthophosphoric acid, pH 3.1 with TEA) : Acetonitrile (67:33 v/v)10mM Potassium Dihydrogen Orthophosphate1.0% Triethylamine in water, pH 3.5 with Orthophosphoric acid
Mobile Phase B Buffer : Acetonitrile (33:67 v/v)N/AN/A
Elution Mode GradientIsocraticIsocratic
Gradient Program T0-25 (100:0), T30 (70:30), T40 (50:50), T45-52 (100:0)10mM KH2PO4 : Methanol : Acetonitrile (60:20:20 v/v/v)Acetonitrile : 1.0% TEA in water (pH 3.5) (35:65 v/v)
Flow Rate 1.0 mL/min0.7 mL/min1.0 mL/min
Detection Wavelength 200 nm240 nm194 nm
Column Temperature 30°C27°CAmbient
Retention Time Not specified for this compound2.907 min6.96 min

Experimental Protocols

Protocol 1: Gradient HPLC Method for this compound and its Impurities[1]
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Zorbax Eclipse XDB C8, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 5.5 mL of orthophosphoric acid in 950 mL of water and adjust the pH to 3.1 with triethylamine.

    • Mobile Phase A: Mix the buffer and acetonitrile in a 67:33 (v/v) ratio.

    • Mobile Phase B: Mix the buffer and acetonitrile in a 33:67 (v/v) ratio.

  • Gradient Program:

    • 0-25 min: 100% A, 0% B

    • 25-30 min: Linear gradient to 70% A, 30% B

    • 30-40 min: Linear gradient to 50% A, 50% B

    • 40-45 min: Linear gradient to 100% A, 0% B

    • 45-52 min: 100% A, 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 200 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Prepare this compound Sample (dissolve in Mobile Phase A) injection Inject 20 µL of Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phases A and B (Buffer and Acetonitrile mixtures) separation Gradient Elution (C8 Column, 30°C) mobile_phase_prep->separation injection->separation detection UV Detection (200 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify this compound and Impurities chromatogram->quantification

Caption: Experimental workflow for the gradient HPLC analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Poor Chromatographic Result peak_shape Tailing or Fronting Peak? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time resolution Low Resolution? start->resolution check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes reduce_conc Reduce Sample Concentration peak_shape->reduce_conc Yes flush_column Flush or Replace Column peak_shape->flush_column Yes equilibrate Increase Equilibration Time retention_time->equilibrate Yes check_pump Check Pump and Mobile Phase retention_time->check_pump Yes use_oven Use Column Oven retention_time->use_oven Yes modify_gradient Modify Gradient Slope resolution->modify_gradient Yes change_mobile_phase Change Mobile Phase Composition resolution->change_mobile_phase Yes change_column Try Different Column resolution->change_column Yes

Caption: Troubleshooting logic for common issues in this compound chromatography.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for Carisoprodol Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Carisoprodol in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer a comparative analysis of various techniques, supported by experimental data, to aid in the selection and implementation of appropriate analytical procedures for quality control and stability studies.

Understanding the ICH Framework for Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The ICH Q2(R1) guideline outlines the validation characteristics needed for various analytical tests.[1][2][3] These typically include:

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Validated Analytical Methods for this compound

This compound, a centrally acting skeletal muscle relaxant, lacks a significant UV chromophore, which can present challenges for its analysis.[4] Consequently, various analytical techniques have been developed and validated for its determination. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods.

Table 1: Comparison of Validated HPLC Methods for this compound
Parameter RP-HPLC Method 1 [5]RP-HPLC Method 2 [6]UV-HPLC Method (for impurities) [7][8]
Stationary Phase Genesis C18 (100x4.5mm; 4µm)Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 μm)Zorbax eclipse XDB C8 (250 mm X 4.6 mm id, 5µm)
Mobile Phase Acetonitrile: 1.0% Triethylamine in water (pH 3.5) (35:65 v/v)10mM Potassium dihydrogen orthophosphate: Methanol: Acetonitrile (60:20:20 v/v/v)Gradient elution
Detection Wavelength 194 nm240 nm200 nm
Linearity Range 5.00 - 500.00 µg/mL1 - 30 µg/mlQL to 200% of impurity concentration
Correlation Coefficient (r²) 0.99680.9995Not specified for this compound
Accuracy (% Recovery) 100.65 ± 0.11%98 - 102%Not specified for this compound
Precision (%RSD) Repeatability: 0.43%, Intermediate: 1.20%Not specified< 5.0% for impurities
LOD 0.41 µg/mLNot specifiedImpurity B: 0.008%, Impurity D: 0.13%
LOQ 1.26 µg/mLNot specifiedImpurity B: 0.015%, Impurity D: 0.26%
Table 2: Overview of Other Validated Analytical Methods for this compound
Method Key Validation Parameters & Notes
GC-MS Primarily used for biological fluids due to thermal instability of this compound, often requiring derivatization.[4][7] A validated method for hair analysis showed linearity in the range of 0.5-10.0 ng/mg with an LOD of 0.13 ng/mg.[9]
FTIR Spectroscopy A validated method for UV inactive drugs like this compound has been developed, showing good accuracy (95-105% recovery) and precision (%RSD < 2%).[10]
UV-Spectrophotometry A simultaneous estimation method with Paracetamol and Caffeine showed linearity in the range of 0.4-2 µg/mL for this compound.
HPTLC A validated method demonstrated linearity in the range of 50–300µg per band with a correlation coefficient of 0.9985. The LOD and LOQ were 25 µ g/spot and 50 µ g/spot , respectively.[11]
LC-MS/MS A highly sensitive method for human plasma with a linear range of 25-3000 ng/ml.[12] Also used for oral fluid analysis with an LOQ of 10 ng/mL.[13]

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound in Bulk and Formulation[5]
  • Chromatographic Conditions:

    • Column: Genesis C18 (100x4.5mm; 4µm particle size)

    • Mobile Phase: A mixture of Acetonitrile and 1.0% triethylamine (TEA) in water, with the pH adjusted to 3.50 with orthophosphoric acid (10% v/v), in a ratio of 35:65 v/v.

    • Flow Rate: 1.0 mL/min (isocratic)

    • Detection: UV at 194 nm

    • Injection Volume: 50.0 µL

    • Retention Time: Approximately 6.96 min

  • Standard Preparation: 10.0 mg of this compound reference standard was dissolved in 5.0 mL of acetonitrile in a 10.0 mL volumetric flask and the volume was made up with the same solvent.

  • Sample Preparation (Tablets):

    • Twenty tablets were weighed to determine the average weight.

    • The tablets were crushed to a fine powder.

    • A quantity of powder equivalent to two tablets (containing 175.00 mg of this compound each) was transferred to a 100 mL volumetric flask.

    • 40 mL of acetonitrile was added, and the flask was sonicated for 15 minutes.

    • The solution was cooled and diluted to 100.0 mL with acetonitrile.

    • The solution was centrifuged at 1800 rpm for 15 minutes.

    • 714.0 µL of the supernatant was diluted to 10.0 mL with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method for this compound[6]
  • Chromatographic Conditions:

    • Column: Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 μm particle size)

    • Mobile Phase: A mixture of 10mM potassium dihydrogen orthophosphate, methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).

    • Flow Rate: Not specified (isocratic)

    • Detection: UV at 240 nm

    • Retention Time: Approximately 2.907 min

  • Forced Degradation Studies: this compound was subjected to acid, base, oxidative, and dry heat stress conditions to demonstrate the specificity of the method in separating the drug from its degradation products.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method as per ICH guidelines.

ICH_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Method's Purpose select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters write_protocol Write Validation Protocol select_parameters->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data & Calculate Statistics robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for analytical method validation based on ICH guidelines.

References

Carisoprodol vs. Meprobamate: A Comparative Analysis of Direct GABAergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the direct effects of carisoprodol and its primary metabolite, meprobamate, on γ-aminobutyric acid type A (GABA-A) receptors. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies for key experiments.

Introduction

This compound is a centrally acting skeletal muscle relaxant that is metabolized in the liver to meprobamate, a compound with known anxiolytic and sedative properties.[1] For a considerable time, the pharmacological effects of this compound were largely attributed to its conversion to meprobamate.[2][3][4] However, emerging evidence from in vitro and in vivo studies has demonstrated that this compound itself exerts direct effects on GABA-A receptors, independent of its metabolism.[5][6] Both this compound and meprobamate function as positive allosteric modulators and direct agonists of GABA-A receptors, exhibiting a barbiturate-like mechanism of action.[2][7][8] This guide delves into the experimental data that delineates the distinct and comparative GABAergic profiles of these two compounds.

Quantitative Comparison of GABAergic Effects

Electrophysiological studies, primarily using whole-cell patch-clamp techniques on human embryonic kidney (HEK293) cells expressing specific recombinant GABA-A receptor subtypes, have been instrumental in quantifying the direct effects of this compound and meprobamate. The data consistently indicates that this compound is both more potent and more efficacious than meprobamate in its interaction with GABA-A receptors.[2][3][4]

Table 1: Allosteric Modulation of GABA-A Receptor Currents

This table summarizes the positive allosteric modulation of GABA-gated currents by this compound and meprobamate. The data represents the potentiation of the current induced by a sub-maximal concentration of GABA (EC₂₀).

CompoundReceptor SubtypeConcentration for Maximal PotentiationMaximal Potentiation (% of GABA EC₂₀ current)Reference
This compound α₁β₂γ₂1 mM> 300%[2]
Meprobamate α₁β₂γ₂3 mM~200%[7]
Meprobamate α₅β₂γ₂3 mM> 300%[7]

Table 2: Direct Activation of GABA-A Receptors

This table presents data on the direct activation of GABA-A receptors by this compound and meprobamate in the absence of GABA. The efficacy is expressed as a percentage of the maximal current induced by a saturating concentration of GABA.

CompoundReceptor SubtypeConcentration for Direct ActivationEfficacy (% of Maximal GABA Current)Reference
This compound α₁β₂γ₂100 µM - 3 mM~43%[2][9]
Meprobamate α₁β₂γ₂1 mM - 10 mM~20-36%[7]
Meprobamate α₃β₂γ₂10 mM~7%[7]

Note: Higher concentrations of both this compound and meprobamate (in the millimolar range) can lead to inhibitory effects on GABA-gated currents, a phenomenon also observed with some barbiturates.[2]

Signaling Pathways and Mechanism of Action

This compound and meprobamate exert their effects by binding to the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the central nervous system.[4][10] Upon binding of the endogenous ligand GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[1][10]

This compound and meprobamate enhance GABAergic neurotransmission through two primary mechanisms:

  • Positive Allosteric Modulation : They bind to a site on the GABA-A receptor distinct from the GABA binding site.[11] This binding event increases the receptor's affinity for GABA or the efficacy of GABA-induced channel opening, thereby potentiating the inhibitory effect of GABA.[10]

  • Direct Agonism : At higher concentrations, both compounds can directly bind to and open the GABA-A receptor channel in the absence of GABA, mimicking the effect of the natural neurotransmitter.[2]

The action of both drugs is described as "barbiturate-like," and their effects can be antagonized by the barbiturate antagonist bemegride, but not by the benzodiazepine antagonist flumazenil, indicating a distinct site of action from benzodiazepines.[2][12]

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_effects Cellular Effects GABA_R GABA-A Receptor GABA Site Allosteric Site Channel_Opening Chloride Channel Opening GABA_R->Channel_Opening Activates This compound This compound This compound->GABA_R:pam Binds (Allosteric) Meprobamate Meprobamate Meprobamate->GABA_R:pam Binds (Allosteric) GABA GABA GABA->GABA_R:gaba Binds Cl_Influx Cl- Influx Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

GABA-A receptor signaling pathway.

Experimental Protocols

The following is a generalized protocol for comparing the direct GABAergic effects of this compound and meprobamate using whole-cell patch-clamp electrophysiology, based on methodologies described in the cited literature.[2][7][9][13]

Objective: To measure and compare the positive allosteric modulation and direct activation of specific GABA-A receptor subtypes by this compound and meprobamate.

Materials:

  • HEK293 cells transiently or stably transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α₁, β₂, γ₂).

  • External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal pipette solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

  • Stock solutions of GABA, this compound, and meprobamate dissolved in appropriate solvents (e.g., external solution or DMSO).

  • Patch-clamp amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells under standard conditions. Transfect cells with the plasmids containing the GABA-A receptor subunit cDNAs using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Allosteric Modulation:

      • Establish a stable baseline current.

      • Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a control inward current.

      • After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound or meprobamate.

      • Measure the peak amplitude of the potentiated current.

    • Direct Activation:

      • Establish a stable baseline in the absence of GABA.

      • Apply varying concentrations of this compound or meprobamate alone to the cell.

      • Measure the peak amplitude of any induced inward current.

  • Data Analysis:

    • Calculate the percentage potentiation for allosteric modulation relative to the control GABA current.

    • For direct activation, express the current as a percentage of the maximal current elicited by a saturating concentration of GABA in the same cell.

    • Construct concentration-response curves and calculate EC₅₀ values for both effects.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with GABA-A Receptor Subunits Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp (V_hold = -60 mV) Transfection->Patch_Clamp Control_GABA Apply Control GABA (EC20) Patch_Clamp->Control_GABA Washout1 Washout Control_GABA->Washout1 Co_Application Co-apply GABA + Drug (this compound or Meprobamate) Washout1->Co_Application Washout2 Washout Co_Application->Washout2 Measure_Potentiation Measure Potentiation of GABA Current Co_Application->Measure_Potentiation Direct_Application Apply Drug Alone Washout2->Direct_Application Measure_Direct_Current Measure Direct Activation Current Direct_Application->Measure_Direct_Current Compare Compare Potency & Efficacy (this compound vs. Meprobamate) Measure_Potentiation->Compare Measure_Direct_Current->Compare

Workflow for comparing GABAergic effects.

Conclusion

The experimental evidence clearly indicates that both this compound and its metabolite meprobamate directly modulate GABA-A receptor function.[2] However, this compound is demonstrably more potent and efficacious than meprobamate in both its allosteric modulation of GABA-gated currents and its direct activation of the receptor.[2][3] These findings underscore that the pharmacological effects of this compound are not solely attributable to its conversion to meprobamate and that this compound itself is a significant GABAergic modulator.[12][14] This distinction is critical for understanding the therapeutic actions, abuse potential, and toxicity profile of this compound. For drug development professionals, these data highlight the importance of evaluating the direct pharmacological activity of parent compounds in addition to their metabolites.

References

A Comparative Guide to Cross-Reactivity and Interference in Carisoprodol Screening Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various commercially available enzyme immunoassays (EIA) for the screening of Carisoprodol and its primary metabolite, meprobamate. The data presented herein is compiled from manufacturers' package inserts and relevant scientific literature to assist researchers and laboratory professionals in selecting and implementing appropriate screening methodologies.

Introduction

This compound is a centrally acting skeletal muscle relaxant that is extensively metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C19, to its active metabolite, meprobamate.[1] Meprobamate itself is a Schedule IV controlled substance with sedative and anxiolytic properties.[1][2] Due to the pharmacological activity of both the parent drug and its metabolite, immunoassays for this compound screening are often designed to detect both compounds. Understanding the cross-reactivity and potential interferences of these assays is critical for accurate interpretation of screening results.

This guide focuses on a comparative analysis of homogeneous enzyme immunoassays (HEIA), a common method for preliminary drug screening in urine.

Metabolic Pathway of this compound

This compound undergoes N-dealkylation to form meprobamate. This metabolic conversion is a key consideration in drug screening, as the presence of meprobamate is a strong indicator of this compound ingestion.

Metabolic Pathway of this compound This compound This compound Meprobamate Meprobamate This compound->Meprobamate N-dealkylation CYP2C19 CYP2C19 (Liver Enzyme) CYP2C19->this compound

This compound Metabolism

Comparative Analysis of Cross-Reactivity

The cross-reactivity of an immunoassay determines its ability to detect compounds other than the primary target analyte. In the context of this compound screening, significant cross-reactivity with meprobamate is a desirable characteristic. The following tables summarize the cross-reactivity data from several manufacturers of this compound/Meprobamate screening assays. The data is typically presented as the concentration of the cross-reactant required to produce a positive result at the assay's cutoff concentration.

Table 1: Cross-Reactivity of this compound and Meprobamate
ManufacturerAssay NameTarget AnalyteCutoff ConcentrationThis compound Concentration for Positive Result% Cross-Reactivity (this compound)Meprobamate Concentration for Positive Result% Cross-Reactivity (Meprobamate)
Lin-Zhi Intl., Inc. This compound Metabolite (Meprobamate) EIAMeprobamate100 ng/mL110 ng/mL90.9%100 ng/mL100%
Immunalysis Corp. This compound Metabolite / Meprobamate Urine HEIAMeprobamate280 ng/mL100 ng/mL280%280 ng/mL100%
ARK Diagnostics, Inc. ARK this compound Metabolite (Meprobamate) AssayMeprobamate100 ng/mL100 ng/mL100%100 ng/mL100%

Data sourced from manufacturer package inserts.

Table 2: Cross-Reactivity of Structurally Related Compounds
CompoundLin-Zhi Intl., Inc. (Concentration for Positive @ 100 ng/mL cutoff)% Cross-ReactivityImmunalysis Corp. (Concentration for Positive @ 280 ng/mL cutoff)% Cross-ReactivityARK Diagnostics, Inc. (Concentration for Positive @ 100 ng/mL cutoff)% Cross-Reactivity
Felbamate 400 ng/mL25.0%Not ReportedNot Reported>1,000,000 ng/mL<0.01%
Hydroxymeprobamate 65,000 ng/mL0.2%Not ReportedNot ReportedNot ReportedNot Reported
Tybamate Not ReportedNot Reported>100,000 ng/mL<0.28%>1,000,000 ng/mL<0.01%

Data sourced from manufacturer package inserts.

Table 3: Non-Cross-Reactivity of Unrelated Compounds (at concentrations tested)

The following compounds were tested by the respective manufacturers and found to have negligible or no cross-reactivity at the concentrations indicated. This is not an exhaustive list.

Compound (Tested Concentration)Lin-Zhi Intl., Inc.Immunalysis Corp.ARK Diagnostics, Inc.Neogen Corp.
Acetaminophen (≥100,000 ng/mL)✓ (<0.01%)
Aspirin (≥100,000 ng/mL)✓ (<0.01%)
Caffeine (≥100,000 ng/mL)✓ (<0.01%)
Codeine (≥100,000 ng/mL)✓ (<0.01%)
Diazepam (≥100,000 ng/mL)✓ (<0.01%)
Ibuprofen (≥100,000 ng/mL)✓ (<0.01%)
Morphine (≥100,000 ng/mL)✓ (<0.01%)
Ranitidine (≥100,000 ng/mL)Not Reported

✓ Indicates the compound was tested and showed no significant cross-reactivity. Data sourced from manufacturer package inserts.

Interference Testing

Interference studies are performed to assess the impact of endogenous and exogenous substances on the accuracy of the assay. These substances are not structurally related to the target analyte but may still cause false-positive or false-negative results.

Commonly Tested Endogenous Substances
  • Bilirubin

  • Creatinine

  • Ethanol

  • Glucose

  • Hemoglobin

  • Human Serum Albumin

  • Sodium Chloride

  • Urea

  • Uric Acid

Manufacturers generally report no significant interference from these endogenous substances at physiologically relevant concentrations.

Commonly Tested Exogenous Substances

A wide range of over-the-counter and prescription drugs are typically tested for interference. The compounds listed in Table 3 are examples of exogenous substances that have been shown not to interfere with the referenced assays. However, it is important to note that the preservative Boric Acid at a concentration of 1% w/v has been reported to cause false-negative results in the Lin-Zhi this compound Metabolite (Meprobamate) EIA and is not recommended as a preservative for urine samples.[1]

Experimental Protocols

The following sections outline the general methodologies for conducting cross-reactivity and interference testing for homogeneous enzyme immunoassays. These protocols are based on principles described in manufacturer's package inserts and guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Cross-Reactivity Testing Protocol

The objective of this experiment is to determine the concentration of a potentially cross-reacting compound that produces a result equivalent to the assay's cutoff calibrator.

Materials:

  • Drug-free urine matrix

  • Certified reference standards of the test compounds

  • The immunoassay kit (reagents, calibrators, and controls)

  • A calibrated clinical chemistry analyzer

Procedure:

  • Prepare a series of dilutions of the test compound in the drug-free urine matrix. The concentration range should be sufficient to elicit a response that spans the assay's cutoff.

  • Analyze each dilution using the immunoassay on a clinical chemistry analyzer according to the manufacturer's instructions.

  • Determine the concentration of the test compound that produces a signal response approximately equal to that of the cutoff calibrator.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Cutoff Calibrator / Concentration of Cross-Reactant yielding a positive result) x 100

Cross-Reactivity Testing Workflow start Start prep_standards Prepare serial dilutions of test compound in drug-free urine start->prep_standards run_assay Analyze dilutions with This compound/Meprobamate EIA prep_standards->run_assay determine_conc Determine concentration that gives a response equal to cutoff calibrator run_assay->determine_conc calculate_cr Calculate % Cross-Reactivity determine_conc->calculate_cr end_process End calculate_cr->end_process

Cross-Reactivity Testing Workflow
Interference Testing Protocol

This protocol is designed to evaluate whether a substance alters the assay's ability to correctly identify the target analyte at concentrations near the cutoff.

Materials:

  • Drug-free urine

  • Certified reference standards of the target analyte (e.g., meprobamate) and the potential interfering substance

  • The immunoassay kit

  • A calibrated clinical chemistry analyzer

Procedure:

  • Prepare three sets of urine samples:

    • Set A: Drug-free urine spiked with the potential interfering substance at a high, clinically relevant concentration.

    • Set B: The same as Set A, but also spiked with the target analyte at a concentration slightly below the cutoff (e.g., 75% of the cutoff).

    • Set C: The same as Set A, but also spiked with the target analyte at a concentration slightly above the cutoff (e.g., 125% of the cutoff).

  • Analyze all three sets of samples with the immunoassay.

  • Interpretation:

    • If Set A produces a positive result, the substance is considered a cross-reactant.

    • If Set B produces a positive result, it indicates positive interference.

    • If Set C produces a negative result, it indicates negative interference.

    • If the results for Sets A, B, and C are negative, negative, and positive respectively, no interference is observed.

Interference Testing Workflow start Start prep_samples Prepare three sets of urine samples: A) Interferent only B) Interferent + Analyte (< cutoff) C) Interferent + Analyte (> cutoff) start->prep_samples run_assay Analyze all sample sets with the immunoassay prep_samples->run_assay evaluate Evaluate Results run_assay->evaluate no_interference No Interference Detected evaluate->no_interference Expected Results (Neg, Neg, Pos) interference Interference Detected (Positive or Negative) evaluate->interference Unexpected Results end_process End no_interference->end_process interference->end_process

References

A Comparative Efficacy Analysis of Carisoprodol and Cyclobenzaprine for Muscle Spasms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of skeletal muscle relaxants, Carisoprodol and Cyclobenzaprine are frequently prescribed therapeutic options for the management of acute, painful musculoskeletal conditions associated with muscle spasms. This guide provides a detailed, objective comparison of their efficacy, supported by available clinical data, to aid researchers, scientists, and drug development professionals in understanding their relative therapeutic profiles.

Executive Summary

Both this compound and Cyclobenzaprine have demonstrated efficacy in providing relief from muscle spasms and associated pain compared to placebo. Direct head-to-head comparative clinical trial data is limited, with one notable study from 1983 by Rollings et al. finding no statistically significant difference in overall pain scores between the two drugs for thoracolumbar strain and sprain.[1][2] The choice between these agents often hinges on their distinct mechanisms of action, pharmacokinetic profiles, and potential for side effects and abuse. Cyclobenzaprine is one of the most extensively studied muscle relaxants, with a body of evidence supporting its efficacy.[2] this compound's utility is tempered by its potential for abuse and dependence, leading to its classification as a controlled substance in some regions.[1]

Mechanism of Action

The two drugs achieve muscle relaxation through different pathways in the central nervous system.

This compound is a centrally acting skeletal muscle relaxant whose precise mechanism is not fully elucidated.[3] However, it is understood to act on the GABAA receptor complex, similar to barbiturates, enhancing GABA-mediated neurotransmission.[4][5] This results in neuronal inhibition and a sedative effect, which is believed to contribute to its muscle relaxant properties by interrupting neuronal communication within the reticular formation and spinal cord.[3][6] this compound is metabolized to meprobamate, which also has sedative and anxiolytic properties and contributes to the overall effect.[3]

Cyclobenzaprine is structurally related to tricyclic antidepressants and acts primarily at the brainstem level.[7][8] Its muscle relaxant effect is attributed to its activity as a 5-HT2 receptor antagonist, which leads to the inhibition of descending serotonergic pathways in the spinal cord.[8][9] This reduces tonic somatic motor activity, thereby alleviating muscle spasms.[7]

Pharmacokinetic Profile

The onset and duration of action, as well as the metabolic pathways, differ significantly between this compound and Cyclobenzaprine.

ParameterThis compoundCyclobenzaprine
Onset of Action Rapid, within 30 minutes[3][10]Approximately 1 hour
Elimination Half-life This compound: ~2.5 hours; Meprobamate (active metabolite): ~12 hours[10]18 to 37 hours[7]
Metabolism Hepatic, primarily by CYP2C19 to meprobamate[3][10]Extensively hepatic, via CYP3A4, CYP1A2, and CYP2D6[8]
Excretion Primarily renal[10]Primarily renal as glucuronide conjugates[7]

Clinical Efficacy and Experimental Data

While direct comparative efficacy data is scarce, numerous placebo-controlled trials have evaluated the individual effectiveness of both drugs.

A 1983 double-blind, randomized clinical study by Rollings et al. compared this compound (350 mg) with Cyclobenzaprine (10 mg) in patients with acute, painful thoracolumbar strain or sprain. The study concluded that there were no statistically significant differences in overall pain scores between the two treatment groups.[1][2]

This compound Efficacy Data

In a 7-day, multicenter, randomized, double-blind, placebo-controlled trial involving patients with acute, painful muscle spasm of the lower back, this compound (250 mg three times daily and at bedtime) was found to be significantly more effective than placebo.[11]

  • Primary Endpoints (Day 3):

    • Patient-rated global impression of change: this compound 2.24 vs. Placebo 1.70 (p < 0.0001)

    • Patient-rated relief from starting backache: this compound 1.83 vs. Placebo 1.12 (p < 0.0001)

  • Secondary Endpoint:

    • Onset of moderate or marked improvement: 3 days for this compound vs. 6 days for placebo (p < 0.0001)

Cyclobenzaprine Efficacy Data

A meta-analysis of randomized controlled trials of Cyclobenzaprine for back and neck pain found it to be moderately more effective than placebo for short-term relief (up to two weeks).[2] In a large, pooled analysis of two double-blind, placebo-controlled trials for acute skeletal muscle spasm, Cyclobenzaprine (5 mg and 10 mg TID) showed significant improvement over placebo in global impression of change and relief from backache.

Experimental Protocols

General Protocol for Acute Low Back Pain Trials (circa 1980s):

  • Study Design: Randomized, double-blind, parallel-group.

  • Patient Population: Adults with acute, non-radicular low back pain and palpable muscle spasm of recent onset (e.g., within 3-5 days).

  • Interventions:

    • Test drug (e.g., this compound 350 mg) administered three to four times daily.

    • Comparator drug (e.g., Cyclobenzaprine 10 mg) administered three times daily.

    • Placebo control.

  • Duration of Treatment: Typically 7 to 14 days.

  • Primary Efficacy Measures:

    • Patient-rated pain intensity: Often assessed using a Visual Analog Scale (VAS) or a 4- or 5-point categorical scale (none, mild, moderate, severe).

    • Patient-rated global impression of change: A single-item rating of overall improvement on a scale (e.g., 1=very much improved to 5=very much worse).[12]

  • Secondary Efficacy Measures:

    • Physician's global assessment of improvement.

    • Patient-rated relief from muscle spasm.

    • Functional status (e.g., ability to perform daily activities).

    • Use of rescue medication.

  • Safety Assessments: Monitoring and recording of all adverse events.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and Cyclobenzaprine.

Carisoprodol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation Leads to

Caption: this compound's mechanism via GABA-A receptor modulation.

Cyclobenzaprine_Signaling_Pathway cluster_brainstem Brainstem cluster_spinal_cord Spinal Cord Serotonergic_Neuron Serotonergic Neuron (Raphe Nuclei) Serotonin_vesicle Serotonin (5-HT) Vesicles Serotonergic_Neuron->Serotonin_vesicle Contains Descending_Pathway Descending Serotonergic Pathway Serotonin_vesicle->Descending_Pathway Releases 5-HT into Five_HT2_Receptor 5-HT2 Receptor Descending_Pathway->Five_HT2_Receptor 5-HT Activates Alpha_Motor_Neuron Alpha Motor Neuron Muscle_Spasm Muscle Spasm Alpha_Motor_Neuron->Muscle_Spasm Causes Five_HT2_Receptor->Alpha_Motor_Neuron Excites Cyclobenzaprine Cyclobenzaprine Cyclobenzaprine->Five_HT2_Receptor Antagonizes

Caption: Cyclobenzaprine's antagonism of 5-HT2 receptors in the brainstem.

Adverse Effects

The side effect profiles of this compound and Cyclobenzaprine are a key differentiating factor in clinical practice.

Adverse EffectThis compound[13]Cyclobenzaprine[13]
Drowsiness Common (8.2%)Very Common (20.0%)
Dizziness Common (2.5%)Common (4.3%)
Dry Mouth Less CommonCommon (8.3%)
Headache CommonCommon
Abuse Potential Yes (Schedule IV)[10]No
Withdrawal Symptoms Yes[3]No

Conclusion

Both this compound and Cyclobenzaprine are effective short-term treatments for muscle spasms associated with acute, painful musculoskeletal conditions. The limited direct comparative data suggests similar efficacy in pain reduction.[1][2] Therefore, the selection between these two agents should be guided by a comprehensive assessment of the patient's clinical presentation, comorbidities, and potential for adverse effects. Cyclobenzaprine's extensive clinical data and lower abuse potential may favor its use in a broader patient population.[2] this compound's rapid onset of action may be beneficial in certain acute situations, but its use should be carefully considered due to the risks of dependence and withdrawal.[3][10] Further head-to-head clinical trials employing standardized and validated outcome measures are warranted to provide a more definitive comparison of the efficacy and safety of these two commonly prescribed muscle relaxants.

References

A Comparative Guide to the Bioavailability of 250 mg and 350 mg Oral Dosages of Carisoprodol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioavailability of two common oral dosages of Carisoprodol, 250 mg and 350 mg. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the pharmacokinetic profiles and metabolic pathways of this centrally acting skeletal muscle relaxant.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite, meprobamate, following single oral administration of 250 mg and 350 mg doses. The data is derived from a single-dose, randomized, open-label, crossover study involving 24 healthy volunteers (12 male, 12 female)[1][2][3].

ParameterThis compound (250 mg)This compound (350 mg)Meprobamate (from 250 mg this compound)Meprobamate (from 350 mg this compound)
Cmax (μg/mL) 1.24 (± 0.49)1.78 (± 0.97)1.84 (± 0.31)2.46 (± 0.47)
Tmax (h) ~1.5~1.7--
AUC₀₋∞ (μg·h/mL) 5.29 (dose-adjusted)5.75 (dose-adjusted)--
t½ (h) 1.741.96~10~10

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC₀₋∞ = Area under the plasma concentration-time curve from time zero to infinity, t½ = Elimination half-life. Values are presented as mean (± standard deviation) where available. The exposure to this compound and meprobamate was found to be dose-proportional between the 250 mg and 350 mg doses[1][2].

Experimental Protocols

The data presented in this guide is primarily based on a single-dose, randomized, open-label, crossover bioavailability study. A detailed methodology for such a study is outlined below.

Study Design

A two-period, two-sequence crossover design is typically employed. Healthy adult volunteers are randomly assigned to receive either a single 250 mg or 350 mg oral dose of this compound in the first period. Following a washout period of at least 7 days, subjects receive the alternate dose in the second period[1][2]. This design allows each subject to serve as their own control, minimizing inter-individual variability.

Subject Population

Healthy male and female volunteers, typically between the ages of 18 and 45, are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications for this compound administration.

Drug Administration and Blood Sampling

A single oral dose of this compound (either 250 mg or 350 mg) is administered with a standardized volume of water after an overnight fast. Blood samples are collected in heparinized tubes at predeterimed time points, typically before dosing (0 hours) and at various intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) to adequately characterize the plasma concentration-time profile of both this compound and its metabolite, meprobamate[2]. Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Method

The concentrations of this compound and meprobamate in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[4][5][6]. This method provides the necessary sensitivity and selectivity for accurate quantification of the analytes in a biological matrix. Deuterated analogs of this compound and meprobamate are typically used as internal standards to ensure accuracy[4].

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a this compound bioavailability study.

G cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover) cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analytical Phase Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Check Medical_Screening->Inclusion_Exclusion Randomization Randomization Dose1 Single Dose Administration (250 mg or 350 mg) Randomization->Dose1 Blood_Sampling1 Serial Blood Sampling Dose1->Blood_Sampling1 Washout Washout Period (≥7 days) Blood_Sampling1->Washout Dose2 Single Dose Administration (Alternate Dose) Washout->Dose2 Blood_Sampling2 Serial Blood Sampling Dose2->Blood_Sampling2 Sample_Processing Plasma Separation & Storage Blood_Sampling2->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis

Figure 1: Experimental workflow for a this compound bioavailability study.
Metabolic Pathway of this compound

The diagram below outlines the primary metabolic pathway of this compound.

G cluster_cyp Hepatic Metabolism This compound This compound Hydroxythis compound Hydroxythis compound (Minor Metabolite) This compound->Hydroxythis compound Hydroxylation CYP2C19 CYP2C19 This compound->CYP2C19 N-dealkylation Meprobamate Meprobamate (Active Metabolite) Hydroxymeprobamate Hydroxymeprobamate Meprobamate->Hydroxymeprobamate Excretion Renal Excretion Meprobamate->Excretion Hydroxythis compound->Hydroxymeprobamate Conjugates Conjugates Hydroxymeprobamate->Conjugates Conjugates->Excretion CYP2C19->Meprobamate

Figure 2: Metabolic pathway of this compound.

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate[7][8][9][10]. A minor pathway involves hydroxylation to hydroxythis compound. Meprobamate and hydroxythis compound are further metabolized to hydroxymeprobamate, which is then conjugated and excreted by the kidneys[3][9][11]. The genetic polymorphism of CYP2C19 can lead to variations in the rate of this compound metabolism among individuals[10].

References

Head-to-Head Clinical Trial Analysis: Carisoprodol vs. Diazepam for Acute Back Pain

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of carisoprodol and diazepam in the context of head-to-head clinical trials for the management of acute back pain. The information is intended for researchers, scientists, and professionals involved in drug development and clinical trial design.

Efficacy and Safety Profile: A Quantitative Overview

A key head-to-head clinical trial conducted by Boyles et al. in 1983 provides the most direct comparison of this compound and diazepam for acute musculoskeletal conditions, including thoracolumbar strain or sprain. While the full manuscript is not widely available, secondary sources consistently report findings favoring this compound in terms of global efficacy.

Efficacy OutcomeThis compoundDiazepamSource
Global Efficacy Rating ("Excellent" or "Very Good") 70% of patients45% of patientsBoyles et al., 1983 (as cited in multiple reviews)

Table 1: Comparative Efficacy of this compound vs. Diazepam in Acute Back Pain

It is important to note that this study was conducted in the early 1980s, and clinical trial methodologies have since evolved. One review characterized the trial as "fair-quality" and highlighted that limitations of such studies from that era often included the use of unvalidated scales to measure outcomes and small participant numbers.[1]

Adverse EventThis compound (Frequency)Diazepam (Frequency)Notes
Drowsiness/Sedation High (13-17% in some trials)HighBoth are CNS depressants; effects can be additive with other sedatives.
Dizziness CommonCommon
Headache CommonLess Common
Dependence/Abuse Potential High (Metabolized to meprobamate, a controlled substance)High (Benzodiazepine class effect)Both are recommended for short-term use.[1]
Withdrawal Syndrome Possible with prolonged usePossible with prolonged use

Table 2: General Adverse Event Profile of this compound and Diazepam

Experimental Protocols of a Landmark Head-to-Head Trial

The following details of the experimental protocol are based on available information from the Boyles et al. (1983) study.

Study Design: A double-blind, randomized controlled trial.

Participant Population: Patients with acute, painful musculoskeletal conditions, specifically thoracolumbar strain or sprain.

Interventions:

  • This compound Group: Received 350 mg of this compound administered four times daily (q.i.d.).[2]

  • Diazepam Group: Received 5 mg of diazepam administered four times daily (q.i.d.).[2]

Duration of Treatment: 7 days.[2]

Primary Outcome Measures:

  • Global efficacy, rated by the patient.

  • Improvement in muscle spasm.

  • Functional status.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and diazepam underpin their therapeutic effects and side effect profiles.

cluster_this compound This compound Signaling Pathway cluster_diazepam Diazepam Signaling Pathway This compound This compound CNS Central Nervous System (Reticular Formation, Spinal Cord) This compound->CNS Acts on Meprobamate Meprobamate (Active Metabolite) This compound->Meprobamate Metabolized to Interneuron Interneuronal Activity CNS->Interneuron Blocks MuscleRelax Muscle Relaxation Interneuron->MuscleRelax Leads to Anxiolysis Anxiolysis & Sedation Meprobamate->Anxiolysis Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Binds to (Allosteric Site) Chloride Chloride Ion Influx GABA_A->Chloride Increases GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability MuscleRelax_D Muscle Relaxation ReducedExcitability->MuscleRelax_D cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Data Collection start Patient Recruitment (Acute Low Back Pain) screening Screening & Inclusion/Exclusion Criteria Assessment start->screening consent Informed Consent screening->consent randomization Randomization consent->randomization This compound This compound Administration randomization->this compound Group A diazepam Diazepam Administration randomization->diazepam Group B day3 Day 3 Assessment (Pain, Function, Global Impression) This compound->day3 adverse_events Adverse Event Monitoring (Throughout the study) This compound->adverse_events diazepam->day3 diazepam->adverse_events day7 Day 7 Assessment (End of Treatment) day3->day7 analysis Data Analysis (Statistical Comparison of Outcomes) day7->analysis adverse_events->analysis results Results & Conclusion analysis->results

References

Comparative Safety Analysis of Common Skeletal Muscle Relaxants: Carisoprodol, Metaxalone, and Cyclobenzaprine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct safety profiles of three widely prescribed muscle relaxants. This report synthesizes clinical data on adverse effects, contraindications, and drug interactions, and provides an overview of the experimental protocols used to evaluate the safety of these compounds.

Introduction

Carisoprodol, metaxalone, and cyclobenzaprine are centrally acting skeletal muscle relaxants frequently prescribed for the management of acute musculoskeletal pain. While all three aim to alleviate discomfort by reducing muscle spasms, their distinct pharmacological properties result in varied safety and tolerability profiles. This guide provides a detailed comparison of their safety, supported by available clinical data, to inform research and drug development efforts in this therapeutic area.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the key safety information for this compound, Metaxalone, and Cyclobenzaprine, including common adverse effects, contraindications, and significant drug interactions.

Table 1: Incidence of Common Adverse Effects
Adverse EffectThis compoundCyclobenzaprineMetaxalone
Drowsiness/Sedation 13-17%[1]Up to 39% (IR)[1]Less Sedating[2]
Dizziness 7-8%[1]Up to 11% (IR)[1]Reported[3][4]
Dry Mouth Not frequently reportedUp to 32% (IR)[1]Reported[4]
Headache 3-5%[1]Up to 5% (IR)[1]Reported[3][4]
Nausea/Vomiting Reported[5]ReportedReported[3][4][6]
Irritability/Nervousness Not frequently reportedNot frequently reportedReported[3][4]
Table 2: Contraindications
ContraindicationThis compoundCyclobenzaprineMetaxalone
Hypersensitivity To this compound or meprobamateTo cyclobenzaprineTo metaxalone
Porphyria Acute intermittent porphyriaNot specifiedNot specified
Cardiovascular Conditions Not specifiedDuring the acute recovery phase of myocardial infarction, and in patients with arrhythmias, heart block or conduction disturbances, or congestive heart failureNot specified
Thyroid Conditions Not specifiedHyperthyroidismNot specified
MAOI Use Concomitant use with or within 14 days of stopping MAOIsConcomitant use with or within 14 days of stopping MAOIsNot specified, but caution advised with serotonergic drugs
Hepatic/Renal Impairment Caution advisedCaution advised in hepatic impairmentSignificant renal or hepatic impairment[6]
History of Anemia Not specifiedNot specifiedHistory of drug-induced, hemolytic, or other anemias[6]
Table 3: Clinically Significant Drug Interactions
Interacting Drug ClassThis compoundCyclobenzaprineMetaxalone
CNS Depressants (e.g., alcohol, benzodiazepines, opioids) Additive sedative effects[7]Additive sedative effectsAdditive CNS depressant effects[7]
Serotonergic Agents (e.g., SSRIs, SNRIs, TCAs, MAOIs) Potential for additive effectsRisk of Serotonin Syndrome[8]Risk of Serotonin Syndrome[6]
CYP2C19 Inhibitors/Inducers Affects metabolism of this compound to meprobamateNot a primary pathwayNot a primary pathway
Tramadol Increased risk of seizuresIncreased risk of seizures and serotonin syndromeIncreased risk of serotonin syndrome
Anticholinergic Agents Not a primary concernAdditive anticholinergic effectsNot a primary concern

Key Safety Considerations

This compound is notable for its potential for psychological and physical dependence, a risk attributed to its metabolism to meprobamate, a Schedule IV controlled substance.[2] This has led to its classification as a controlled substance in many jurisdictions and recommendations to avoid its use as a first-line agent.[9]

Cyclobenzaprine , being structurally related to tricyclic antidepressants, carries a significant burden of sedative and anticholinergic side effects.[9] Its potential to cause serotonin syndrome when co-administered with other serotonergic medications is a critical safety concern that requires careful medication review.[8]

Metaxalone is generally considered to have a more favorable safety profile with fewer reports of sedation compared to the other two agents.[2][9] However, it is not without risks, including the potential for CNS depression and, rarely, serotonin syndrome.[3][6]

Experimental Protocols for Safety Evaluation

The safety profiles of these muscle relaxants are established through a combination of preclinical and clinical studies.

Preclinical Safety Evaluation

Standard preclinical toxicology studies for skeletal muscle relaxants are conducted in animal models to assess the potential for adverse effects before human trials. These studies typically include:

  • Acute Toxicity Studies: These involve the administration of a single high dose of the drug to determine the median lethal dose (LD50) and identify the primary organs affected by acute overdose.

  • Repeated Dose Toxicity Studies: Animals are administered the drug daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects on various organ systems. This includes regular monitoring of clinical signs, body weight, food and water consumption, as well as terminal hematology, clinical chemistry, and histopathological examinations.

  • Safety Pharmacology Studies: These studies investigate the effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity and Carcinogenicity Studies: A battery of in vitro and in vivo tests are conducted to assess the potential of the drug to cause genetic mutations or cancer.

  • Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and postnatal development.

Clinical Trial Design for Safety Assessment

Clinical trials in human subjects are essential for confirming the safety and tolerability of muscle relaxants. The gold standard for evaluating safety in this context is the randomized, double-blind, placebo-controlled trial. Key elements of such a trial for a muscle relaxant in acute low back pain would include:

  • Study Population: A well-defined group of patients with acute, non-specific low back pain.

  • Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. Both the patients and the investigators are blinded to the treatment assignment to minimize bias.

  • Dosage and Administration: A fixed-dose regimen is typically used, reflecting the intended clinical use.

  • Safety Assessments: The primary safety endpoints include the incidence, severity, and causality of adverse events. These are systematically collected through patient diaries, spontaneous reports, and regular clinical assessments. Vital signs, physical examinations, and laboratory tests (hematology, clinical chemistry, and urinalysis) are monitored at baseline and throughout the study.

  • Statistical Analysis: The incidence of adverse events is compared between the treatment groups using appropriate statistical methods to determine if there is a statistically significant difference.

Signaling Pathways and Mechanisms of Action

The differing safety profiles of these drugs can be partly explained by their distinct mechanisms of action and interactions with various signaling pathways.

Carisoprodol_Mechanism This compound This compound Meprobamate Meprobamate (Active Metabolite) This compound->Meprobamate Metabolism (CYP2C19) GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulator Meprobamate->GABA_A_Receptor Positive Allosteric Modulator Neuronal_Inhibition Neuronal Inhibition (Sedation, Muscle Relaxation) GABA_A_Receptor->Neuronal_Inhibition Enhances GABAergic Neurotransmission Abuse_Potential Abuse Potential & Dependence Neuronal_Inhibition->Abuse_Potential

This compound's mechanism and its link to abuse potential.

This compound and its active metabolite, meprobamate, act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[10][11] This widespread neuronal inhibition is responsible for both its therapeutic muscle relaxant effects and its significant potential for abuse and sedation.

Cyclobenzaprine_Mechanism cluster_cns Central Nervous System Cyclobenzaprine Cyclobenzaprine Brainstem Brainstem Cyclobenzaprine->Brainstem Primary Site of Action Serotonin_Reuptake Serotonin (5-HT) Reuptake Transporter Cyclobenzaprine->Serotonin_Reuptake Inhibition Norepinephrine_Reuptake Norepinephrine (NE) Reuptake Transporter Cyclobenzaprine->Norepinephrine_Reuptake Inhibition Descending_Inhibitory_Pathways Modulation of Descending Inhibitory Pathways Brainstem->Descending_Inhibitory_Pathways Serotonin_Levels Increased Synaptic 5-HT Serotonin_Reuptake->Serotonin_Levels Norepinephrine_Levels Increased Synaptic NE Norepinephrine_Reuptake->Norepinephrine_Levels Serotonin_Levels->Descending_Inhibitory_Pathways Serotonin_Syndrome Serotonin Syndrome Risk Serotonin_Levels->Serotonin_Syndrome Norepinephrine_Levels->Descending_Inhibitory_Pathways Muscle_Relaxation Muscle Relaxation Descending_Inhibitory_Pathways->Muscle_Relaxation

Cyclobenzaprine's complex mechanism involving monoamine reuptake.

Cyclobenzaprine's mechanism is not fully elucidated but is thought to involve the inhibition of serotonin and norepinephrine reuptake in the brainstem, similar to tricyclic antidepressants.[8][12][13] This modulation of descending inhibitory pathways leads to muscle relaxation. However, the increase in synaptic serotonin contributes to the risk of serotonin syndrome.

Metaxalone_Mechanism Metaxalone Metaxalone CNS Central Nervous System Metaxalone->CNS General_Depression General CNS Depression CNS->General_Depression Mechanism not fully established Muscle_Relaxation Muscle Relaxation General_Depression->Muscle_Relaxation Sedation_Dizziness Sedation, Dizziness General_Depression->Sedation_Dizziness

Metaxalone's proposed mechanism of general CNS depression.

The precise mechanism of metaxalone is not well-defined but is believed to be due to general central nervous system depression.[7][14][15] It does not act directly on skeletal muscle fibers. This non-specific CNS depressant effect likely accounts for both its therapeutic action and its primary side effects of sedation and dizziness.

Conclusion

The choice of a skeletal muscle relaxant should be guided by a thorough understanding of its safety profile and potential for drug interactions. Metaxalone generally presents the most favorable safety profile with a lower incidence of sedation. Cyclobenzaprine is effective but is associated with significant sedative and anticholinergic effects, as well as a risk of serotonin syndrome. This compound's utility is substantially limited by its potential for abuse and dependence, making it a less desirable option for most patients. For researchers and drug development professionals, these differences highlight the ongoing need for novel muscle relaxants with improved safety and tolerability. Future research should focus on developing agents with more targeted mechanisms of action to minimize off-target effects and improve patient outcomes.

References

Determining the Limit of Detection for Carisoprodol in Forensic Toxicology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for determining the limit of detection (LOD) of Carisoprodol, a centrally acting skeletal muscle relaxant, in forensic toxicology. The choice of analytical method is critical for accurately detecting and quantifying this compound and its primary metabolite, meprobamate, in biological samples. This document outlines the performance of common techniques, supported by experimental data, to aid researchers in selecting the most appropriate methodology for their specific needs.

Comparative Analysis of Analytical Methods

The detection of this compound in forensic toxicology relies on a variety of analytical techniques, each with distinct advantages and limitations. The primary methods employed are immunoassays for screening purposes, followed by more specific and sensitive chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation and quantification.

Data Presentation: Limit of Detection (LOD) Comparison

The following table summarizes the reported limits of detection for this compound and its metabolite meprobamate across different analytical platforms. These values are crucial for understanding the sensitivity of each method and their suitability for detecting therapeutic or potentially toxic concentrations.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Immunoassay This compound/MeprobamateUrineScreening Cutoff: 100 ng/mL-[1][2]
GC-MS This compoundBlood< 2.0 mg/L (< 2000 ng/mL)-[3]
GC-MS This compoundWhole Blood0.2 mg/L (200 ng/mL)0.4 mg/L (400 ng/mL)[4]
GC-MS MeprobamateWhole Blood0.4 mg/L (400 ng/mL)0.4 mg/L (400 ng/mL)[4]
GC-MS MeprobamatePlasma0.58 mg/L (580 ng/mL)1.93 mg/L (1930 ng/mL)[4][5]
LC-MS This compoundTablets6.7 picograms (on column)-[6]
LC-MS/MS This compoundArtificial Cerebrospinal FluidS/N ≥ 31 ng/mL[7]
LC-MS/MS MeprobamateArtificial Cerebrospinal FluidS/N ≥ 31 ng/mL[7]
LC-MS/MS This compoundOral Fluid-10 ng/mL[8]
LC-MS/MS MeprobamateOral Fluid-10 ng/mL[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are summaries of experimental protocols for common methods used in this compound analysis.

Immunoassay Screening

Immunoassays are frequently used as a preliminary screening tool for the detection of this compound and its metabolite in urine.[9] These assays are designed for high-throughput analysis and provide a qualitative "positive" or "negative" result based on a pre-determined cutoff concentration.[1][2]

  • Principle: Homogeneous enzyme immunoassay.[2]

  • Sample Type: Urine.[2][9]

  • Cutoff Concentration: A common cutoff for this compound/meprobamate is 100 ng/mL.[1][2] Specimens with concentrations above this cutoff are considered presumptively positive.[1]

  • Confirmation: Positive immunoassay results require confirmation by a more specific method, such as GC-MS or LC-MS/MS, to eliminate the possibility of false positives and to provide a quantitative value.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the confirmation and quantification of this compound. Due to the thermal instability of this compound, derivatization is often required to improve its chromatographic properties.[10]

  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is commonly used to isolate this compound and meprobamate from biological matrices like blood or hair.[4]

    • Derivatization: To increase volatility and thermal stability, the extracted analytes are often derivatized, for example, using trimethylsilyl (TMS) derivatives.[7]

  • Instrumentation:

    • Gas Chromatograph: Separates the analytes based on their boiling points and interaction with the stationary phase.

    • Mass Spectrometer: Detects and identifies the analytes based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and selectivity.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the sensitive and specific quantification of this compound and meprobamate in various biological fluids.[10] This technique offers high sensitivity and specificity, often without the need for derivatization.[11]

  • Sample Preparation: A simple protein precipitation step with a solvent like acetonitrile is often sufficient for sample clean-up, particularly for plasma or urine samples.[11]

  • Instrumentation:

    • Liquid Chromatograph: Separates the analytes using a reversed-phase column (e.g., C18).[6][11] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile) with an acid modifier like formic acid.[6][11]

    • Tandem Mass Spectrometer: Provides two stages of mass analysis for high selectivity and sensitivity. Electrospray ionization (ESI) in positive ion mode is commonly used.[6][8] Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor-to-product ion transitions for this compound and meprobamate are monitored.

Visualizations

To better illustrate the processes involved in this compound analysis, the following diagrams depict a typical experimental workflow and the metabolic pathway of the drug.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Biological Sample (Urine, Blood, Oral Fluid) extraction Extraction (SPE or LLE) start->extraction precipitation Protein Precipitation (for LC-MS) start->precipitation immunoassay Immunoassay Screen start->immunoassay Screening derivatization Derivatization (for GC-MS) extraction->derivatization lcmsms LC-MS/MS Analysis precipitation->lcmsms gcms GC-MS Analysis derivatization->gcms lod_determination LOD Determination gcms->lod_determination quantification Quantification gcms->quantification lcmsms->lod_determination lcmsms->quantification confirmation Confirmation immunoassay->confirmation

Experimental workflow for this compound analysis.

The diagram above illustrates the typical steps involved in the forensic toxicological analysis of this compound, from sample preparation to the final determination of the limit of detection and quantification.

metabolism_pathway This compound This compound Meprobamate Meprobamate (Active Metabolite) This compound->Meprobamate CYP2C19 Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxymeprobamate Hydroxymeprobamate Meprobamate->Hydroxymeprobamate Hydroxythis compound->Hydroxymeprobamate Conjugates Conjugates for Excretion Hydroxymeprobamate->Conjugates

Metabolic pathway of this compound.

This diagram shows the metabolic conversion of this compound in the body. The primary metabolic pathway involves the conversion of this compound to its active metabolite, meprobamate, by the liver enzyme CYP2C19.[10][12] Both this compound and meprobamate are further metabolized before excretion.[13] Due to the short half-life of this compound, its concentration in biological samples may fall below the limit of detection, making the detection of meprobamate crucial in forensic investigations.[10][13]

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Carisoprodol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Carisoprodol, a Schedule IV controlled substance, is a critical component of laboratory safety and regulatory compliance.[1][2] Adherence to established procedures is essential to prevent diversion, protect personnel, and minimize environmental impact. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[3] Avoid actions that could generate dust, and in the event of a spill, clean it up immediately using a HEPA vacuum or by thoroughly wetting the area with water.[3] Personnel handling this compound should wear appropriate personal protective equipment (PPE).[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is governed by the Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations. The primary method for disposal of expired, unwanted, or damaged controlled substances is through a DEA-registered reverse distributor.[4][5][6]

1. Segregation and Labeling of this compound Waste:

  • Expired, unwanted, or damaged containers of this compound must be clearly labeled as "Expired," "Do Not Use," or "To Be Disposed".[5]

  • These containers must be segregated from the active inventory of controlled substances but remain in a securely locked cabinet or safe.[4][5]

2. Differentiating Between Recoverable and Non-Recoverable Waste:

  • Recoverable Waste: This includes expired or unused tablets, injections, or any spillage where the substance can be collected.[5] This type of waste must be disposed of through a reverse distributor.

  • Non-Recoverable Waste: This refers to residual amounts of this compound remaining in used syringes or vials that cannot be drawn out.[5] These empty containers can be disposed of in a biohazard sharps container.[5] The disposal of the empty container should be recorded to zero out the balance on the usage log.[5]

3. Arranging for Disposal with a Reverse Distributor:

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the disposal.[5][7] They will typically have a contract with a DEA-approved reverse distributor.[5]

  • For the transfer of Schedule III-V substances like this compound, an invoice is used to document the transfer to the reverse distributor.[4]

4. Documentation and Record-Keeping:

  • Maintain meticulous records of all disposed this compound. This documentation is a legal requirement.

  • For recoverable waste, the transfer to the reverse distributor must be documented. The reverse distributor is responsible for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered) to record the destruction and provide a copy to the practitioner for their records.[6]

  • Records of disposal must be maintained for at least two years.[4]

  • In the case of a non-recoverable spillage, the circumstances must be documented in the inventory records and signed by two witnesses.[4]

Unacceptable Disposal Methods:

It is crucial to note that the following disposal methods are unacceptable for recoverable amounts of controlled substances:

  • Wasting into animals.

  • Disposing in a sharps container.

  • Using absorbent pads (blue pads), the laboratory sink, or mixing with cat litter for regular trash disposal.[5]

  • Crushing and dissolving in water for disposal is also not permitted.[7][8]

Quantitative Disposal Guidelines

The following table summarizes the key quantitative aspects and requirements for this compound disposal:

ParameterRequirementSource
Record Retention Period At least 2 years after disposal[4]
DEA Form for Destruction DEA Form 41 (completed by reverse distributor)[6][9]
Witnesses for Non-Recoverable Spillage Two individuals[4]
This compound DEA Schedule Schedule IV[1][2][10]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Carisoprodol_Disposal_Workflow cluster_0 Start: Identify this compound for Disposal cluster_1 Initial Actions cluster_2 Waste Classification cluster_3 Disposal Path for Recoverable Waste cluster_4 Disposal Path for Non-Recoverable Waste cluster_5 Final Record Keeping A Expired, Unwanted, or Damaged this compound Identified B Segregate from Active Stock A->B C Label Clearly for Disposal B->C D Store in Secure Locked Location C->D E Is the waste recoverable? D->E F Contact EHS to Arrange Pickup E->F Yes J Dispose of Empty Container in Sharps Bin E->J No G Transfer to DEA-Registered Reverse Distributor F->G H Document Transfer via Invoice G->H I Receive and File DEA Form 41 from Reverse Distributor H->I L Retain All Disposal Records for at least 2 Years I->L K Update Usage Log to Zero Balance J->K K->L

Caption: this compound Disposal Workflow.

References

Comprehensive Safety and Handling Guide for Carisoprodol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Carisoprodol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

Hazard Identification and Personal Protective Equipment

This compound is a centrally acting skeletal muscle relaxant that can be hazardous if improperly handled.[1] It is classified as a Schedule IV controlled substance by the DEA, indicating a potential for abuse and dependence.[2] Acute toxicity from oral ingestion, dermal contact, or inhalation can occur.[3]

To mitigate these risks, the following personal protective equipment is essential.

Protective EquipmentSpecifications and Use
Eye Protection Goggles or safety glasses with side-shields should be worn to prevent eye contact with this compound dust or solutions.[4]
Skin and Body Protection Wear a chemical-resistant apron and long-sleeved clothing.[4] Chemical impermeable gloves are required to prevent skin contact.[5]
Respiratory Protection In environments where dust or aerosols may be generated, an effective dust mask or a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4][6]

Operational Handling and Safety Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Handle this compound in a well-ventilated area.[5]

  • Use process enclosures or local exhaust ventilation to control airborne levels of the substance.[4]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[5]

  • Prevent the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container, away from heat and sources of ignition.[4]

Emergency and First Aid Procedures

In the event of exposure, immediate action is necessary.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[5]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5]

  • After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[5]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Spill and Disposal Plan

Proper containment and disposal of this compound are crucial to prevent environmental contamination and accidental exposure.

Spill Cleanup:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as outlined above.

  • For small spills of solid material, dampen with alcohol and transfer to a suitable container.[8]

  • Use absorbent paper dampened with alcohol to clean up any remaining material.[8]

  • Seal all contaminated materials in a vapor-tight plastic bag for disposal.[8]

Waste Disposal:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[7]

  • The preferred method for disposing of unused medicines is through a drug take-back program.[9]

  • If a take-back program is not available, remove the medicine from its original container and mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[10][11] Place the mixture in a sealed container, like a resealable plastic bag, and dispose of it in the household trash.[9][10]

  • Scratch out all personal information on the prescription label before discarding the empty container.[10]

Procedural Workflow for Handling this compound

The following diagram illustrates the step-by-step process for the safe handling of this compound in a laboratory setting.

Carisoprodol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E J Spill or Exposure Occurs D->J F Decontaminate Work Surfaces E->F E->J G Dispose of Waste (Follow Institutional Guidelines) F->G H Doff and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I K Follow First Aid Procedures J->K L Notify Supervisor / EHS K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.